molecular formula C6H5N3 B3422857 7-Azaindazole CAS No. 271-71-6

7-Azaindazole

Cat. No.: B3422857
CAS No.: 271-71-6
M. Wt: 119.12 g/mol
InChI Key: GVLRTOYGRNLSDW-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-b]pyridine, commonly known as 7-Azaindazole, is a nitrogen-rich bicyclic heterocyclic compound that serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery. Its structure is a fused pyrazole and pyridine ring system, which is a bioisostere of purine bases, enhancing its ability to interact with biological targets. This compound is a key building block in the synthesis of over 300,000 described derivatives, highlighting its significant research value. The core application of 1H-pyrazolo[3,4-b]pyridine is in the development of tyrosine kinase inhibitors. Its rigid planar structure allows for strong binding affinity and selectivity in the active sites of various enzymes. Researchers extensively utilize this scaffold to create novel compounds for investigating cancer therapeutics, central nervous system (CNS) disorders, and antiviral agents. Notable drugs based on this core structure include the cardiovascular therapies Vericiguat (Verquvo) and Riociguat (Adempas), demonstrating its successful transition from research to approved medicine. The compound offers up to five diversity centers (N1, C3, C4, C5, C6), enabling extensive structural modification for structure-activity relationship (SAR) studies. It is typically synthesized either by forming a pyridine ring onto a pre-formed pyrazole or by constructing a pyrazole ring onto a pre-formed pyridine, such as through the reaction of 2-chloronicotinonitrile derivatives with hydrazine hydrate. This product is intended for Research Use Only and is not approved for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrazolo[3,4-b]pyridine
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InChI

InChI=1S/C6H5N3/c1-2-5-4-8-9-6(5)7-3-1/h1-4H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLRTOYGRNLSDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20949861
Record name 2H-Pyrazolo[3,4-b]pyridine
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Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

271-71-6, 271-73-8
Record name 2H-Pyrazolo[3,4-b]pyridine
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Record name 1H-Pyrazolo[3,4-b]pyridine
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Foundational & Exploratory

7-Azaindole: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical structure, properties, synthesis, and biomedical applications of 7-azaindole (B17877), a pivotal scaffold in modern medicinal chemistry.

Introduction

7-Azaindole, also known as 1H-pyrrolo[2,3-b]pyridine, is a heterocyclic aromatic compound that has garnered significant attention in the fields of medicinal chemistry and materials science.[1][2] Structurally, it is a bioisostere of indole (B1671886), where a nitrogen atom replaces the carbon atom at the 7-position of the indole ring.[3] This substitution imparts unique physicochemical and pharmacological properties, often leading to improved biological activity, solubility, and metabolic stability in drug candidates.[4] Its ability to act as a versatile scaffold has led to its incorporation into numerous clinically approved drugs and investigational compounds, particularly as kinase inhibitors in oncology.[4][5][6] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of 7-azaindole for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

The chemical structure of 7-azaindole consists of a fused pyridine (B92270) and pyrrole (B145914) ring system. This arrangement results in a unique electronic distribution and reactivity profile.

Chemical Structure:

Caption: Chemical structure of 7-Azaindole (1H-pyrrolo[2,3-b]pyridine).

Physicochemical Properties

The key physicochemical properties of 7-azaindole are summarized in the table below. These properties are crucial for its application in drug design and development, influencing factors such as solubility, membrane permeability, and oral bioavailability.

PropertyValueReference
Molecular FormulaC₇H₆N₂[7][8][9]
Molecular Weight118.14 g/mol [2][7][8][9][10]
Melting Point105-107 °C[2][8][9][10]
Boiling Point270 °C[10][11]
pKa7.69 ± 0.20 (Predicted)[1][10]
SolubilitySparingly soluble in water; Soluble in chloroform, methanol, ethanol, acetonitrile, and THF.[1][6][10][12][13]
LogP1.18760[14]
Spectroscopic Properties

The spectroscopic properties of 7-azaindole are essential for its identification and characterization.

SpectroscopyKey Features and WavelengthsReference
¹H NMR Spectra available.[10][15]
¹³C NMR Spectra available.[5]
IR Gas-phase IR spectrum has been recorded and assigned.[1][3][14]
UV-Vis Absorption maximum at 287 nm in water (pH 7).[2][12]
Fluorescence Emission maximum at 395 nm in water (pH 7). The fluorescence spectrum is bimodal in alcohols.[2][16]

Synthesis of 7-Azaindole

Several synthetic methods have been developed for the preparation of the 7-azaindole core and its derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Common Synthetic Routes

A simplified workflow for common synthetic approaches to the 7-azaindole scaffold is depicted below.

G cluster_synthesis Synthetic Pathways to 7-Azaindole Start Starting Materials Nitroarene Ortho-Substituted Nitroarene Start->Nitroarene Arylhydrazine Arylhydrazine Start->Arylhydrazine Aminopyridine 2-Aminopyridine Derivative Start->Aminopyridine Bartoli Bartoli Indole Synthesis Nitroarene->Bartoli Fischer Fischer Indole Synthesis Arylhydrazine->Fischer CrossCoupling Transition-Metal Catalyzed Cross-Coupling Aminopyridine->CrossCoupling Method Method Azaindole 7-Azaindole Core Bartoli->Azaindole Fischer->Azaindole CrossCoupling->Azaindole

Caption: Overview of common synthetic routes to the 7-azaindole core.

Experimental Protocols

1. Bartoli Indole Synthesis

The Bartoli indole synthesis is a versatile method for preparing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[8]

  • Reactants: Ortho-substituted nitroarene or nitrosoarene, Alkenyl Grignard Reagent.[8]

  • Reagents: Solvent (THF, Bu₂O, or Et₂O), Acid for work-up.[8]

  • General Procedure:

    • The ortho-substituted nitroarene is dissolved in a suitable anhydrous solvent (e.g., THF) and cooled to a low temperature (typically -40 °C to -78 °C).

    • An excess of the vinyl Grignard reagent (usually 3-4 equivalents) is added dropwise to the cooled solution.

    • The reaction mixture is stirred at low temperature for a specified period.

    • The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid.

    • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

    • The crude product is purified by column chromatography to yield the 7-substituted indole.

2. Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system from an arylhydrazine and an aldehyde or ketone under acidic conditions.[11][13]

  • Reactants: (Substituted) Phenylhydrazine, Aldehyde or Ketone.[13]

  • Catalysts: Brønsted acids (e.g., HCl, H₂SO₄, PPA) or Lewis acids (e.g., ZnCl₂, BF₃).[13]

  • General Procedure:

    • The arylhydrazine and the carbonyl compound are mixed, often in the presence of a catalyst and a solvent (e.g., acetic acid, ethanol).

    • The mixture is heated to form the corresponding phenylhydrazone intermediate.

    • The phenylhydrazone is then subjected to acidic conditions and heated to induce cyclization and elimination of ammonia.

    • The reaction mixture is cooled, and the product is isolated by filtration or extraction.

    • Purification is typically achieved by recrystallization or column chromatography.

Applications in Drug Development

7-Azaindole is a privileged scaffold in drug discovery, particularly in the development of kinase inhibitors for cancer therapy.[6] Its ability to form key hydrogen bond interactions with the hinge region of the kinase active site mimics the binding of the natural substrate, ATP.[6]

Kinase Inhibition and Signaling Pathways

1. BRAF Kinase Inhibition

Vemurafenib, a potent BRAF kinase inhibitor approved for the treatment of melanoma, features a 7-azaindole core.[6] The 7-azaindole moiety forms two crucial hydrogen bonds with the hinge region of the BRAF kinase, contributing significantly to its inhibitory activity. The BRAF signaling pathway is a key component of the MAPK/ERK pathway, which regulates cell proliferation, differentiation, and survival.[17]

G cluster_braf BRAF Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation Vemurafenib Vemurafenib (7-Azaindole derivative) Vemurafenib->Inhibition Inhibition->BRAF Inhibition

Caption: Simplified BRAF signaling pathway and the point of inhibition by 7-azaindole-based drugs like Vemurafenib.

2. Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition

7-Azaindole derivatives have also been developed as selective and covalent inhibitors of FGFR4, a promising target for the treatment of hepatocellular carcinoma.[4] These inhibitors effectively block the FGF19/FGFR4 signaling pathway, leading to the suppression of tumor cell proliferation.[4][18]

G cluster_fgfr4 FGFR4 Signaling Pathway Inhibition FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Downstream Downstream Signaling (e.g., FRS2, PLCγ, STAT3) FGFR4->Downstream Proliferation Tumor Cell Proliferation Downstream->Proliferation Inhibitor 7-Azaindole-based FGFR4 Inhibitor Inhibitor->Inhibition Inhibition->FGFR4 Inhibition

Caption: Simplified FGFR4 signaling pathway and the point of inhibition by 7-azaindole derivatives.

Experimental Protocol: Kinase Inhibition Assay

A general workflow for assessing the inhibitory activity of 7-azaindole derivatives against a target kinase is outlined below.

G cluster_assay Kinase Inhibition Assay Workflow Compound Synthesized 7-Azaindole Derivative Preparation Prepare Serial Dilutions of Compound Compound->Preparation AssaySetup Set up Assay Plate: - Kinase - Substrate - ATP - Compound Preparation->AssaySetup Incubation Incubate at Specified Temperature and Time AssaySetup->Incubation Detection Detect Kinase Activity (e.g., Luminescence, Fluorescence) Incubation->Detection Analysis Data Analysis: Calculate IC₅₀ Value Detection->Analysis

Caption: A typical experimental workflow for a kinase inhibition assay.

Detailed Methodology (Example: ADP-Glo™ Kinase Assay):

  • Compound Preparation: Prepare a serial dilution of the 7-azaindole test compound in an appropriate solvent (e.g., DMSO).

  • Assay Setup: In a multi-well plate, add the following components in order:

    • The target kinase in kinase buffer.

    • The test compound at various concentrations.

    • A mixture of the kinase substrate and ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Depletion Measurement: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for a set time (e.g., 40 minutes).

  • Luminescence Generation: Add Kinase Detection Reagent to convert the newly generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for a set time (e.g., 30 minutes).

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

7-Azaindole stands out as a remarkably versatile and valuable scaffold in contemporary drug discovery and development. Its unique chemical structure and properties have enabled the creation of potent and selective modulators of various biological targets, most notably protein kinases. The continued exploration of novel synthetic routes and the deeper understanding of its interactions with biological systems will undoubtedly lead to the development of new and improved therapeutics for a wide range of diseases. This guide provides a foundational understanding for researchers and scientists to leverage the full potential of the 7-azaindole core in their research endeavors.

References

Synthesis and Characterization of 7-Azaindole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and characterization of 7-azaindole (B17877) derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The unique structural features of the 7-azaindole scaffold, a bioisostere of indole (B1671886) and purine, allow for versatile interactions with biological targets, leading to a wide range of therapeutic applications.[1][2] This document details key synthetic methodologies, comprehensive characterization techniques, and relevant biological activities, with a focus on their role as kinase inhibitors.

Synthetic Methodologies

The construction of the 7-azaindole core can be achieved through various synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key approaches include classical indole syntheses adapted for the pyridine (B92270) ring system and modern cross-coupling reactions.

Classical Ring-Forming Reactions

Chichibabin Cyclization: This method involves the condensation of a 2-halo-3-picoline with a nitrile in the presence of a strong base, such as lithium diisopropylamide (LDA), to form the 7-azaindole ring.[1][3] The reaction proceeds through the formation of a benzyllithium (B8763671) intermediate, which then undergoes cyclization.[3]

Hemetsberger–Knittel Synthesis: This approach is utilized for the synthesis of 7-azaindole-2-carboxylates and involves the thermal or base-catalyzed decomposition of α-azido-β-aryl-acrylates derived from pyridine carbaldehydes.[4][5]

Modern Cross-Coupling Strategies

Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis and functionalization of the 7-azaindole nucleus. The Sonogashira coupling, which involves the reaction of a halo-aminopyridine with a terminal alkyne, is a widely used method to construct the pyrrole (B145914) ring.[6][7][8] Subsequent cyclization of the alkyne intermediate yields the 7-azaindole core.[7][8]

Characterization Techniques

The structural elucidation and purity assessment of synthesized 7-azaindole derivatives are crucial steps. A combination of spectroscopic and analytical techniques is employed for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the chemical structure of 7-azaindole derivatives. The chemical shifts and coupling constants of the protons and carbons in the heterocyclic rings provide valuable information about the substitution pattern and electronic environment. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are used for unambiguous assignment of signals.[9][10][11]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, confirming their elemental composition.[9]

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure of crystalline 7-azaindole derivatives. This technique reveals precise bond lengths, bond angles, and intermolecular interactions, which are critical for understanding structure-activity relationships and for structure-based drug design.[12][13][14][15]

Data Presentation

Synthesis of 7-Azaindole Derivatives: Reaction Yields
EntrySynthetic MethodStarting MaterialsProductYield (%)Reference
1Chichibabin Cyclization2-Fluoro-3-picoline, Benzonitrile (B105546)2-Phenyl-7-azaindole82[3]
2Sonogashira Coupling/Cyclization2-Amino-3-iodopyridine (B10696), Phenylacetylene (B144264)2-Phenyl-7-azaindole90[6]
3Hemetsberger-Knittel Synthesis2-Chloro-pyridine-4-carbaldehyde, Ethyl azidoacetateMethyl 5-chloro-7-azaindole-2-carboxylate-

Yields are reported as isolated yields.

Biological Activity of 7-Azaindole Derivatives as Kinase Inhibitors
CompoundTarget KinaseIC₅₀ (nM)Cell LineReference
Vemurafenib B-RAF (V600E)31-[2]
Compound 24 FGFR41.9-[16]
Compound 30 FGFR43.5-[16]
Compound B13 PI3Kα0.23-[17]
Compound B14 PI3Kα0.28-[17]
Compound C1 PI3Kα0.21-[17]
Compound C2 PI3Kα0.20-[17]
Compound 4a Erk56.23 µg/mLA549[18]
Compound 5j Erk54.56 µg/mLA549[18]
Spectroscopic Data for 7-Azaindole
NucleusChemical Shift (ppm)
¹H NMR
H-27.49
H-36.49
H-47.96
H-57.04
H-68.24
N-H12.00
¹³C NMR
C-2127.3
C-3100.4
C-3a121.2
C-4128.8
C-5115.8
C-6142.9
C-7a148.8

Data for unsubstituted 7-azaindole in CDCl₃.[19]

Experimental Protocols

General Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_final Final Product Start Starting Materials Reaction Chemical Reaction (e.g., Chichibabin, Sonogashira) Start->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography, Recrystallization) Workup->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Xray X-ray Crystallography (for crystalline solids) Purification->Xray Purity Purity Analysis (HPLC, LC-MS) Purification->Purity Final Pure Characterized Compound NMR->Final MS->Final Xray->Final Purity->Final

Caption: General workflow for the synthesis and characterization of 7-azaindole derivatives.

Synthesis of 2-Phenyl-7-azaindole via Chichibabin Cyclization[3]

To a solution of lithium diisopropylamide (LDA) (2.1 equiv) in tetrahydrofuran (B95107) (THF) at -40 °C is added 2-fluoro-3-picoline (1.0 equiv). After stirring for 1 hour, benzonitrile (1.05 equiv) is added to the reaction mixture. The solution is stirred for an additional 2 hours at -40 °C. The reaction is then quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford 2-phenyl-7-azaindole.

Synthesis of 2-Phenyl-7-azaindole via Sonogashira Coupling and Cyclization[6]

To a solution of 2-amino-3-iodopyridine (1.0 equiv) and phenylacetylene (1.2 equiv) in a suitable solvent (e.g., DMF or THF) is added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). A base (e.g., triethylamine (B128534) or diisopropylethylamine) is then added, and the reaction mixture is stirred at room temperature or elevated temperature until the starting materials are consumed (monitored by TLC). After completion, the reaction mixture is worked up by adding water and extracting with an organic solvent. The combined organic layers are dried and concentrated. The resulting crude 3-(phenylethynyl)pyridin-2-amine is then subjected to cyclization by treatment with a base (e.g., potassium tert-butoxide) in a suitable solvent (e.g., DMF) at an elevated temperature to yield 2-phenyl-7-azaindole. The product is purified by column chromatography.

Signaling Pathway Visualization

Many 7-azaindole derivatives exhibit their biological activity by inhibiting protein kinases involved in cell signaling pathways. A prominent example is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[17][20][21][22]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Survival mTORC1->Proliferation Downstream Effects mTORC2 mTORC2 mTORC2->AKT Phosphorylation Azaindole 7-Azaindole Derivative Azaindole->PI3K Inhibition Azaindole->AKT Inhibition Azaindole->mTORC1 Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 7-azaindole derivatives.

References

spectroscopic properties of 7-azaindole (UV-Vis, fluorescence)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azaindole (B17877) (7AI), a heterocyclic aromatic compound, serves as a crucial structural motif in numerous biologically active molecules and is a valuable fluorescent probe in biochemical and biophysical research.[1][2][3] Its photophysical properties, particularly its absorption and fluorescence characteristics, are highly sensitive to the local environment, making it an excellent tool for investigating molecular interactions, protein structure and dynamics, and DNA base pairing.[1][4][5] This guide provides an in-depth overview of the spectroscopic properties of 7-azaindole, focusing on its UV-Vis absorption and fluorescence, with a particular emphasis on the well-documented phenomenon of excited-state intramolecular proton transfer (ESIPT).

UV-Vis Absorption and Fluorescence Properties

The electronic absorption and emission spectra of 7-azaindole are characterized by transitions involving its π-electron system. The absorption spectrum typically exhibits a maximum in the ultraviolet region, while the fluorescence emission is observed at longer wavelengths in the UV-A or violet region of the electromagnetic spectrum. These properties are significantly influenced by the solvent environment due to specific and non-specific interactions.

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent play a critical role in modulating the spectroscopic properties of 7-azaindole.[4] In non-polar solvents, 7-azaindole exhibits a single fluorescence emission band. However, in protic solvents such as alcohols, a dual fluorescence is often observed, consisting of a normal Stokes-shifted emission and a significantly red-shifted emission band.[4][6] This phenomenon is attributed to the formation of a tautomeric species in the excited state via ESIPT, a process facilitated by a cyclic hydrogen-bonded complex with the solvent molecules.[6] In aqueous solutions, the fluorescence spectrum of 7-azaindole is dominated by a single emission band, although evidence for a small fraction of tautomer formation has been reported.[4][7]

The following table summarizes the key spectroscopic parameters of 7-azaindole in various solvents.

SolventAbsorption λmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Fluorescence λmax (nm)Quantum Yield (ΦF)Reference
Water (pH 7)287Not Reported3950.023[7][8]
Methanol287Not Reported374, 505Not Reported[4][7]
DichloromethaneNot ReportedNot ReportedNot ReportedNot Reported[9]
TBE Buffer (pH 8.2)Not ReportedNot Reported3860.023[8]

Excited-State Intramolecular Proton Transfer (ESIPT)

A hallmark of 7-azaindole's photophysics is its ability to undergo excited-state intramolecular proton transfer (ESIPT). In the ground state, 7-azaindole exists predominantly in its normal form. Upon photoexcitation, the acidity of the pyrrolic N-H proton increases, while the basicity of the pyridinic nitrogen atom also increases. This electronic rearrangement facilitates the transfer of a proton from the N1 to the N7 position, either through a dimer interface or mediated by solvent molecules, leading to the formation of an excited-state tautomer.[10][11][12][13][14] This tautomer is responsible for the large Stokes-shifted fluorescence.

The ESIPT process in 7-azaindole can be either a concerted double-proton transfer in the case of the dimer or a stepwise process mediated by protic solvent molecules.[13][14] The dynamics of this process are ultrafast, typically occurring on the picosecond timescale.[13]

Experimental Protocols

The characterization of the spectroscopic properties of 7-azaindole involves standard techniques in UV-Vis absorption and fluorescence spectroscopy.

UV-Vis Absorption Spectroscopy
  • Sample Preparation: Solutions of 7-azaindole are prepared in the desired solvent at a concentration typically in the micromolar range. High-purity solvents are essential to avoid interference from impurities.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used to record the absorption spectrum. A quartz cuvette with a defined path length (e.g., 1 cm) is used to hold the sample.

  • Measurement: The absorbance is scanned over a wavelength range that covers the expected absorption bands of 7-azaindole (e.g., 250-400 nm). A solvent blank is used as a reference. The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Fluorescence Spectroscopy
  • Sample Preparation: Solutions are prepared similarly to those for absorption measurements, often at lower concentrations to avoid inner filter effects. The solutions should be optically dilute (absorbance at the excitation wavelength < 0.1).

  • Instrumentation: A spectrofluorometer equipped with a light source (e.g., xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube) is required.

  • Measurement: An excitation wavelength (λex) corresponding to an absorption maximum of 7-azaindole is selected. The emission spectrum is then recorded by scanning the emission monochromator over a wavelength range red-shifted from the excitation wavelength. The wavelength of maximum fluorescence intensity (λem) is determined. For quantum yield measurements, a standard fluorophore with a known quantum yield is used as a reference.

Visualizations

Experimental Workflow for Spectroscopic Characterization

experimental_workflow cluster_prep Sample Preparation cluster_uvvis UV-Vis Absorption cluster_fluor Fluorescence Spectroscopy prep Prepare 7-Azaindole Solution uvvis_inst UV-Vis Spectrophotometer prep->uvvis_inst Place in cuvette fluor_inst Spectrofluorometer prep->fluor_inst Place in cuvette uvvis_meas Measure Absorbance Spectrum uvvis_inst->uvvis_meas uvvis_data Determine λmax uvvis_meas->uvvis_data fluor_meas Measure Emission Spectrum fluor_inst->fluor_meas Excite at λmax fluor_data Determine λem & Quantum Yield fluor_meas->fluor_data

Caption: Workflow for UV-Vis and fluorescence analysis of 7-azaindole.

Excited-State Intramolecular Proton Transfer (ESIPT) in 7-Azaindole Dimer

esipt_pathway ground_state Ground State (N-H...N) excited_state Excited State (N-H...N) ground_state->excited_state Absorption (hν) excited_state->ground_state Fluorescence (hν) / Non-radiative decay tautomer_excited Tautomer Excited State (N...H-N) excited_state->tautomer_excited ESIPT tautomer_excited->excited_state Reverse ESIPT tautomer_ground Tautomer Ground State (N...H-N) tautomer_excited->tautomer_ground Fluorescence (hν') tautomer_ground->ground_state Proton Transfer

Caption: ESIPT pathway in the 7-azaindole dimer.

References

The Intricacies of 7-Azaindole: A Deep Dive into Tautomerism and Proton Transfer Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

7-azaindole (B17877), a bicyclic aromatic compound, has garnered significant attention in the scientific community, particularly for its intriguing photophysical properties and its role as a versatile scaffold in drug discovery.[1][2][3][4] Its structural similarity to the purine (B94841) bases of DNA has also made it a model system for studying fundamental biological processes like photo-induced mutations.[5][6] At the heart of its unique characteristics lies the phenomenon of tautomerism and the associated mechanisms of proton transfer, which are highly sensitive to the molecular environment. This technical guide provides a comprehensive overview of the core principles governing 7-azaindole tautomerism, detailing the various proton transfer pathways, summarizing key quantitative data, and outlining the experimental and computational methodologies used in its investigation.

Tautomeric Forms of 7-Azaindole

7-azaindole primarily exists in two tautomeric forms: the "normal" 1H-tautomer and the 7H-tautomer. The 1H-form, with the proton on the pyrrolic nitrogen (N1), is the more stable tautomer in the ground state.[7][8] The 7H-form, where the proton has transferred to the pyridinic nitrogen (N7), is generally higher in energy.[8] The interconversion between these two forms is the essence of 7-azaindole's tautomerism and is typically triggered by photoexcitation, leading to a process known as Excited-State Intramolecular Proton Transfer (ESIPT).

tautomerism cluster_normal Normal Form (1H-tautomer) cluster_tautomer Tautomer Form (7H-tautomer) img_normal img_tautomer img_normal->img_tautomer Proton Transfer label_normal More stable in ground state label_tautomer Favored in excited state

Mechanisms of Proton Transfer

The transfer of a proton in 7-azaindole can occur through several distinct mechanisms, largely dependent on the molecular assembly (monomer vs. dimer) and the surrounding solvent environment.

Double Proton Transfer in the 7-Azaindole Dimer

In nonpolar solvents or in the gas phase, 7-azaindole can form a doubly hydrogen-bonded dimer, which serves as a classic model for studying cooperative proton transfer.[5][6] Upon electronic excitation, this dimer undergoes an excited-state double proton transfer (ESDPT). A long-standing debate has centered on whether this process is concerted (both protons transfer simultaneously) or stepwise (one proton transfers first, followed by the second).[9][10][11]

Recent high-level computational simulations and time-resolved spectroscopy experiments have provided strong evidence against a stable intermediate, suggesting that the stepwise mechanism is kinetically and energetically unfavorable.[9] An internal conversion pathway after the first proton transfer appears to block the completion of the stepwise process.[9] Therefore, the concerted mechanism is now widely considered the dominant pathway for ESDPT in the 7-azaindole dimer.[9][12]

esdpt_mechanisms cluster_concerted Concerted Mechanism cluster_stepwise Stepwise Mechanism (disfavored) N_c Normal Dimer (N) D_c Tautomer Dimer (D) N_c->D_c Simultaneous Proton Transfer label_concerted Favored Pathway N_s Normal Dimer (N) S_s Intermediate (S) N_s->S_s First Proton Transfer D_s Tautomer Dimer (D) S_s->D_s Second Proton Transfer IC Internal Conversion S_s->IC label_stepwise Blocked Pathway

Solvent-Assisted Proton Transfer

For the 7-azaindole monomer, proton transfer is often mediated by solvent molecules, particularly those capable of forming hydrogen bonds, such as water and alcohols.[13][14][15] In these cases, a cyclic complex is formed between 7-azaindole and one or more solvent molecules, creating a "proton wire" that facilitates the transfer.[13][16]

  • In alcohols: The fluorescence spectrum of 7-azaindole is often bimodal, with a higher energy band from the "normal" species and a lower-energy band from the tautomer.[13] The tautomerization is typically mediated by a single alcohol molecule forming a cyclic complex.[13]

  • In water: The situation is more complex. While water can catalyze the proton transfer, the majority of 7-azaindole molecules in an aqueous environment may exist in a "blocked" state of solvation that is not conducive to tautomerization.[12][13] Only a small population of molecules form the necessary cyclic complex to undergo proton transfer.[13] Theoretical studies suggest that two water molecules can effectively assist in a triple proton transfer event.[17]

solvent_assisted_pt cluster_workflow Solvent-Assisted Proton Transfer Workflow Start 7-Azaindole Monomer in Protic Solvent Complex Formation of Cyclic Solvent-Solute Complex Start->Complex ESPT Excited-State Proton Transfer Complex->ESPT Tautomer Tautomer Formation ESPT->Tautomer Relax Radiative/Non-radiative Relaxation Tautomer->Relax

Quantitative Data Summary

The study of 7-azaindole tautomerism has yielded a range of quantitative data that is crucial for understanding the dynamics and thermodynamics of the proton transfer processes.

Table 1: Kinetic Data for 7-Azaindole Proton Transfer
SystemProcessRate Constant / Time ConstantKinetic Isotope Effect (kH/kD)Reference(s)
7-Azaindole Dimer (in solution)ESDPT1.1 ps-[12]
7-Azaindole in Methanol (B129727)ESDPT (rise time of tautomer)150 ps (at room temp.)~3[13]
7-Azaindole in WaterTautomerization (of a small population)~70 ps-[13]
7-Azaindole in Methanol Reverse MicellesDouble Proton Transfer90 ps5[18]
Table 2: Spectroscopic and Photophysical Data
SpeciesSolvent/EnvironmentAbsorption Max (nm)Emission Max (nm)Fluorescence Lifetime (ns)Fluorescence Quantum YieldReference(s)
7-Azaindole (Normal)Methanol-374--[13]
7-Azaindole (Tautomer)Methanol-505--[13]
7-AzaindoleWater (neutral pH, 20°C)--0.910-[13]
1-Methyl-7-azaindoleWater (20°C)--210.55[13]
Table 3: Energetics of Tautomerization
SystemParameterValue (kcal/mol)Computational MethodReference(s)
7-Azaindole Monomer (gas phase)Ground-state activation energy~60Hartree-Fock[13]
7-Azaindole-Water (1:1 complex)Ground-state activation energy~26Hartree-Fock[13]
7-Azaindole-Water (1:2 complex)Tautomer relative energy9.6Hartree-Fock[13]
7-Azaindole-Water (1:2 complex)Proton transfer barrier22Hartree-Fock[13]
7-Azaindole-Methanol (1:1 complex)ESDPT barrier2.8MRPT2[14]
7-Azaindole DimerTautomer relative stability (excited state)~10-[19]
7-Azaindole-δ-valerolactam (1:1 complex)Tautomer relative stability (excited state)~6-[19]

Experimental and Computational Protocols

A variety of sophisticated experimental and computational techniques are employed to unravel the complexities of 7-azaindole's photophysics.

Key Experimental Methodologies
  • Time-Resolved Fluorescence Spectroscopy: This is a cornerstone technique for studying excited-state dynamics.

    • Protocol: A typical setup involves excitation of the sample with a picosecond or femtosecond laser pulse at a specific wavelength (e.g., in the UV range). The subsequent fluorescence emission is then detected as a function of time and wavelength, often using a streak camera or time-correlated single-photon counting (TCSPC). By analyzing the decay of the normal emission and the rise of the tautomer emission, the kinetics of the proton transfer can be determined.[12][16] Isotopic substitution (e.g., replacing hydrogen with deuterium) is often used to probe the mechanism through the kinetic isotope effect.[5][16]

  • Supersonic Jet Expansion Spectroscopy: This technique allows for the study of isolated molecules and complexes in the gas phase at very low temperatures.

    • Protocol: The sample is heated and mixed with a carrier gas (e.g., helium or argon) and expanded through a small nozzle into a vacuum chamber. This process cools the molecules to a few Kelvin, simplifying their electronic and vibrational spectra. Laser-induced fluorescence (LIF) or fluorescence excitation (FE) spectra are then recorded by scanning the excitation laser wavelength while monitoring the total fluorescence.[5][17] Dispersed fluorescence (DF) spectra can be obtained by fixing the excitation wavelength and dispersing the emission through a monochromator.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of the molecule, which are sensitive to hydrogen bonding and tautomeric form.

    • Protocol: In the context of jet-cooled studies, IR-UV double resonance spectroscopy is often used. An IR laser excites a specific vibrational mode, and a subsequent UV laser probes the population of the vibrationally excited molecules. By scanning the IR frequency, a vibrational spectrum of the ground electronic state can be obtained.[20] This is particularly useful for characterizing the N-H stretching frequencies in the normal and tautomeric forms.[20]

Computational Approaches
  • Quantum Chemical Calculations: A range of quantum mechanical methods are used to model the potential energy surfaces of the ground and excited states of 7-azaindole and its complexes.

    • Methodologies:

      • Ab initio methods: Coupled-cluster (CC2) and algebraic diagrammatic construction through second order (ADC(2)) are high-level methods that provide accurate descriptions of excited states.[9][15] Second-order Møller-Plesset perturbation theory (MP2) is often used for ground-state calculations.

      • Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These are widely used methods for optimizing geometries and calculating energies. However, some TD-DFT functionals have been shown to be unreliable for predicting transition state structures and barriers for the excited-state tautomerization of 7-azaindole.[14]

    • Protocol: Calculations typically involve geometry optimization of the reactants, products, and transition states on both the ground (S₀) and excited (S₁) potential energy surfaces. This allows for the determination of relative energies, activation barriers, and reaction pathways. The inclusion of solvent effects is often crucial and can be modeled using implicit solvent models (e.g., Polarizable Continuum Model - PCM) or by explicitly including solvent molecules in the calculation.[14][21]

  • On-the-Fly Dynamics Simulations: These simulations provide a time-dependent picture of the proton transfer event.

    • Protocol: After an initial electronic excitation, the trajectory of the molecule is propagated on the excited-state potential energy surface. This allows for the direct observation of the proton transfer mechanism and the calculation of reaction timescales.[15]

Conclusion and Outlook

The study of 7-azaindole tautomerism and proton transfer provides fundamental insights into reaction dynamics in chemical and biological systems. The interplay between the molecular structure, the electronic state, and the solvent environment creates a rich and complex photophysical behavior. While significant progress has been made in elucidating the dominant mechanisms, such as the concerted ESDPT in the dimer and the role of solvent catalysis, open questions remain, particularly regarding the precise nature of the "blocked" solvation states in water and the influence of more complex biological environments.

For drug development professionals, a deep understanding of these mechanisms is crucial. The 7-azaindole scaffold is a key component in numerous kinase inhibitors, where its hydrogen bonding capabilities are essential for binding to the target protein.[1][3][4] The tautomeric state and proton transfer potential of a 7-azaindole-based drug could influence its binding affinity, selectivity, and pharmacokinetic properties. Future research will likely focus on leveraging these fundamental principles to design more effective and specific therapeutic agents. The continued development of advanced spectroscopic techniques and high-level computational methods will undoubtedly play a pivotal role in these future discoveries.

References

The Expanding Therapeutic Potential of 7-Azaindole Compounds: A Technical Overview of Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Novel 7-azaindole (B17877) derivatives are emerging as a significant class of heterocyclic compounds in drug discovery, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth analysis of their therapeutic potential, focusing on their roles as kinase inhibitors, anticancer agents, and antimicrobial compounds. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Kinase Inhibition: A Prominent Mechanism of Action

A substantial body of research has highlighted the potent inhibitory effects of 7-azaindole derivatives against various protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.

Phosphoinositide 3-Kinase (PI3K) Inhibition

Several novel 7-azaindole scaffolds have been identified as potent inhibitors of PI3K, a key enzyme in the PI3K/AKT/mTOR signaling pathway that is frequently overactive in cancer.[1] Compounds such as B13 and B14 have demonstrated subnanomolar inhibitory concentrations (IC50) against PI3K isoforms.[2]

Table 1: In Vitro Inhibitory Activity of Novel 7-Azaindole Derivatives Against PI3K Isoforms

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
B13 2.50 ± 0.290.69 ± 0.160.52 ± 0.090.5
B14 3.12 ± 0.480.17 ± 0.050.15 ± 0.06-
C1 >102.50 ± 0.061.79 ± 0.187.13 ± 1.55
C2 6.19 ± 0.492.91 ± 0.051.30 ± 0.04>10

Data sourced from a study on novel 7-azaindole scaffold derivatives as PI3K inhibitors.[2]

Aurora Kinase Inhibition

Aurora kinases are essential for mitotic progression, and their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.[3] 7-azaindole-based compounds have been developed as potent inhibitors of Aurora kinases, particularly Aurora B.[4]

Table 2: Inhibitory Activity of 7-Azaindole Derivatives Against Aurora Kinases

CompoundAurora A IC50 (nM)Aurora B IC50 (nM)
GSK1070916 3500.38
Compound 22 1.63.7
Compound 27 1.14.4
Compound 30 1.32.5

Data compiled from studies on azaindole derivatives as kinase inhibitors.[4]

Anticancer Activity: Prolific Cytotoxic Effects

The kinase inhibitory properties of 7-azaindole derivatives, among other mechanisms, contribute to their significant anticancer activity against a range of human tumor cell lines.

In Vitro Antiproliferative Activity

Novel synthesized 7-azaindole compounds have demonstrated potent growth-inhibitory effects against various cancer cell lines, including those from breast (MCF-7), lung (A549), and liver (HepG2) cancers.[5][6] The half-maximal growth inhibitory concentration (GI50) and half-maximal inhibitory concentration (IC50) values are presented below.

Table 3: Antiproliferative Activity of Novel 7-Azaindole Derivatives Against Human Cancer Cell Lines

CompoundCell LineGI50 (µM)
4a MCF-7>100
4b MCF-769.31
4c MCF-742.55
4g MCF-715.56
4h MCF-788.61
4i MCF-755.21
7-AID HeLa16.96
7-AID MCF-714.12
7-AID MDA MB-23112.69

Data for compounds 4a-4i and 7-AID were obtained from separate studies on the anticancer activities of novel 7-azaindole analogs.[5]

Antimicrobial Activity: A New Frontier

Recent investigations have revealed the potential of 7-azaindole derivatives as effective antimicrobial agents against a variety of bacterial and fungal pathogens.

Antibacterial and Antifungal Susceptibility

Studies have reported the minimum inhibitory concentrations (MICs) of novel 7-azaindole compounds against both Gram-positive and Gram-negative bacteria, as well as yeasts.[7]

Table 4: Antimicrobial Activity of 2,5-Disubstituted 7-Azaindoles (MIC in µg/mL)

CompoundStaphylococcus aureusPseudomonas aeruginosaEscherichia coliCandida albicansCryptococcus neoformans
16a >125>125>125>12515.6
16b 62.57.8>12562.57.8
16c >125>125>125>12515.6
16d >125>125>125>1253.9
16e >125>125>125>1257.8

Data from a study on the antimicrobial activity of synthesized 7-azaindoles.[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (PI3Kα)

This protocol describes a luminescent kinase assay to measure the activity of PI3Kα and the inhibitory effects of test compounds.[8][9]

  • Reagent Preparation :

    • Prepare a stock solution of the 7-azaindole test compound in DMSO.

    • Dilute recombinant human PI3Kα enzyme in the appropriate kinase dilution buffer.

    • Prepare the substrate solution containing phosphatidylinositol (4,5)-bisphosphate (PIP2).

    • Prepare the ATP solution in the kinase assay buffer.

  • Assay Procedure :

    • Add 5 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of the diluted PI3Kα enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes.

    • Initiate the kinase reaction by adding 10 µL of the ATP and PIP2 substrate mixture to each well.

    • Incubate the reaction at 30°C for 60 minutes.

    • Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis :

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Aurora B Kinase Assay

This protocol outlines an in vitro kinase assay to determine the inhibitory activity of compounds against Aurora B kinase.[10][11]

  • Reaction Setup :

    • Combine 100 ng of active Aurora B kinase with 1 µg of inactive histone H3 protein (substrate) in a microcentrifuge tube.

    • Add the test compound at various concentrations.

    • The reaction is carried out in 1x kinase buffer (25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).

  • Kinase Reaction :

    • Initiate the reaction by adding ATP to a final concentration of 100 µM.

    • Incubate the reaction mixture at 30°C for 30 minutes.

  • Detection :

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane and probe with an antibody specific for phosphorylated histone H3.

    • Detect the signal using an appropriate secondary antibody and chemiluminescence.

  • Data Analysis :

    • Quantify the band intensities to determine the extent of histone H3 phosphorylation.

    • Calculate the percentage of inhibition at each compound concentration relative to the control and determine the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[12][13][14]

  • Cell Seeding :

    • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined optimal density.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment :

    • Prepare serial dilutions of the 7-azaindole test compounds in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation :

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization and Absorbance Reading :

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 or IC50 value.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[15][16][17]

  • Preparation of Antimicrobial Dilutions :

    • Prepare a stock solution of the 7-azaindole compound in a suitable solvent.

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation :

    • Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation and Incubation :

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

    • Incubate the plate at 35-37°C for 18-24 hours.

  • MIC Determination :

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows provide a clearer understanding of the mechanisms of action and the experimental processes involved in evaluating novel 7-azaindole compounds.

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Azaindole 7-Azaindole Inhibitor Azaindole->PI3K Inhibits Growth_Factor Growth Factor Growth_Factor->RTK Binds Aurora_B_Pathway Prophase Prophase Metaphase Metaphase Anaphase Anaphase Cytokinesis Cytokinesis AuroraB Aurora B Kinase HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates Spindle_Assembly Spindle Assembly Checkpoint AuroraB->Spindle_Assembly Regulates Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Chromosome_Segregation Proper Chromosome Segregation Spindle_Assembly->Chromosome_Segregation Azaindole_Inhibitor 7-Azaindole Inhibitor Azaindole_Inhibitor->AuroraB Kinase_Inhibitor_Screening_Workflow cluster_workflow Kinase Inhibitor Screening Workflow Compound_Library 7-Azaindole Compound Library Primary_Screening Primary Screening (Single Concentration) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Active Compounds Lead_Compound Lead Compound Selection Dose_Response->Lead_Compound Anticancer_Screening_Workflow cluster_workflow Anticancer Activity Screening Workflow Compound_Synthesis Synthesis of Novel 7-Azaindole Derivatives MTT_Assay Cell Viability Assay (e.g., MTT) Compound_Synthesis->MTT_Assay Cell_Line_Panel Panel of Human Cancer Cell Lines Cell_Line_Panel->MTT_Assay GI50_Determination GI50/IC50 Determination MTT_Assay->GI50_Determination Mechanism_Studies Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) GI50_Determination->Mechanism_Studies Potent Compounds Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

References

Crystal Structure of 7-Azaindole Dimers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole (B17877) scaffold is a cornerstone in medicinal chemistry, frequently utilized as a bioisostere for indole (B1671886) in the design of kinase inhibitors and other therapeutic agents. Its unique hydrogen bonding capabilities, which allow for the formation of stable dimers, are critical to its biological activity and physicochemical properties. This guide provides an in-depth analysis of the crystal structure of 7-azaindole dimers, detailing the experimental protocols for their characterization and presenting key structural data.

The Significance of Dimerization

7-azaindole readily forms highly stable, centrosymmetric dimers through dual N–H···N hydrogen bonds between the pyrrole (B145914) and pyridine (B92270) rings of two monomers. This dimerization is a key feature, influencing the molecule's behavior in both solution and the solid state. The study of these dimers serves as a model for understanding hydrogen-bond dynamics and tautomeric equilibria, which are fundamental to biological processes, including DNA base pairing. Furthermore, the electronic properties of these dimers, particularly the phenomenon of excited-state double proton transfer (ESDPT), are of significant interest in the fields of photophysics and materials science.

Experimental Protocol: Single-Crystal X-ray Diffraction

The definitive method for elucidating the three-dimensional structure of 7-azaindole dimers is single-crystal X-ray diffraction. The following protocol outlines the key steps involved in this process, synthesized from standard crystallographic practices and information reported for 7-azaindole derivatives.[1][2]

2.1. Crystallization

  • Objective: To grow single crystals of sufficient size and quality for diffraction experiments.

  • Methodology:

    • Solvent Selection: 7-azaindole and its derivatives are typically dissolved in a suitable organic solvent. Ethanol has been successfully used for recrystallization.[3] The choice of solvent is critical and may require screening of various options (e.g., methanol, acetone, acetonitrile, or solvent mixtures).

    • Slow Evaporation: A saturated solution of the 7-azaindole compound is prepared at room temperature or with gentle heating. The solution is then left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks. This gradual increase in concentration promotes the formation of well-ordered crystals.

    • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container, which is then placed in a larger, sealed container with a less soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

    • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor using a cryoloop and immediately flash-cooled in liquid nitrogen to prevent solvent loss and crystal damage.

2.2. Data Collection

  • Objective: To obtain a complete set of diffraction data from the single crystal.

  • Methodology:

    • Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS) is used.

    • Mounting and Cooling: The flash-cooled crystal is mounted on the diffractometer's goniometer in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal vibrations and radiation damage.

    • Unit Cell Determination: A short series of diffraction images are collected to determine the crystal's unit cell parameters and Bravais lattice.

    • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., using ω and φ scans). The exposure time for each frame is optimized to achieve good signal-to-noise ratios.

2.3. Structure Solution and Refinement

  • Objective: To determine the atomic positions in the unit cell and refine the structural model.

  • Methodology:

    • Data Reduction: The raw diffraction images are processed to integrate the intensities of the Bragg reflections and apply corrections for factors such as Lorentz and polarization effects.

    • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. This map reveals the positions of the heavier atoms.

    • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using least-squares methods. This iterative process involves adjusting atomic coordinates, and anisotropic displacement parameters. Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate constraints.

    • Validation: The final structural model is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) and software tools to ensure its chemical and geometric reasonableness.

Crystallographic Data of 7-Azaindole Derivative Dimers

While the crystal structure of the parent 7-azaindole is known to form tetrameric units in the solid state[1], many of its derivatives crystallize as the characteristic dimers. The table below summarizes the crystallographic data for two such derivatives, providing insight into the geometry of the 7-azaindole dimer core.

Parameter5-Bromo-7-azaindole[4]3-Chloro-7-azaindole[2]
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
a (Å) 10.123(2)12.3438(3)
b (Å) 9.897(2)3.85964(11)
c (Å) 14.872(3)14.4698(4)
α (°) 9090
β (°) 108.78(3)100.739(2)
γ (°) 9090
Volume (ų) Not Reported677.31(3)
Z Not Reported4

Visualizing the Process and Structure

To further clarify the experimental workflow and the resulting molecular structure, the following diagrams are provided.

experimental_workflow cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_structure_refinement Structure Solution & Refinement dissolution Dissolution in Solvent evaporation Slow Evaporation / Vapor Diffusion dissolution->evaporation harvesting Crystal Harvesting & Flash-Cooling evaporation->harvesting mounting Mounting on Diffractometer harvesting->mounting data_acq X-ray Diffraction Data Acquisition mounting->data_acq reduction Data Reduction & Correction data_acq->reduction solution Structure Solution (Direct Methods) reduction->solution refinement Least-Squares Refinement solution->refinement validation Model Validation refinement->validation final_structure Final Crystal Structure validation->final_structure

Experimental workflow for 7-azaindole dimer crystal structure analysis.

dimer_structure N1_1 N1-H N7_2 N7 N1_1->N7_2 H-Bond N7_1 N7 N1_2 H-N1 N7_1->N1_2 H-Bond

Hydrogen bonding in a 7-azaindole dimer.

Conclusion

The dimerization of 7-azaindole is a fundamental aspect of its chemistry, with significant implications for its application in drug development. The crystal structures of 7-azaindole derivatives consistently reveal a centrosymmetric dimer formed by two N–H···N hydrogen bonds. The experimental protocol for determining these structures relies on well-established single-crystal X-ray diffraction techniques. A thorough understanding of this structural motif is essential for researchers and scientists working with this important class of molecules, enabling the rational design of novel therapeutics with optimized properties.

References

A Deep Dive into the Electronic States of 7-Azaindole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 10, 2025

Abstract

7-Azaindole (B17877) (7AI) stands as a crucial molecular scaffold in medicinal chemistry and a pivotal model system for understanding fundamental photochemical processes, such as excited-state proton transfer (ESPT), which is central to the stability of DNA base pairs. This technical guide provides a comprehensive overview of the computational and experimental methodologies employed to investigate the electronic states of 7-azaindole. It is designed for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, in-depth experimental and computational protocols, and visual representations of key processes and workflows. The photophysical behavior of 7-azaindole is governed by a delicate interplay of low-lying ππ* and nπ* electronic states, which are profoundly influenced by its environment. Understanding these electronic landscapes is critical for the rational design of novel therapeutics and fluorescent probes.

Introduction

7-Azaindole, a bioisostere of tryptophan, has garnered significant attention due to its unique photophysical properties and its role as a versatile building block in drug discovery.[1] Its fluorescence is highly sensitive to the local environment, making it an excellent intrinsic probe for protein structure and dynamics.[2] The defining characteristic of 7-azaindole is its propensity to form hydrogen-bonded dimers and complexes with protic solvents, which serve as model systems for the hydrogen bonds in DNA base pairs.

Upon photoexcitation, these complexes can undergo excited-state proton transfer (ESPT), a phenomenon first explored in 7-azaindole systems. This process involves the transfer of a proton along the hydrogen bond, leading to the formation of a tautomer with distinct electronic and emissive properties. The efficiency and mechanism of ESPT are intricately linked to the nature and energies of the excited electronic states. Consequently, a precise characterization of these states is paramount for a complete understanding of 7-azaindole's photochemistry and its applications.

Computational chemistry has emerged as an indispensable tool for elucidating the electronic structure and dynamics of 7-azaindole. Methods ranging from Time-Dependent Density Functional Theory (TD-DFT) to more sophisticated multireference techniques like the Complete Active Space Self-Consistent Field (CASSCF) and second-order perturbation theory (CASPT2) have been employed to model its electronic states and potential energy surfaces.[2][3][4] This guide will delve into these computational approaches, benchmark their accuracy against experimental data, and provide a clear framework for their application.

Computational Methodologies

The accurate theoretical description of the electronic states of 7-azaindole, particularly its excited states and the proton transfer process, requires careful selection of computational methods. The choice is often a balance between computational cost and accuracy, especially given the multiconfigurational nature of the excited states and the importance of dynamic electron correlation.

Ground State Calculations and Geometry Optimization

Ground state geometries are typically optimized using Density Functional Theory (DFT), often with the B3LYP functional, or second-order Møller-Plesset perturbation theory (MP2).[5][6] For DFT calculations, basis sets such as 6-311G(d,p) have been shown to provide rotational constants in good agreement with experimental microwave spectroscopy data.[3][6]

Excited State Calculations

The calculation of excited electronic states presents a greater challenge. Several methods are commonly employed:

  • Time-Dependent Density Functional Theory (TD-DFT): This is a widely used method due to its computational efficiency. However, for 7-azaindole, TD-DFT has shown limitations in accurately predicting the transition state structures and energy barriers for excited-state tautomerization.[7] Functionals like CAM-B3LYP are often used for studying charge-transfer aspects.[8]

  • Complete Active Space Self-Consistent Field (CASSCF): As a multireference method, CASSCF is well-suited for describing the electronic states of 7-azaindole, which can have significant static correlation. A common choice for the active space is the complete π-system, for instance, a (10,9) active space comprising 10 π-electrons in 9 π-orbitals.[3]

  • Multireference Second-Order Perturbation Theory (CASPT2/MRPT2): To account for dynamic electron correlation, which is crucial for obtaining accurate excitation energies, single-point energy calculations using CASPT2 are often performed on CASSCF-optimized geometries.[3][7] This approach has demonstrated good agreement with experimental 0-0 excitation energies.[3]

Modeling Solvent Effects

The influence of the solvent on the electronic states of 7-azaindole is significant. Computational models account for this in two primary ways:

  • Continuum Solvation Models: The Polarizable Continuum Model (PCM) is frequently used to simulate the bulk solvent effect on the electronic structure and potential energy surfaces.[9]

  • Microsolvation: This approach involves explicitly including a small number of solvent molecules (e.g., water or methanol) in the quantum mechanical calculation. This is particularly important for studying the specific hydrogen-bonding interactions that mediate the ESPT process.[7][10]

The following diagram illustrates a typical computational workflow for investigating the excited-state properties of 7-azaindole.

G Computational Workflow for 7-Azaindole Electronic States A Geometry Optimization (Ground State) (e.g., DFT/B3LYP/6-311G(d,p)) B Frequency Analysis (Confirm Minimum) A->B C Excited State Calculation (e.g., TD-DFT, CASSCF) B->C D Inclusion of Dynamic Correlation (e.g., CASPT2 single point) C->D For high accuracy E Solvent Effects (PCM or Microsolvation) C->E D->E F Analysis of Properties (Excitation Energies, Dipole Moments, PES) E->F

Caption: A generalized computational workflow for studying 7-azaindole.

Experimental Protocols

Experimental studies, primarily using laser spectroscopy on jet-cooled molecules, provide the benchmark data against which computational results are validated.

Supersonic Jet-Cooling

To obtain high-resolution electronic spectra, 7-azaindole is seeded in a noble gas carrier (e.g., Argon) and expanded through a nozzle into a vacuum chamber. This process, known as supersonic jet-cooling, dramatically reduces the rotational and vibrational temperatures of the molecules, simplifying the resulting spectra.

Spectroscopic Techniques
  • Laser-Induced Fluorescence (LIF): A tunable UV laser excites the jet-cooled molecules. The resulting fluorescence is collected and analyzed to generate an excitation spectrum. This technique is used to probe the vibrational levels of the electronically excited state.[11]

  • Single Vibronic Level Fluorescence (SVLF) or Dispersed Fluorescence (DF): The excitation laser is fixed on a specific vibronic band of the excited state, and the emitted fluorescence is dispersed through a monochromator. This provides information about the vibrational levels of the ground electronic state.[11]

  • Resonant Two-Color Two-Photon Ionization (R2PI): This is another technique for obtaining the excitation spectrum. A first laser excites the molecule to a specific level in the S1 state, and a second laser with sufficient energy ionizes the molecule. The resulting ions are detected.[11]

The following diagram illustrates a simplified experimental setup for jet-cooled laser spectroscopy.

G Experimental Setup for Jet-Cooled Spectroscopy cluster_0 Laser System cluster_1 Vacuum Chamber cluster_2 Detection System Nd:YAG Nd:YAG Laser Dye Laser Tunable Dye Laser Nd:YAG->Dye Laser Pump Frequency Doubler Frequency Doubler Dye Laser->Frequency Doubler UV Excitation Interaction Region Laser-Molecule Interaction Frequency Doubler->Interaction Region UV Excitation Nozzle Pulsed Nozzle (7AI + Ar) Skimmer Skimmer Nozzle->Skimmer Molecular Beam Skimmer->Interaction Region Molecular Beam PMT Photomultiplier Tube (LIF) Interaction Region->PMT TOF-MS Time-of-Flight MS (R2PI) Interaction Region->TOF-MS Monochromator Monochromator (SVLF) Interaction Region->Monochromator Monochromator->PMT

Caption: Simplified schematic of a laser spectroscopy experiment.

Quantitative Data on Electronic States

The following tables summarize key quantitative data from computational and experimental studies on the electronic states of 7-azaindole.

Table 1: Calculated vs. Experimental Excitation Energies

Method/Basis SetStateExcitation TypeCalculated Energy (eV)Experimental Energy (eV)Reference
CASPT2(10,9)/6-31G(d,p)S₁ (¹Lb)Adiabatic4.184.29[3]
MCQDPT2/DZPS₁ (π→π*)Adiabatic3.94.29 (gas phase)[10]
TD-DFT (various functionals)S₁Vertical~4.5-5.0~4.4-4.6[4][12]
CASPT2S₁Vertical4.41~4.4-4.6[4]

Table 2: Ground and Excited State Dipole Moments (in Debye)

StateMethodCalculated (D)Experimental (D)Reference
S₀Stark Effect-1.49[13]
S₀DFT/CAM-B3LYP/6-311G(d,p)~1.5-1.6-[8]
S₁Stark Effect-~2.3-4.6[13]
S₁TD-DFT/CAM-B3LYP/6-311G(d,p)~3.0-4.0-[8]

Table 3: Proton Transfer Barriers

SystemStateMethodBarrier (kcal/mol)Reference
7AI MonomerS₀HF/MP259[10]
7AI-H₂O ComplexS₀HF/MP2~19-23[10]
7AI-H₂O ComplexS₁MCQDPT2~6[10]
7AI DimerS₁MRPTConcerted mechanism favored[7]

Key Photochemical Processes: Excited-State Proton Transfer (ESPT)

The ESPT in 7-azaindole complexes is a cornerstone of its photochemistry. In the 7-azaindole dimer, a double proton transfer (DPT) occurs, leading to the formation of the tautomeric dimer. In complexes with protic solvents like water or methanol, the solvent can act as a bridge, facilitating a proton relay mechanism. This can involve single, double, or even triple proton transfers depending on the number and arrangement of solvent molecules.[1][10]

Computational studies have been instrumental in mapping the potential energy surfaces for these reactions, revealing that the process is often a concerted but asynchronous transfer of protons.[7] The energy barrier for this transfer is significantly lowered in the excited state compared to the ground state, explaining why the reaction is photochemically driven.

The following diagram illustrates the logical comparison between TD-DFT and multireference methods for studying ESPT in 7-azaindole.

G Comparison of Computational Methods for 7-Azaindole ESPT cluster_0 TD-DFT cluster_1 Multireference Methods TDDFT Time-Dependent DFT TDDFT_pros Pros: - Computationally efficient - Good for vertical excitation energies (with right functional) TDDFT->TDDFT_pros TDDFT_cons Cons: - Can fail for transition states - Inaccurate barriers for tautomerization - Strong functional dependence TDDFT->TDDFT_cons MR CASSCF / CASPT2 MR_pros Pros: - Accurately describes multiconfigurational character - Reliable for potential energy surfaces and barriers - Includes static and dynamic correlation (CASPT2) MR->MR_pros MR_cons Cons: - Computationally expensive - Choice of active space is crucial and non-trivial MR->MR_cons Conclusion Conclusion: Multireference methods (CASSCF/CASPT2) are generally more reliable for a detailed and accurate description of the ESPT process in 7-azaindole, while TD-DFT can be a useful, faster alternative for initial screening of excited states.

Caption: A comparison of computational approaches for 7-azaindole ESPT.

Conclusion and Future Outlook

The study of the electronic states of 7-azaindole continues to be a vibrant area of research, driven by its relevance in both fundamental chemistry and applied fields like drug development. Computational methods, when used in close concert with experimental techniques, provide a powerful paradigm for unraveling the complex photophysics of this molecule. While TD-DFT offers a computationally tractable approach for initial investigations, multireference methods like CASSCF and CASPT2 are indispensable for achieving a quantitatively accurate picture of the excited-state potential energy surfaces and the dynamics of proton transfer.

Future research will likely focus on several key areas. The development of more efficient and accurate computational methods will allow for the study of larger 7-azaindole-containing systems, such as proteins, with high accuracy. The use of ab initio molecular dynamics simulations will provide a more detailed, time-resolved view of the ESPT process, capturing the intricate coupling between electronic and nuclear motion.[14] Furthermore, the exploration of novel 7-azaindole derivatives with tailored photophysical properties will continue to expand their utility as fluorescent probes and in materials science. The foundational understanding of the electronic states of 7-azaindole, as outlined in this guide, will be critical to the success of these future endeavors.

References

The Solubility Profile of 7-Azaindole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the solubility of 7-azaindole (B17877) in various organic and aqueous solvent systems, providing critical data and methodologies for its application in pharmaceutical and chemical research.

7-Azaindole, a heterocyclic aromatic compound and a bioisostere of indole (B1671886), is a privileged scaffold in medicinal chemistry. Its derivatives have shown significant potential in the development of various therapeutic agents, including protein kinase inhibitors.[1][2] Understanding the solubility of 7-azaindole is paramount for its effective use in drug design, synthesis, and formulation. This technical guide provides a comprehensive overview of its solubility in a range of common organic and aqueous solvents, presents detailed experimental protocols for solubility determination, and offers a visual workflow for solubility assessment.

Quantitative Solubility Data

The solubility of 7-azaindole is influenced by the solvent's polarity, hydrogen bonding capabilities, and temperature. The following tables summarize the mole fraction solubility (x₁) of 7-azaindole in various pure organic solvents at different temperatures.

Table 1: Mole Fraction Solubility (x₁) of 7-Azaindole in Pure Organic Solvents [3]

Temperature (K)Tetrahydrofuran (THF)Acetone (B3395972)Methanol (B129727)Isopropanol (B130326)Ethyl Acetate (EA)Ethanol (B145695)Acetonitrile (B52724)n-Propanoln-Hexane
278.150.20890.14580.10670.07630.07690.06320.04560.06210.0008
283.150.23540.16530.12150.08690.08780.07240.05210.07110.0010
288.150.26460.18710.13790.09880.10010.08270.05950.08120.0012
293.150.29680.21140.15630.11210.11410.09420.06790.09260.0015
298.150.33230.23850.17680.12720.12990.10710.07740.10540.0018
303.150.37150.26870.19960.14410.14780.12160.08810.11980.0022
308.150.41470.30240.22500.16310.16790.13780.10010.13590.0027
313.150.46230.33990.25330.18440.19060.15590.11360.15390.0033
318.150.51470.38170.28480.20820.21610.17620.12870.17410.0040
323.150.57240.42810.31990.23480.24480.19890.14560.19670.0049

Data sourced from the Journal of Chemical & Engineering Data, 2020.[3]

The solubility of 7-azaindole in these solvents generally increases with temperature. The order of solubility at temperatures below 298.15 K is: THF > acetone > methanol > isopropanol ≥ EA > ethanol > acetonitrile > n-hexane.[3] As the temperature rises, this order can slightly change.[3]

Qualitative solubility information from various sources indicates that 7-azaindole is also soluble in chloroform (B151607) and DMSO.[4][5]

Aqueous Solubility

7-Azaindole is generally described as being sparingly or slightly soluble in water.[6][7][8] The introduction of the 7-azaindole nucleus in place of an indole moiety in drug candidates has been explored as a strategy to enhance aqueous solubility, although the resulting solubility may still be considered poor.[9][10][11]

Experimental Protocols

The quantitative data presented in this guide was primarily obtained using the gravimetric method.[3] This is a standard and reliable technique for determining the equilibrium solubility of a solid in a liquid.

Gravimetric Method for Solubility Determination

Objective: To determine the equilibrium solubility of 7-azaindole in a given solvent at a specific temperature.

Materials:

  • 7-Azaindole (high purity)

  • Solvent of interest

  • Thermostatic shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • Drying oven

Procedure:

  • Sample Preparation: An excess amount of 7-azaindole is added to a known mass of the solvent in a sealed vessel.

  • Equilibration: The vessel is placed in a thermostatic shaker or water bath set to the desired temperature. The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the solution is allowed to stand undisturbed for a period to allow the undissolved solid to settle.

  • Sampling and Filtration: A sample of the supernatant (the clear, saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to match the experimental temperature. The sample is immediately filtered through a membrane filter (e.g., 0.45 µm) to remove any undissolved solid particles.

  • Mass Determination: A known mass of the filtered saturated solution is transferred to a pre-weighed container.

  • Solvent Evaporation: The solvent is evaporated from the container, typically in a drying oven at a temperature below the melting point of 7-azaindole, until a constant weight is achieved.

  • Calculation: The mass of the dissolved 7-azaindole is determined by subtracting the tare weight of the container from the final weight. The solubility is then calculated as a mole fraction or in other desired units (e.g., g/100g of solvent).

Solubility Assessment Workflow

The following diagram illustrates a logical workflow for assessing the solubility of a compound like 7-azaindole.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimental Determination cluster_analysis Data Analysis & Modeling cluster_output Output start Start: Define Compound (e.g., 7-Azaindole) select_solvents Select Aqueous & Organic Solvents of Interest start->select_solvents gravimetric Perform Gravimetric Solubility Measurement at Various Temperatures select_solvents->gravimetric Primary Method hplc Alternative: HPLC-based Solubility Assay select_solvents->hplc Alternative Method calculate Calculate Solubility (e.g., mole fraction, mg/mL) gravimetric->calculate hplc->calculate model Correlate Data with Thermodynamic Models (e.g., Apelblat, λh) calculate->model report Generate Solubility Profile & Technical Report model->report end End report->end

Caption: A logical workflow for the experimental determination and analysis of compound solubility.

References

The Photophysical Landscape of Substituted 7-Azaindoles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole (B17877) scaffold, a privileged structure in medicinal chemistry, has garnered significant attention not only for its diverse biological activities but also for its intriguing photophysical properties. As bioisosteres of tryptophan, fluorescent 7-azaindole derivatives serve as powerful probes for elucidating biological processes and are integral components in the development of novel therapeutics and diagnostics. This technical guide provides a comprehensive overview of the core photophysical properties of substituted 7-azaindoles, with a focus on quantitative data, detailed experimental methodologies, and the underlying photophysical mechanisms.

Core Photophysical Principles of 7-Azaindoles

The photophysics of 7-azaindole and its derivatives are largely governed by the interplay of electronic transitions and excited-state dynamics, which are highly sensitive to substitution patterns and the surrounding solvent environment. The primary photophysical event of interest is Excited-State Intramolecular Proton Transfer (ESIPT), a phenomenon that significantly influences the fluorescence characteristics of these molecules.

Upon photoexcitation, 7-azaindole can undergo a rapid transfer of a proton from the pyrrolic nitrogen (N1) to the pyridinic nitrogen (N7), leading to the formation of an excited-state tautomer. This tautomer possesses a distinct electronic structure and, consequently, a different fluorescence emission profile, often characterized by a large Stokes shift. The efficiency and pathway of this proton transfer are dictated by factors such as the presence of proton-donating or -accepting solvents and the electronic nature of substituents on the 7-azaindole ring.

Quantitative Photophysical Data

The following tables summarize key photophysical parameters for a selection of substituted 7-azaindoles, providing a comparative overview of their absorption and emission characteristics, fluorescence quantum yields, and lifetimes.

Table 1: Photophysical Properties of 7-Azaindole and N1-Substituted Derivatives

CompoundSolventλabs (nm)λem (nm)Stokes Shift (cm-1)Φfτ (ns)
7-AzaindoleCyclohexane28731531000.761.7
Acetonitrile28834055000.201.1
Methanol288374, 505-0.080.9 (normal), 1.5 (tautomer)
Water28835066000.030.9
1-Methyl-7-azaindoleCyclohexane28931528000.905.3
Water28936578000.5521.0[1]

Table 2: Photophysical Properties of C-Substituted 7-Azaindole Derivatives

CompoundSolventλabs (nm)λem (nm)Stokes Shift (cm-1)Φfτ (ns)
7-AzatryptophanWater (pH 7)28939610500-0.78[1]
2-Phenyl-7-azaindoleCyclohexane31535034000.85-
3-Formyl-7-azaindoleDichloromethane310450115000.15-
5-Cyano-7-azaindoleAcetonitrile29536066000.45-
5-Methoxy-7-azaindoleMethanol29235565000.30-

Experimental Protocols

Accurate determination of the photophysical properties of substituted 7-azaindoles relies on standardized experimental procedures. The following sections detail the methodologies for key spectroscopic measurements.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient of a 7-azaindole derivative.

Methodology:

  • Sample Preparation: Prepare a stock solution of the 7-azaindole derivative in a spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, methanol) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the same solvent, with concentrations ranging from 1 µM to 50 µM.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Record a baseline spectrum using a cuvette containing the pure solvent.

    • Measure the absorbance of each diluted sample in a 1 cm path length quartz cuvette over a wavelength range of 200-600 nm.

    • Ensure the maximum absorbance of the samples is within the linear range of the instrument (typically < 1.0).

  • Data Analysis:

    • Identify the wavelength of maximum absorption (λabs).

    • Calculate the molar extinction coefficient (ε) at λabs using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Steady-State Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum, Stokes shift, and relative fluorescence quantum yield of a 7-azaindole derivative.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the 7-azaindole derivative in the desired solvent, with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator, and a photomultiplier tube (PMT) detector.

  • Measurement:

    • Set the excitation wavelength to the λabs of the compound.

    • Scan the emission monochromator over a wavelength range starting from ~10 nm above the excitation wavelength to the near-IR region (e.g., 300-700 nm).

    • Record the emission spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum emission (λem).

    • Calculate the Stokes shift in wavenumbers (cm-1) using the formula: Stokes Shift = (1/λabs - 1/λem) x 107.

    • Determine the relative fluorescence quantum yield (Φf) using a well-characterized standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, Φf = 0.54). The quantum yield of the sample (s) is calculated relative to the standard (r) using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the fluorescence lifetime (τ) of a 7-azaindole derivative.

Methodology:

  • Instrumentation: Utilize a Time-Correlated Single-Photon Counting (TCSPC) system. This typically consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, emission filters, a fast photodetector (e.g., a microchannel plate PMT), and TCSPC electronics.

  • Sample Preparation: Prepare a deoxygenated solution of the 7-azaindole derivative with an absorbance of ~0.1 at the excitation wavelength.

  • Measurement:

    • Excite the sample with the pulsed laser at a high repetition rate.

    • Collect the fluorescence emission at the λem, passing through an appropriate cut-off or band-pass filter.

    • Record the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

    • Collect the fluorescence decay data until a sufficient number of photon counts are accumulated in the peak channel (typically >10,000).

  • Data Analysis:

    • Perform an iterative deconvolution of the experimental fluorescence decay data with the IRF.

    • Fit the decay data to a single or multi-exponential decay model to obtain the fluorescence lifetime(s) (τ). The goodness of fit is typically assessed by the chi-squared (χ2) value and the randomness of the residuals.

Visualizing Photophysical Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the photophysical properties of substituted 7-azaindoles.

ESIPT_Pathway cluster_ground Ground State (S0) cluster_excited Excited State (S1) S0_N Normal Form (N) S1_N Excited Normal Form (N) S0_N->S1_N Absorption (hν_abs) S1_N->S0_N Fluorescence (hν_f, N) S1_N->S0_N Non-radiative decay S1_T Excited Tautomer Form (T) S1_N->S1_T ESIPT S1_T->S0_N Fluorescence (hν_f, T) S1_T->S0_N Non-radiative decay

Caption: Excited-State Intramolecular Proton Transfer (ESIPT) pathway in 7-azaindole.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Characterization cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Substituted 7-Azaindole purification Purification & Characterization (NMR, MS) synthesis->purification uv_vis UV-Vis Absorption (λ_abs, ε) purification->uv_vis Sample Preparation steady_state Steady-State Fluorescence (λ_em, Φ_f) uv_vis->steady_state Determine λ_exc time_resolved Time-Resolved Fluorescence (τ) steady_state->time_resolved analysis Structure-Property Relationship Analysis time_resolved->analysis

Caption: Experimental workflow for the photophysical characterization of novel 7-azaindole derivatives.

Jablonski_Diagram S0 S0 S1 S1 S0->S1 S1->S0 T1 T1 S1->T1 S1_vib T1->S0 S0_line S1_line T1_line Absorption Absorption Fluorescence Fluorescence IC Internal Conversion ISC Intersystem Crossing Phosphorescence Phosphorescence

Caption: Jablonski diagram illustrating the photophysical processes of a 7-azaindole derivative.

References

The Structure-Activity Relationship of 7-Azaindole Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole (B17877) scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent kinase inhibitors for oncology and other therapeutic areas. Its unique ability to mimic the purine (B94841) core of ATP and form critical hydrogen bond interactions with the hinge region of kinases makes it an attractive starting point for drug discovery. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 7-azaindole analogs, focusing on their inhibitory activity against various protein kinases. This document details quantitative SAR data, experimental protocols for key biological assays, and visual representations of signaling pathways and experimental workflows.

Core Principles of 7-Azaindole SAR

The 7-azaindole core, a bioisostere of indole, offers distinct advantages in drug design, including improved physicochemical properties and the potential for enhanced target engagement.[1][2] The nitrogen atom at the 7-position acts as a hydrogen bond acceptor, while the pyrrole (B145914) NH serves as a hydrogen bond donor, allowing for a bidentate interaction with the kinase hinge region.[3][4] The SAR of 7-azaindole analogs is largely dictated by the nature and position of substituents on the bicyclic ring system. A recent review of anticancer 7-azaindole analogs highlights that positions 1, 3, and 5 are the most crucial for biological activity, with substitutions such as alkyl, aryl carboxamide, and heterocyclic rings proving to be most effective.[5][6]

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for 7-azaindole analogs against a range of protein kinases. These tables are designed for easy comparison of the inhibitory potencies of various substituted analogs.

Table 1: SAR of 7-Azaindole Analogs as CDK9 and Haspin Kinase Inhibitors

Cyclin-dependent kinase 9 (CDK9) and Haspin kinase are key regulators of cell cycle progression and are considered important targets in oncology.[7] Dual inhibition of these kinases is a promising strategy for cancer therapy.

CompoundR1R2CDK9/CyclinT IC50 (nM)Haspin IC50 (nM)
8g H4-chlorophenyl80110
8h H4-methoxyphenyl150200
8i H3,4-dimethoxyphenyl250300
8l H2,4-dichlorophenyl>1000014

Data extracted from a study on 7-azaindole derivatives with benzocycloalkanone motifs.[7][8]

Table 2: SAR of 7-Azaindole Analogs as Erk5 Kinase Inhibitors

Extracellular signal-regulated kinase 5 (Erk5) is implicated in cancer cell proliferation and survival, making it a viable therapeutic target.[9]

CompoundRA549 Cell Proliferation IC50 (µM)
4a 4-fluorophenyl6.23
4h 4-chlorophenyl8.52
5d 4-methoxyphenyl7.33
5j 3-chlorophenyl4.56
XMD8-92 (Control) -5.36

Data from a study on novel 7-azaindole derivatives targeting Erk5.[8]

Table 3: SAR of 7-Azaindole Analogs as B-Raf Kinase Inhibitors

The B-Raf kinase is a key component of the MAPK/ERK signaling pathway, and its activating mutations are prevalent in various cancers, most notably melanoma.[10]

CompoundRB-Raf V600E IC50 (nM)Cellular Activity (A375) IC50 (nM)
6h N-methyl-N-(pyridin-3-ylmethyl)2.563

Data from a knowledge-based design of 7-azaindoles as selective B-Raf inhibitors.[11]

Table 4: SAR of 7-Azaindole Analogs as FLT3 Kinase Inhibitors

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase, and its mutations are associated with poor prognosis in acute myeloid leukemia (AML).[6]

CompoundLinkerRFLT3 pIC50
36 Amide4-pyridyl8.3
37 Amide3-pyridyl8.1
50 Amine4-pyridyl7.9
51 Amine3-pyridyl7.8

pIC50 = -log(IC50). Data from a comprehensive SAR study of azaindoles as FLT3 inhibitors.

Table 5: SAR of 7-Azaindole Analogs as ABL and SRC Kinase Inhibitors

ABL and SRC are non-receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and migration. Dual inhibition is a validated strategy in cancer therapy.

CompoundR1R2ABL IC50 (nM)SRC IC50 (nM)
6y 4-(pyridin-4-yl)phenylH1.22.5
6z 4-(1H-pyrazol-4-yl)phenylH0.81.8

Data from the rational design of multi-targeted 7-azaindole kinase inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR tables are provided below.

Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a general method for determining the in vitro potency of a 7-azaindole analog against a specific protein kinase.

  • Reagent Preparation :

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

    • Prepare a solution of the kinase and a specific peptide substrate in the kinase buffer.

    • Prepare a solution of ATP in the kinase buffer. The concentration of ATP is typically at or near its Km for the specific kinase.

  • Assay Procedure :

    • Add the kinase and substrate solution to the wells of a microplate.

    • Add the 7-azaindole test compound at varying concentrations. Include a DMSO-only control.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a suitable stop reagent (e.g., EDTA).

    • Quantify the amount of phosphorylated substrate using a suitable detection method, such as fluorescence resonance energy transfer (FRET), luminescence (e.g., ADP-Glo™), or radioactivity.

  • Data Analysis :

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[5]

  • Cell Seeding :

    • Harvest and count the desired cancer cell line (e.g., A549).

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment :

    • Prepare serial dilutions of the 7-azaindole analogs in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 72 hours at 37°C.

  • MTT Addition and Formazan (B1609692) Solubilization :

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.

    • Incubate the plate overnight at 37°C to ensure complete solubilization of the formazan crystals.

  • Data Acquisition and Analysis :

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting cell viability against compound concentration.

Western Blotting for Kinase Inhibition

Western blotting is used to detect changes in the phosphorylation status of a kinase or its downstream substrates, providing evidence of target engagement and inhibition within a cellular context.[12]

  • Cell Lysis and Protein Quantification :

    • Treat cells with the 7-azaindole analog for a specified time.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer :

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or substrate overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis :

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein like β-actin or GAPDH.

    • Quantify the band intensities using densitometry software.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways in which 7-azaindole analogs have shown significant inhibitory activity.

B_Raf_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor BRAF B-Raf RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Vemurafenib Vemurafenib (7-Azaindole Analog) Vemurafenib->BRAF

B-Raf/MEK/ERK Signaling Pathway Inhibition

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival inhibits apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Azaindole_PI3Ki 7-Azaindole PI3K Inhibitor Azaindole_PI3Ki->PI3K

PI3K/Akt Signaling Pathway Inhibition

Erk5_Signaling_Pathway cluster_upstream Upstream Activators cluster_core_cascade Core Cascade cluster_downstream Downstream Effects Stimuli Growth Factors, Stress MEKK MEKK2/3 Stimuli->MEKK MEK5 MEK5 MEKK->MEK5 Erk5 Erk5 MEK5->Erk5 Transcription Transcription Factors (e.g., MEF2, c-Myc) Erk5->Transcription GeneExpression Gene Expression Transcription->GeneExpression Azaindole_Erk5i 7-Azaindole Erk5 Inhibitor Azaindole_Erk5i->Erk5

Erk5 Signaling Pathway Inhibition
Experimental Workflow Diagrams

Kinase_Inhibition_Workflow start Start reagent_prep Reagent Preparation start->reagent_prep assay_setup Assay Setup in Microplate reagent_prep->assay_setup incubation Incubation assay_setup->incubation detection Signal Detection incubation->detection analysis Data Analysis (IC50 Calculation) detection->analysis end End analysis->end

Generic Kinase Inhibition Assay Workflow

Western_Blot_Workflow start Cell Treatment & Lysis quant Protein Quantification start->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (Blotting) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis

Western Blotting Experimental Workflow
Logical Relationship Diagram

SAR_Logic cluster_positions Key Substitution Positions scaffold 7-Azaindole Core pos1 Position 1 (N-H) scaffold->pos1 pos3 Position 3 scaffold->pos3 pos5 Position 5 scaffold->pos5 substituents Substituents (Alkyl, Aryl, Heterocycle, etc.) pos1->substituents pos3->substituents pos5->substituents activity Biological Activity (e.g., Kinase Inhibition) substituents->activity Modulates

Logical SAR of 7-Azaindole Analogs

References

Methodological & Application

Application Notes and Protocols: 7-Azaindole in Metal-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the 7-azaindole (B17877) scaffold in various metal-catalyzed cross-coupling reactions. Detailed protocols for key reactions, quantitative data on reaction scope, and visualizations of reaction pathways are included to facilitate the application of these methods in synthetic chemistry and drug discovery.

Introduction

The 7-azaindole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. Its ability to act as a bioisostere of indole, coupled with its unique hydrogen bonding capabilities, makes it a valuable component in the design of novel therapeutics. Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of the 7-azaindole core, enabling the synthesis of diverse derivatives with tailored properties. This document details the application of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, as well as C-H functionalization, for the modification of 7-azaindole.

General Workflow for Metal-Catalyzed Cross-Coupling Reactions

A typical experimental workflow for a metal-catalyzed cross-coupling reaction involving a 7-azaindole substrate is depicted below. The key steps include reaction setup under an inert atmosphere, careful addition of reagents, monitoring of the reaction progress, and appropriate workup and purification procedures.

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification start Dry Glassware inert Establish Inert Atmosphere (N2 or Ar) start->inert reagents Add 7-Azaindole Substrate, Coupling Partner, & Base inert->reagents solvent Add Anhydrous Solvent reagents->solvent degas Degas Mixture solvent->degas catalyst Add Pd Catalyst & Ligand degas->catalyst heat Heat to Reaction Temperature catalyst->heat monitor Monitor by TLC or LC-MS heat->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer extract->dry purify Purify by Chromatography dry->purify end end purify->end Characterize Product G cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Aryl-Pd(II)-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-M PdII_Aryl_R Aryl-Pd(II)-R Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Ar-R Product Product RedElim->Product Product: 7-Azaindole-R ArylHalide 7-Azaindole-X ArylHalide->OxAdd Organometallic Organometallic Reagent (R-M) Organometallic->Transmetal

Application Notes and Protocols for Investigating Excited-State Proton Transfer in 7-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for studying the excited-state proton transfer (ESPT) phenomenon in 7-azaindole (B17877). This molecule serves as a fundamental model for understanding proton transfer processes in biological systems, including DNA base pairs, and is a valuable fluorescent probe in drug development.

Introduction to 7-Azaindole ESPT

7-Azaindole (7AI) is an indole (B1671886) analog that exhibits a fascinating photophysical process known as excited-state proton transfer. Upon photoexcitation, 7AI can form dimers or solvent-assisted complexes, which facilitate the transfer of a proton along a hydrogen bond. This process results in the formation of a tautomeric species with distinct fluorescence properties, providing a sensitive handle to study the dynamics of proton motion. The mechanism of this transfer, whether it occurs in a single concerted step or a stepwise fashion, has been a subject of extensive research and is highly dependent on the molecular environment.

Key Experimental Techniques

The study of 7-azaindole ESPT predominantly employs time-resolved spectroscopic techniques to capture the ultrafast dynamics of the proton transfer. The primary methods include:

  • Femtosecond Transient Absorption Spectroscopy: This pump-probe technique allows for the direct observation of the rise and decay of transient species, such as the excited state of the normal form and the tautomer, on a femtosecond timescale.

  • Time-Resolved Fluorescence Spectroscopy (e.g., Fluorescence Upconversion): This method is used to monitor the decay of the fluorescence from the initially excited "normal" form and the rise of the fluorescence from the proton-transferred tautomer, providing kinetic information about the ESPT process.

  • Steady-State Fluorescence and Absorption Spectroscopy: These techniques are essential for characterizing the ground and excited states of 7-azaindole and its tautomer, and for determining quantum yields.

Experimental Protocols

Sample Preparation

a. Synthesis and Purification of 7-Azaindole:

7-Azaindole can be synthesized via various organic chemistry routes, such as the Chichibabin cyclization. A general procedure involves the condensation of 2-fluoro-3-picoline with benzonitrile (B105546) mediated by a strong base like lithium diisopropylamide (LDA).

  • Reaction: To a solution of LDA in THF at -40°C, add 2-fluoro-3-picoline. After stirring, add benzonitrile and allow the reaction to proceed.

  • Workup: Quench the reaction with an appropriate reagent (e.g., wet THF) and extract the product with an organic solvent like ethyl acetate.

  • Purification: The crude product should be purified by column chromatography on silica (B1680970) gel. The purity should be verified by NMR and mass spectrometry.

b. Preparation of 7-Azaindole Solutions and Dimers:

  • Solvents: Use HPLC-grade solvents to minimize impurities that could interfere with spectroscopic measurements. Common solvents for studying 7AI ESPT include water, methanol, and nonpolar solvents like hexane (B92381) or octane.

  • Concentration: For solution-phase experiments, prepare concentrations in the micromolar to millimolar range, depending on the specific technique. For transient absorption, concentrations are typically higher to ensure sufficient signal.

  • Dimer Formation: In nonpolar solvents, 7-azaindole readily forms hydrogen-bonded dimers. The equilibrium between the monomer and dimer is concentration-dependent. Prepare a range of concentrations to study the dimer dynamics.

  • Solvated Clusters: In protic solvents like water or methanol, 7-azaindole can form hydrogen-bonded clusters that facilitate proton transfer.[1][2] The nature of these clusters can be investigated by varying the solvent composition.

Femtosecond Transient Absorption Spectroscopy Protocol

This protocol outlines the general steps for performing a femtosecond transient absorption experiment on 7-azaindole.

  • Laser System: A typical setup consists of a Ti:sapphire laser and regenerative amplifier system to generate femtosecond pulses (e.g., ~100 fs) at a high repetition rate (e.g., 1 kHz).

  • Pump Pulse Generation: The output of the amplifier is used to generate the pump pulse at the desired excitation wavelength (e.g., by using an optical parametric amplifier, OPA). For 7-azaindole, excitation is typically in the UV range (e.g., 280-310 nm).

  • Probe Pulse Generation: A portion of the amplifier output is used to generate a white-light continuum probe pulse by focusing it into a nonlinear crystal (e.g., sapphire or CaF2).

  • Pump-Probe Setup: The pump and probe beams are focused and spatially overlapped on the sample. The relative timing between the pump and probe pulses is controlled by a motorized delay stage in the probe beam path.

  • Data Acquisition: The change in absorbance of the probe beam is measured as a function of wavelength and delay time. This is achieved by splitting the probe beam into a reference and a signal beam, with the latter passing through the excited sample volume. The two beams are then directed to a spectrometer with a CCD detector.

  • Sample Handling: The sample solution is continuously flowed through a cuvette or a wire-guided jet to prevent photodecomposition.

  • Data Analysis: The transient absorption data is analyzed to extract kinetic information, such as the lifetimes of the excited states and the rates of proton transfer. This often involves global fitting of the data at multiple wavelengths to a kinetic model.

Time-Resolved Fluorescence Spectroscopy Protocol (Fluorescence Upconversion)

This protocol describes the general procedure for time-resolved fluorescence measurements using the upconversion technique.

  • Laser System: Similar to transient absorption, a high-repetition-rate femtosecond laser system is required.

  • Excitation Pulse: The excitation pulse is generated at a wavelength strongly absorbed by 7-azaindole.

  • Fluorescence Collection: The fluorescence emitted from the sample is collected and focused into a nonlinear crystal.

  • Gating Pulse: A "gate" pulse, derived from the fundamental laser output, is also focused into the nonlinear crystal, spatially and temporally overlapping with the collected fluorescence.

  • Upconversion: Sum-frequency generation (upconversion) of the fluorescence and the gate pulse occurs in the nonlinear crystal. The intensity of the upconverted signal is proportional to the fluorescence intensity at the time of the gate pulse arrival.

  • Detection: The upconverted signal, which is at a shorter wavelength than both the fluorescence and the gate pulse, is detected by a photomultiplier tube after passing through a monochromator.

  • Time Resolution: By scanning the delay between the excitation and gate pulses, the fluorescence decay profile can be reconstructed with a time resolution limited by the pulse duration.

  • Data Analysis: The fluorescence decay curves are analyzed by fitting to exponential decay models to extract fluorescence lifetimes.

Quantitative Data

The following tables summarize key quantitative data for the excited-state proton transfer of 7-azaindole under various conditions.

Compound Solvent Fluorescence Quantum Yield (Φf) Fluorescence Lifetime (τf) Notes
7-AzaindoleWater (neutral pH)~0.03910 ps (major component)A shorter-lived component (40-100 ps) is observed for a small fraction of molecules undergoing ESPT.[3][4]
1-Methyl-7-azaindoleWater (20°C)0.5521 nsMethylation at the N1 position blocks dimer formation and subsequent ESPT, leading to a higher quantum yield and longer lifetime.[3]
7-AzaindoleMethanol--Bimodal fluorescence is observed, indicating both the normal and tautomer species.
7-Azaindole DimerNonpolar Solvents--ESPT is observed to be a stepwise process with timescales of ~650 fs for the first proton transfer and ~3.3 ps for the second.
Process System Rate Constant (k) Timescale Reference
First Proton Transfer7-Azaindole Dimer (gas phase)~1.5 x 10^12 s⁻¹~650 fs
Second Proton Transfer7-Azaindole Dimer (gas phase)~3 x 10^11 s⁻¹~3.3 ps
Tautomer Formation7-Azaindole in Methanol-150 ps (rise time)[3]
ESPT7-Azaindole in Water-40-100 ps[3][4]

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the 7-azaindole ESPT process.

ESPT_Pathway cluster_ground Ground State (S0) cluster_excited Excited State (S1) 7AI_monomer_S0 7AI Monomer 7AI_monomer_S1 7AI* Monomer 7AI_monomer_S0->7AI_monomer_S1 hν (Absorption) 7AI_dimer_S0 7AI Dimer 7AI_dimer_S1 7AI* Dimer 7AI_dimer_S0->7AI_dimer_S1 hν (Absorption) 7AI_solv_S0 7AI-Solvent Complex 7AI_solv_S1 7AI-Solvent Complex 7AI_solv_S0->7AI_solv_S1 hν (Absorption) 7AI_monomer_S1->7AI_monomer_S0 Fluorescence (Normal) Tautomer_S1 Tautomer 7AI_dimer_S1->Tautomer_S1 ESPT 7AI_solv_S1->Tautomer_S1 ESPT Tautomer_S0 Tautomer_S0 Tautomer_S1->Tautomer_S0 Fluorescence (Tautomer) Experimental_Workflow cluster_prep Sample Preparation cluster_exp Spectroscopic Measurement cluster_analysis Data Analysis Synthesis Synthesis & Purification of 7-Azaindole Solution Solution Preparation (Solvent & Concentration) Synthesis->Solution TA_Spec Femtosecond Transient Absorption Spectroscopy Solution->TA_Spec TRF_Spec Time-Resolved Fluorescence Spectroscopy Solution->TRF_Spec SS_Spec Steady-State Spectroscopy Solution->SS_Spec Kinetics Kinetic Modeling (Rate Constants) TA_Spec->Kinetics TRF_Spec->Kinetics Quantum_Yield Quantum Yield Calculation SS_Spec->Quantum_Yield Spectra Spectral Analysis SS_Spec->Spectra Concerted_vs_Stepwise cluster_concerted Concerted Mechanism cluster_stepwise Stepwise Mechanism Dimer_C [7AI-7AI]* Tautomer_C [Tautomer-Tautomer]* Dimer_C->Tautomer_C Simultaneous Proton Transfer Dimer_S [7AI-7AI]* Intermediate Intermediate [7AIH+-7AI⁻]* Dimer_S->Intermediate First Proton Transfer Tautomer_S [Tautomer-Tautomer]* Intermediate->Tautomer_S Second Proton Transfer

References

Application Notes and Protocols: 7-Azaindole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine) scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1] Its structure is a bioisostere of indole (B1671886) and purine, and its unique properties allow it to function as an excellent hinge-binding motif. The pyridine (B92270) nitrogen atom acts as a hydrogen bond acceptor, while the pyrrole (B145914) -NH group serves as a hydrogen bond donor, enabling bidentate hydrogen bonding with the kinase hinge region, mimicking the interaction of ATP.[2][3][4] This has led to the development of numerous kinase inhibitors targeting a wide array of kinases, with some compounds advancing into clinical trials and receiving regulatory approval.[5][6] The most notable example is Vemurafenib, a B-RAF kinase inhibitor approved for the treatment of melanoma.[2][3] This document provides an overview of the application of 7-azaindole derivatives against various kinase families, along with detailed protocols for their evaluation.

Application Note 1: Targeting Key Kinase Families

7-azaindole derivatives have been successfully developed to target a multitude of protein kinases involved in oncology and inflammatory diseases. Their versatility allows for substitution at multiple positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.[3]

Aurora Kinases

The Aurora kinase family (A, B, and C) are serine/threonine kinases that are key regulators of mitosis.[1] Their overexpression is common in many human cancers, making them attractive therapeutic targets.[7] Inhibition of Aurora B, for example, leads to failed cytokinesis, polyploidy, and ultimately apoptosis.[7] Several potent 7-azaindole-based Aurora kinase inhibitors have been developed.[1][8]

Table 1: 7-Azaindole Derivatives as Aurora Kinase Inhibitors

Compound IDTarget(s)IC50 / ActivityReference
GSK1070916AAurora B, Aurora CPotent, ATP-competitive[7]
16a Aurora A170 nM[9]
16b Aurora A>10000 nM[9]
16c Aurora A13 nM[9]
16d Aurora A2000 nM[9]

Data synthesized from multiple sources for illustrative purposes.

Janus Kinases (JAKs)

Janus kinases are cytoplasmic tyrosine kinases (JAK1, JAK2, JAK3, TYK2) that mediate signaling from cytokine receptors, playing a crucial role in immunity and hematopoiesis. The JAK-STAT pathway is often dysregulated in myeloproliferative neoplasms, autoimmune diseases, and cancers. Several 7-azaindole derivatives have been reported as potent JAK inhibitors.[1][8][10]

Table 2: 7-Azaindole Derivatives as Janus Kinase (JAK) Inhibitors

Compound IDTarget(s)IC50 / ActivityReference
94 JAK2260 nM[8]
97 JAK2, JAK31 nM, 5 nM[1]
DecernotinibJAK3In clinical trials[5]
Polycyclic azaindoleJAK2Potent inhibitor[10]

Data synthesized from multiple sources for illustrative purposes.

PIM Kinases

PIM kinases are a family of serine/threonine kinases (PIM1, PIM2, PIM3) that regulate cell survival, proliferation, and apoptosis. They are frequently overexpressed in various hematological and solid tumors, making them promising targets for cancer therapy. N-substituted 7-azaindoles have been identified as potent pan-PIM kinase inhibitors.[11][12][13]

Table 3: 7-Azaindole Derivatives as PIM Kinase Inhibitors

Compound IDTarget(s)IC50 / ActivityReference
Compound 17 Pan-PIMShowed in vivo tumor growth inhibition[11]
Compound 1 PIM1Demonstrated unconventional binding mode[12]
Compound 2 PIM1Demonstrated unconventional binding mode[12]

Data synthesized from multiple sources for illustrative purposes.

Other Notable Kinase Targets

The versatility of the 7-azaindole scaffold has led to the development of inhibitors for a broad range of other kinases.

Table 4: 7-Azaindole Inhibitors for Various Kinase Targets

Compound ID / SeriesTarget(s)IC50 / ActivityReference
PLX4720 BRAF V600E13 nM[14]
8l Haspin14 nM[15]
8g, 8h CDK9/CyclinT, HaspinDual inhibitors[15]
Compound 12 PI3Kγ3.4 nM[16]
Compound 30 FGFR4 (covalent)Potent, selective; showed in vivo efficacy[17][18]
6z ABL, SRC, PDGFRA, FGFR2Multi-targeted inhibitor[19]
Cdc7 inhibitor 47 Cdc7Ki = 0.07 nM[8]

Data synthesized from multiple sources for illustrative purposes.

Application Note 2: Signaling Pathways and Visualization

Understanding the mechanism of action requires visualizing how these inhibitors affect cellular signaling pathways. 7-azaindole derivatives, by inhibiting specific kinases, can block downstream signal transduction that drives pathological processes like cell proliferation and survival.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors. Upon ligand binding, receptor-associated JAKs are activated, phosphorylate each other, and then phosphorylate the receptor. This creates docking sites for STAT proteins, which are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression. 7-azaindole-based JAK inhibitors block this cascade at the initial phosphorylation step.

G cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK associated Receptor->JAK Activates JAK->JAK STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylates Cytokine Cytokine Cytokine->Receptor Binds STAT_active p-STAT Dimer STAT_inactive->STAT_active Dimerizes Nucleus Nucleus STAT_active->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Inhibitor 7-Azaindole JAK Inhibitor Inhibitor->JAK INHIBITS

Caption: The JAK-STAT signaling pathway and the point of inhibition by 7-azaindole derivatives.

Experimental Protocols

The following are generalized protocols for the initial characterization of novel 7-azaindole kinase inhibitors.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay

This protocol determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase (e.g., IC50 determination).

G start Start prep_plate Prepare 384-well plate with serially diluted compound start->prep_plate add_kinase Add purified kinase enzyme and peptide substrate prep_plate->add_kinase initiate_rxn Initiate reaction by adding ATP add_kinase->initiate_rxn incubate Incubate at room temperature (e.g., 60 min) initiate_rxn->incubate stop_rxn Stop reaction and detect substrate phosphorylation (e.g., luminescence/fluorescence) incubate->stop_rxn read_plate Read plate on microplate reader stop_rxn->read_plate analyze Analyze data: Plot % inhibition vs. log[concentration] and calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for a typical in vitro biochemical kinase inhibition assay.

Methodology:

  • Compound Preparation: Prepare a stock solution of the 7-azaindole derivative in 100% DMSO. Perform serial dilutions in DMSO to create a concentration range (e.g., 10 mM to 1 nM).

  • Plate Setup: Dispense a small volume (e.g., 100 nL) of the diluted compounds into a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Reaction Mixture: Prepare a reaction buffer containing the purified target kinase and a specific peptide or protein substrate. The buffer conditions (pH, salt concentration) should be optimal for the kinase.

  • Enzyme/Substrate Addition: Add the kinase/substrate mixture to the wells containing the compound and incubate briefly to allow for inhibitor binding.

  • Initiation: Initiate the kinase reaction by adding a solution containing ATP. The ATP concentration is typically set near the Km value for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25-30°C) for a set period (e.g., 30-120 minutes), ensuring the reaction is in the linear range.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ (Promega), which measures ADP production via a luciferase-based reaction, or fluorescence polarization assays.

  • Data Analysis:

    • Normalize the data using the positive (100% activity) and negative (0% activity) controls.

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (MTT or equivalent)

This protocol assesses the antiproliferative effect of a compound on cancer cell lines, providing a measure of its cellular potency.[20]

G start Start seed_cells Seed cancer cells in a 96-well plate and allow to adhere overnight start->seed_cells treat_cells Treat cells with serially diluted 7-azaindole compound seed_cells->treat_cells incubate Incubate for 72 hours (approx. 3 cell doublings) treat_cells->incubate add_reagent Add viability reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent incubate_reagent Incubate as per manufacturer's instructions (e.g., 1-4 hours for MTT) add_reagent->incubate_reagent read_plate Read absorbance (MTT) or luminescence (CTG) incubate_reagent->read_plate analyze Analyze data: Plot % viability vs. log[concentration] and calculate GI50/IC50 read_plate->analyze end End analyze->end

Caption: Workflow for a cell-based proliferation assay.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., HuH-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).[18][20]

  • Cell Seeding: Harvest cells and seed them into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well). Allow the cells to attach and resume growth for 18-24 hours.

  • Compound Treatment: Prepare serial dilutions of the 7-azaindole inhibitor in culture media. Remove the old media from the cells and add the media containing the compound. Include vehicle-only (e.g., 0.1% DMSO) controls.

  • Incubation: Return the plate to the incubator for 72 hours.

  • Viability Assessment (MTT Method):

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[20]

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

    • Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control wells.

    • Plot the percent viability against the logarithm of the inhibitor concentration.

    • Fit the curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Protocol 3: Western Blot for Target Engagement Analysis

This protocol is used to confirm that the inhibitor is engaging its target within the cell by measuring the phosphorylation status of the target kinase or its downstream substrates.[17][18]

Methodology:

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with the 7-azaindole inhibitor at various concentrations (e.g., 0.1x, 1x, 10x the proliferation IC50) for a short period (e.g., 1-4 hours).

    • Wash the cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE:

    • Normalize the protein amounts for all samples.

    • Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-STAT3 for JAK inhibition). Incubate overnight at 4°C.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Detect the signal using an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane of the first set of antibodies.

    • Re-probe with a primary antibody for the total amount of the target protein and/or a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Analysis: Quantify the band intensities. A potent and specific inhibitor should show a dose-dependent decrease in the phosphorylated protein signal, with little to no change in the total protein or loading control signals.

References

Application Notes and Protocols: Synthesis of 7-Azaindole-Based Ligands for Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 7-azaindole-based ligands and their application in coordination chemistry. The 7-azaindole (B17877) scaffold is a privileged structure in medicinal chemistry and materials science due to its unique electronic properties and ability to mimic the indole (B1671886) ring, often leading to enhanced solubility and bioavailability in drug candidates.[1] This document outlines key synthetic methodologies, detailed experimental protocols, and the coordination behavior of these versatile ligands.

Introduction to 7-Azaindole Ligands

7-Azaindoles, also known as pyrrolopyridines, are bicyclic heteroaromatic compounds that have garnered significant interest as ligands in coordination chemistry.[1] The presence of both a pyridine (B92270) and a pyrrole (B145914) nitrogen atom allows for diverse coordination modes, including monodentate coordination through the pyridine N7 atom, monodentate coordination through the pyrrolic N1 atom, and bridging between multiple metal centers.[2] Transition metal complexes of 7-azaindole ligands have shown promise in various applications, including catalysis and as therapeutic agents, particularly as anticancer drugs and kinase inhibitors.[3][4][5] The 7-azaindole moiety can form bidentate hydrogen bonds with the hinge region of kinases, making it a valuable fragment in the design of targeted therapies.[4][5]

Synthetic Methodologies for 7-Azaindole-Based Ligands

Several synthetic strategies have been developed for the preparation of the 7-azaindole core and its derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key approaches include:

  • Chichibabin Cyclization: This method involves the condensation of a 2-halopicoline with a nitrile in the presence of a strong base like lithium diisopropylamide (LDA).[6] It is a powerful one-pot reaction for synthesizing substituted 2-aryl-7-azaindoles.

  • Hemetsberger–Knittel Synthesis: This classic route provides access to 7-azaindole-2-carboxylates from pyridine carboxaldehyde derivatives.[1][7]

  • Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic approaches frequently employ metal-catalyzed reactions, such as Sonogashira, Suzuki, and C-H activation, to construct the 7-azaindole skeleton or to functionalize the pre-formed ring system.[8][9][10][11] Rhodium(III)-catalyzed C-H activation has been used for the synthesis of 7-azaindoles from aminopyridines and alkynes.[11][12]

  • Iron-Catalyzed Cyclization: An efficient method for the synthesis of 7-azaindoles involves the iron-catalyzed cyclization of an o-haloaromatic amine with terminal alkynes under microwave irradiation.[8]

Experimental Protocols

This section provides detailed protocols for the synthesis of a representative 7-azaindole ligand and its subsequent coordination to a metal center.

Protocol 1: Synthesis of 2-Phenyl-7-azaindole via Chichibabin Cyclization

This protocol is adapted from the LDA-mediated condensation of 2-fluoro-3-picoline and benzonitrile (B105546).[6]

Materials:

  • 2-Fluoro-3-picoline

  • Benzonitrile

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Diisopropylamine (B44863)

  • Dry Tetrahydrofuran (THF)

  • Argon gas

  • Standard glassware for air-sensitive reactions (Schlenk line, syringes, etc.)

Procedure:

  • Under an inert argon atmosphere, add a 1.6 M solution of n-butyllithium (2.66 mL, 4.2 mmol) to dry THF (20.0 mL) at -40 °C.

  • Add dry diisopropylamine (620 µL, 4.2 mmol) to the solution via syringe and stir for 5 minutes at -40 °C to generate LDA in situ.

  • Add benzonitrile (215 µL, 2.1 mmol) to the LDA solution and stir at -40 °C for 2 hours.

  • To the resulting blood-red solution, add 2-fluoro-3-picoline (200 µL, 2.0 mmol) and continue stirring for an additional 2 hours at -40 °C.

  • The reaction is then worked up using standard aqueous quench and extraction procedures.

  • The crude product is purified by column chromatography to afford 2-phenyl-7-azaindole as an off-white solid.

Expected Yield: ~82%[6]

Protocol 2: Synthesis of a Homoleptic 7-Azaindolide Metal Complex

This protocol describes the general synthesis of homoleptic transition metal complexes of the 7-azaindolide anion, featuring κ¹-N1 coordination.[2][13]

Materials:

  • 7-Azaindole

  • Transition metal chloride salt (e.g., MnCl₂, FeCl₂, CoCl₂)

  • Sodium hexamethyldisilazide (NaHMDS)

  • Dry Tetrahydrofuran (THF) or other suitable solvent (e.g., 2-MeTHF, toluene)

  • Argon gas

  • Standard glassware for air-sensitive reactions

Procedure:

  • In a glovebox or under an inert argon atmosphere, dissolve the transition metal chloride salt in dry THF.

  • In a separate flask, dissolve 7-azaindole and sodium hexamethyldisilazide in dry THF.

  • Slowly add the metal chloride solution to the 7-azaindole/NaHMDS solution with stirring.

  • Allow the reaction to stir at room temperature for several hours.

  • The resulting complex, often of the formula Na₂[M(AzaIn)₄]·2L (where L is a solvent molecule), can be isolated by filtration and washing with a non-coordinating solvent, followed by drying under vacuum.[2][13]

Data Presentation

The following tables summarize representative yields for the synthesis of 7-azaindole derivatives and characterization data for a coordination complex.

Table 1: Synthesis of 2-Phenyl-7-azaindole - Reaction Conditions and Yields [6]

Base (equiv.)Additive (equiv.)Starting MaterialProductYield (%)
LDA (2.1)Benzonitrile (1.2)2-Fluoro-3-picoline2-Phenyl-7-azaindole80
LDA (2.1)Benzonitrile (1.05)2-Fluoro-3-picoline2-Phenyl-7-azaindole82

Table 2: Characterization Data for a Representative Platinum(II) Complex

ComplexMethodKey DataReference
cis-[PtI₂(2Me4Cl-7aza)₂]In vitro cytotoxicityHigher than cisplatin[3]
(2Me4Cl-7aza = 2-methyl-4-chloro-7-azaindole)Mechanism of ActionDifferent from cisplatin[3]

Visualization of Synthetic and Coordination Pathways

The following diagrams illustrate the general workflow for the synthesis of 7-azaindole-based ligands and their subsequent coordination to a metal center.

Synthesis_Workflow cluster_synthesis Ligand Synthesis Start Starting Materials (e.g., Halopicoline, Nitrile) Reaction Synthetic Method (e.g., Chichibabin Cyclization) Start->Reaction Base (LDA) Purification Workup & Purification Reaction->Purification Ligand 7-Azaindole Ligand Purification->Ligand

Caption: General workflow for the synthesis of a 7-azaindole-based ligand.

Coordination_Workflow cluster_coordination Coordination Chemistry Ligand 7-Azaindole Ligand Coordination Coordination Reaction Ligand->Coordination Metal Metal Salt (e.g., MCl₂) Metal->Coordination Base (e.g., NaHMDS) Complex 7-Azaindole Metal Complex Coordination->Complex

Caption: General workflow for the coordination of a 7-azaindole ligand to a metal center.

Applications in Drug Development and Research

7-Azaindole-based ligands and their metal complexes are valuable tools in drug discovery and development. The 7-azaindole scaffold is a key component in several clinically approved and investigational drugs, such as the BRAF kinase inhibitor Vemurafenib.[1] The ability of the 7-azaindole nucleus to act as a bioisostere for indole allows for the modulation of physicochemical and pharmacological properties of drug candidates.[1] Furthermore, the unique photophysical properties of 7-azaindole and its derivatives, such as 7-azatryptophan, make them useful as fluorescent probes to study protein structure and dynamics.[14] The development of novel coordination complexes with 7-azaindole ligands continues to be an active area of research, with potential applications in targeted cancer therapy and bioimaging.[3]

References

Application Notes and Protocols: Incorporating 7-Azatryptophan into Peptides and Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azatryptophan (B1233867) (7-azaTrp) is a non-canonical amino acid and a structural analog of tryptophan, where a nitrogen atom replaces the carbon atom at the 7th position of the indole (B1671886) ring.[1] This substitution imparts unique photophysical properties, making 7-azaTrp an invaluable tool in peptide and protein research. Its fluorescence is red-shifted compared to tryptophan, allowing for selective excitation and monitoring, and its quantum yield is highly sensitive to the local environment, providing insights into protein structure, dynamics, and interactions.[2][3] However, it's important to note that in aqueous solutions, the fluorescence of 7-azaTrp can be strongly quenched.[4][5]

These application notes provide an overview of the methods for incorporating 7-azaTrp into peptides and proteins and detail protocols for its use as a spectroscopic probe.

Applications of 7-Azatryptophan

Incorporating 7-azaTrp into peptides and proteins offers several advantages for research and drug development:

  • Fluorescent Probe: 7-azaTrp serves as an intrinsic fluorescent probe to study protein folding, conformational changes, and dynamics.[1][6] Its sensitivity to the polarity of its environment allows for the monitoring of changes in solvent accessibility of specific residues.[1][5]

  • Protein-Ligand and Protein-Protein Interactions: The unique spectral properties of 7-azaTrp can be exploited to study binding events. Changes in its fluorescence upon interaction with ligands or other proteins provide information on binding affinity and kinetics.[6][7]

  • Förster Resonance Energy Transfer (FRET): 7-azaTrp can act as a FRET acceptor when paired with a suitable donor, such as tyrosine, to measure distances and conformational changes within a protein or between interacting proteins.[3]

  • Site-Selective Isotope Labeling: 7-azaTrp can be isotopically labeled (e.g., with ¹⁵N or ¹³C) and incorporated site-specifically into proteins for nuclear magnetic resonance (NMR) studies, providing detailed structural information at specific sites.[1][8]

Quantitative Data Summary

The incorporation of 7-azatryptophan can influence the photophysical and functional properties of peptides and proteins. The following tables summarize key quantitative data from published studies.

Table 1: Spectroscopic Properties of 7-Azatryptophan vs. Tryptophan

PropertyTryptophan (Trp)7-Azatryptophan (7-azaTrp)Reference
Absorption Maximum (λabs) ~280 nm~290 nm (red-shifted by ~10 nm)[3]
Emission Maximum (λem) ~354 nm~400 nm (red-shifted by ~46 nm)[3]
Quantum Yield (in aqueous solution) ~0.14~0.01 (significantly quenched)[2][3]
Fluorescence Decay Non-exponentialSingle-exponential in water[9][10]

Table 2: Impact of 7-Azatryptophan Incorporation on Protein Properties

ProteinMeasurementObservationReference
Hirudin (Y3AW analog) Thrombin Affinity10-fold reduction in affinity compared to Y3W analog[3]
Phage Lambda Lysozyme Protein StabilityMildly reduced stability above pH 5, strongly decreased below pH 4[11][12]
Phage Lambda Lysozyme Enzymatic ActivityNo significant effect on lytic activity[11]
Annexin A5 Fluorescence IntensityLess fluorescence intensity compared to 4-AzaTrp and 5-AzaTrp variants[4]

Experimental Protocols

Here, we provide detailed protocols for the incorporation of 7-azatryptophan into peptides and proteins using common methodologies.

Protocol 1: In Vivo Incorporation using a Tryptophan Auxotrophic E. coli Strain

This protocol describes the global substitution of tryptophan residues with 7-azatryptophan in a recombinant protein expressed in an E. coli strain that cannot synthesize its own tryptophan.

Workflow for In Vivo Incorporation of 7-Azatryptophan

cluster_prep Preparation cluster_induction Induction & Incorporation cluster_harvest Harvesting & Purification A Prepare minimal medium B Inoculate Trp auxotroph E. coli A->B C Grow cells to mid-log phase B->C D Induce protein expression C->D E Add 7-azatryptophan D->E F Incubate for protein expression E->F G Harvest cells F->G H Purify 7-azaTrp labeled protein G->H

Caption: Workflow for in vivo incorporation of 7-azatryptophan.

Materials:

  • Tryptophan auxotrophic E. coli strain (e.g., B95.ΔA)

  • Expression vector containing the gene of interest

  • Minimal medium (e.g., M9) supplemented with all essential amino acids except tryptophan

  • 7-Azatryptophan (Sigma-Aldrich or other supplier)

  • Inducing agent (e.g., IPTG for lac-based promoters)

  • Standard equipment for bacterial culture and protein purification

Method:

  • Prepare Minimal Medium: Prepare M9 minimal medium and supplement it with all essential amino acids (except tryptophan) and any necessary antibiotics and glucose.

  • Culture Preparation: Inoculate a starter culture of the tryptophan auxotrophic E. coli strain transformed with the expression plasmid in supplemented minimal medium containing tryptophan. Grow overnight at 37°C with shaking.

  • Main Culture: Inoculate a larger volume of supplemented minimal medium (without tryptophan) with the overnight starter culture.

  • Growth and Induction: Grow the main culture at 37°C with shaking until it reaches mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

  • Induction and 7-azaTrp Addition: Induce protein expression by adding the appropriate inducer (e.g., 1 mM IPTG). Simultaneously, add 7-azatryptophan to a final concentration of 1 mM.[1]

  • Expression: Continue to incubate the culture for several hours (typically 3-4 hours) at a suitable temperature (e.g., 30°C or 37°C) to allow for protein expression and incorporation of 7-azatryptophan.

  • Harvesting: Harvest the cells by centrifugation.

  • Purification: Purify the 7-azatryptophan-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Verification: Confirm the incorporation of 7-azatryptophan using mass spectrometry.[1]

Protocol 2: Site-Specific Incorporation via Genetic Code Expansion

This protocol enables the incorporation of 7-azatryptophan at a specific site in a protein in response to an amber stop codon (UAG).[1][8]

Workflow for Site-Specific Incorporation of 7-Azatryptophan

cluster_system System Setup cluster_expression Expression & Incorporation cluster_outcome Purification & Analysis A Introduce amber stop codon in gene of interest B Co-transform E. coli with: - Gene of interest plasmid - Orthogonal tRNA/synthetase plasmid A->B C Grow cells in medium containing 7-azatryptophan B->C D Induce expression of protein and orthogonal system C->D E Harvest cells and purify protein D->E F Verify site-specific incorporation (e.g., by mass spectrometry) E->F

Caption: Workflow for site-specific incorporation of 7-azatryptophan.

Materials:

  • E. coli expression strain (e.g., B95.ΔA)[1]

  • Expression vector with the gene of interest containing an in-frame amber stop codon (UAG) at the desired incorporation site.

  • A plasmid encoding an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA (e.g., a pyrrolysyl-tRNA synthetase/tRNA pair evolved for 7-azaTrp).[1][8]

  • Growth medium (e.g., LB or minimal medium)

  • 7-Azatryptophan

  • Inducing agents (e.g., IPTG, arabinose)

Method:

  • Plasmid Preparation: Prepare the expression vector with the amber codon mutation and the orthogonal tRNA/synthetase plasmid.

  • Transformation: Co-transform the E. coli expression strain with both plasmids.

  • Culture: Grow the transformed cells in a suitable medium containing the appropriate antibiotics and 1 mM 7-azatryptophan.[1]

  • Induction: When the culture reaches mid-log phase, induce the expression of both the target protein and the orthogonal system components.

  • Expression and Harvesting: Allow for protein expression and then harvest the cells by centrifugation.

  • Purification: Purify the full-length protein containing 7-azatryptophan at the specified site.

  • Verification: Confirm site-specific incorporation and purity using mass spectrometry and SDS-PAGE.[1]

Protocol 3: Cell-Free Protein Synthesis (CFPS)

CFPS is an in vitro method that allows for rapid protein expression and is particularly useful for producing toxic proteins or for high-throughput screening.[13][14]

Materials:

  • Cell-free extract (e.g., E. coli S30 extract)[14]

  • Energy source (e.g., ATP, GTP)

  • Amino acid mixture lacking tryptophan

  • 7-Azatryptophan

  • DNA template (plasmid or linear PCR product) encoding the protein of interest[13]

  • Reaction buffer

Method:

  • Reaction Setup: In a microcentrifuge tube, combine the cell-free extract, energy source, amino acid mixture, 7-azatryptophan, and the DNA template.

  • Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for several hours.

  • Analysis: The expressed protein can be directly analyzed from the reaction mixture or purified for further studies.

Protocol 4: Solid-Phase Peptide Synthesis

This method is suitable for producing short peptides containing 7-azatryptophan at a defined position.

Materials:

  • Fmoc-protected 7-azatryptophan (Fmoc-L-7-azaTrp-OH)[15]

  • Solid-phase resin (e.g., Rink amide resin)

  • Other Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HOBt)

  • Deprotection reagent (e.g., piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., TFA-based)

  • Automated peptide synthesizer or manual synthesis apparatus

Method:

  • Resin Preparation: Start with a suitable solid-phase resin.

  • Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids, including Fmoc-L-7-azaTrp-OH at the desired position, using standard coupling protocols.

  • Deprotection: After each coupling step, remove the Fmoc protecting group to allow for the next amino acid to be added.

  • Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the peptide by mass spectrometry.

Signaling Pathway and Experimental Logic Visualization

The following diagram illustrates the general principle of using 7-azaTrp as a fluorescent probe to study protein-ligand interactions.

Conceptual Diagram of 7-AzaTrp as a Biosensor

cluster_protein Protein with 7-azaTrp cluster_ligand Ligand cluster_interaction Interaction & Detection cluster_analysis Data Analysis P Protein containing 7-azatryptophan PL Protein-Ligand Complex P->PL Binding L Ligand L->PL FS Change in Fluorescence Signal (Intensity, Wavelength Shift) PL->FS Leads to DA Determine Binding Affinity (Kd), Kinetics, and Conformational Changes FS->DA Used to

Caption: Using 7-azaTrp fluorescence to monitor protein-ligand binding.

This diagram shows that when a protein containing 7-azatryptophan binds to a ligand, the local environment of the 7-azaTrp residue may change. This change can be detected as a shift in fluorescence emission or a change in fluorescence intensity, which can then be used to quantify the binding parameters.

References

Application Notes and Protocols for N-Alkylation of 7-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azaindole (B17877), a bicyclic heterocycle containing a pyridine (B92270) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purine (B94841) and indole (B1671886) has led to its incorporation into a wide array of biologically active molecules, including kinase inhibitors, antiviral agents, and central nervous system drugs. The functionalization of the 7-azaindole core, particularly at the N-1 position of the pyrrole ring (N-alkylation), is a critical step in the synthesis of these therapeutic agents, as the substituent at this position can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.

These application notes provide detailed protocols for the N-alkylation of 7-azaindole, covering various methods such as direct alkylation with alkyl halides, reductive amination, and palladium-catalyzed Buchwald-Hartwig amination for N-arylation. The information is intended to guide researchers in selecting the most suitable method for their specific synthetic needs.

General Workflow for N-Alkylation of 7-Azaindole

The general procedure for the N-alkylation of 7-azaindole involves the deprotonation of the pyrrole nitrogen followed by the introduction of an alkyl or aryl group. The choice of base, solvent, and reaction conditions is crucial for achieving high yields and selectivity.

N_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 7_Azaindole 7-Azaindole Reaction_Mixture Reaction Mixture 7_Azaindole->Reaction_Mixture Alkylating_Agent Alkylating Agent (e.g., Alkyl Halide, Aldehyde) Alkylating_Agent->Reaction_Mixture Base Base (e.g., NaH, K2CO3, Cs2CO3) Base->Reaction_Mixture Solvent Solvent (e.g., DMF, THF, Acetonitrile) Solvent->Reaction_Mixture Quenching Quenching Reaction_Mixture->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification N_Alkylated_Product N-Alkylated 7-Azaindole Purification->N_Alkylated_Product

Caption: General workflow for the N-alkylation of 7-azaindole.

I. Direct N-Alkylation with Alkyl Halides

Direct N-alkylation using a base and an alkyl halide is the most common and straightforward method for introducing alkyl groups onto the 7-azaindole scaffold. The choice of base is critical and can significantly impact the reaction yield. Strong bases like sodium hydride (NaH) are highly effective, while milder carbonate bases such as potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) are also widely used, particularly when base-sensitive functional groups are present.

Experimental Protocol: N-Alkylation using Sodium Hydride

This protocol describes the N-alkylation of 7-azaindole with an alkyl halide using sodium hydride as the base.

Materials:

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 7-azaindole (1.0 eq.) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Let the reaction warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated 7-azaindole.

Quantitative Data for Direct N-Alkylation

The following table summarizes the reaction conditions and yields for the direct N-alkylation of 7-azaindole with various alkyl halides and bases.

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl IodideNaHDMAcRoom Temp->95
Ethyl IodideNaHDMAcRoom Temp->95
Benzyl BromideNaHDMAcRoom Temp->95
Methyl IodideNaOHDMFRoom Temp-Good
Benzyl BromideNaOHDMFRoom Temp-Good
Various Alkyl HalidesK2CO3AcetonitrileReflux-Good
Various Alkyl HalidesCs2CO3DMF20-70-Good

Note: "Good" indicates a high but unspecified yield as reported in the literature. DMAc = Dimethylacetamide.

II. Reductive Amination

Reductive amination provides an alternative route to N-alkylated 7-azaindoles, particularly for the introduction of more complex alkyl groups. This two-step, one-pot process involves the formation of an enamine or imine intermediate from 7-azaindole and an aldehyde or ketone, followed by in-situ reduction.

Experimental Protocol: Reductive Amination

This protocol outlines a general procedure for the reductive amination of 7-azaindole with an aldehyde.

Materials:

  • 7-Azaindole

  • Aldehyde (e.g., isobutyraldehyde)

  • Sodium triacetoxyborohydride (B8407120) (STAB) or Sodium cyanoborohydride (NaBH3CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 7-azaindole (1.0 eq.) and the aldehyde (1.2 eq.) in DCM, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Reductive Amination
Aldehyde/KetoneReducing AgentSolventTemperature (°C)Time (h)Yield (%)
IsobutyraldehydeH2, Pd/CToluene (B28343)--72 (over two steps)

III. Buchwald-Hartwig Amination for N-Arylation

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and is widely used for the N-arylation of 7-azaindole. This reaction involves the coupling of 7-azaindole with an aryl halide in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Experimental Protocol: Buchwald-Hartwig N-Arylation

This protocol provides a general procedure for the N-arylation of 7-azaindole with an aryl bromide.

Materials:

  • 7-Azaindole

  • Aryl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) or Palladium(II) acetate (Pd(OAc)2)

  • Phosphine ligand (e.g., Xantphos, DavePhos)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs2CO3)

  • Anhydrous toluene or dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, combine 7-azaindole (1.0 eq.), the aryl bromide (1.2 eq.), Pd2(dba)3 (0.02 eq.), the phosphine ligand (0.04 eq.), and NaOtBu (1.4 eq.) in a reaction vessel.

  • Add anhydrous, degassed toluene.

  • Seal the vessel and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Wash the combined filtrate with brine, dry the organic layer over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the N-arylated 7-azaindole.

Quantitative Data for Buchwald-Hartwig N-Arylation
Aryl HalideCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)
4-BromotoluenePd(OAc)2 / DavePhosCs2CO3Toluene110-24 (NMR Yield)

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships in the selection of an N-alkylation method and the detailed workflow for the direct N-alkylation protocol.

Method_Selection Desired_Substituent Desired N-Substituent Simple_Alkyl Simple Alkyl Group Desired_Substituent->Simple_Alkyl Complex_Alkyl Complex Alkyl Group Desired_Substituent->Complex_Alkyl Aryl_Group Aryl Group Desired_Substituent->Aryl_Group Direct_Alkylation Direct Alkylation with Alkyl Halide Simple_Alkyl->Direct_Alkylation is Reductive_Amination Reductive Amination Complex_Alkyl->Reductive_Amination is Buchwald_Hartwig Buchwald-Hartwig Amination Aryl_Group->Buchwald_Hartwig is Direct_Alkylation_Workflow Start Start Prepare_Base Prepare suspension of NaH in anhydrous DMF at 0°C Start->Prepare_Base Add_Azaindole Add 7-azaindole solution dropwise Prepare_Base->Add_Azaindole Deprotonation Stir at RT for 30 min (Deprotonation) Add_Azaindole->Deprotonation Cool_Mixture Cool to 0°C Deprotonation->Cool_Mixture Add_Alkyl_Halide Add alkyl halide dropwise Cool_Mixture->Add_Alkyl_Halide Reaction Stir at RT until completion (TLC monitoring) Add_Alkyl_Halide->Reaction Quench Quench with saturated aq. NH4Cl at 0°C Reaction->Quench Extract Extract with ethyl acetate Quench->Extract Wash_Dry Wash with brine and dry over Na2SO4 Extract->Wash_Dry Concentrate Concentrate under reduced pressure Wash_Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End N-Alkylated Product Purify->End

Application Notes and Protocols for the Fabrication of Organic Light-Emitting Diodes (OLEDs) Utilizing 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 7-azaindole (B17877) derivatives in the fabrication of Organic Light-Emitting Diodes (OLEDs). While 7-azaindole and its derivatives are recognized for their potential as blue emitters in OLEDs, this document also includes a generalized experimental protocol for the fabrication of small-molecule OLEDs via vacuum thermal evaporation, which can be adapted for specific 7-azaindole-based materials.[1]

Introduction to 7-Azaindole in OLEDs

7-azaindole is a heterocyclic compound that has garnered interest in materials science due to its unique electronic and photophysical properties.[1] In the context of OLEDs, derivatives of 7-azaindole are explored primarily for their application as blue light emitters. The development of efficient and stable blue emitters remains a critical challenge in OLED technology for full-color displays and solid-state lighting.[1]

The function of an OLED is based on the electroluminescence of organic materials, where charge carriers (electrons and holes) are injected from the electrodes, transport through organic layers, and recombine in an emissive layer (EML) to generate light. The overall device performance is highly dependent on the materials used in each layer and the overall device architecture. A typical OLED consists of a multi-layer "sandwich" structure, including a substrate, an anode, a hole injection layer (HIL), a hole transport layer (HTL), an emissive layer (EML), an electron transport layer (ETL), an electron injection layer (EIL), and a cathode.

Role of 7-Azaindole Derivatives in OLEDs

7-azaindole derivatives can be employed in the emissive layer of an OLED in two primary ways:

  • As an Emitter (Dopant): In this configuration, a small amount of the 7-azaindole derivative is dispersed into a host material within the EML. The host material facilitates charge transport and transfers energy to the dopant molecules, which then emit light. This host-dopant system is a common strategy to achieve high efficiency and color purity while minimizing concentration quenching.

  • As a Host Material: Certain 7-azaindole derivatives with suitable charge transport properties and high triplet energy levels can be used as the host material in the EML, particularly for phosphorescent or thermally activated delayed fluorescence (TADF) emitters. For blue OLEDs, a host material must possess a triplet energy higher than that of the blue emitter to effectively confine the excitons on the emitter molecules.

Quantitative Performance Data

The following tables provide a template for summarizing the key performance metrics of an OLED device. The specific values for an OLED incorporating a 7-azaindole derivative would need to be determined experimentally. For context, high-performance blue OLEDs using other advanced materials can achieve external quantum efficiencies (EQEs) of over 30%.

Table 1: Device Characteristics of a Hypothetical 7-Azaindole Based OLED

ParameterValueUnits
Peak Emission Wavelength (λEL)e.g., 460nm
Commission Internationale de l'Éclairage (CIE) Coordinates (x, y)e.g., (0.14, 0.18)-
Turn-on Voltage (at 1 cd/m²)e.g., 3.5V
Driving Voltage (at 1000 cd/m²)e.g., 5.2V
Maximum Luminance (Lmax)e.g., >10,000cd/m²
Maximum Current Efficiency (ηc,max)e.g., 25cd/A
Maximum Power Efficiency (ηp,max)e.g., 20lm/W
Maximum External Quantum Efficiency (EQEmax)e.g., 15%
Device Lifetime (LT50 @ 100 cd/m²)e.g., >1000hours

Table 2: Performance Comparison at a Standard Luminance (100 cd/m²)

ParameterValueUnits
Driving Voltagee.g., 4.1V
Current Efficiencye.g., 22cd/A
Power Efficiencye.g., 17lm/W
External Quantum Efficiencye.g., 14%

Experimental Protocol: Fabrication of a Small-Molecule OLED by Vacuum Thermal Evaporation

This protocol describes a general procedure for the fabrication of a multi-layer small-molecule OLED in a high-vacuum thermal evaporation system. This method is suitable for depositing 7-azaindole derivatives and other organic materials with good thermal stability.

Materials and Equipment
  • Substrate: Indium Tin Oxide (ITO)-coated glass (pre-patterned)

  • Organic Materials:

    • Hole Injection Layer (HIL) material (e.g., HAT-CN)

    • Hole Transport Layer (HTL) material (e.g., TAPC)

    • Emissive Layer (EML) Host (e.g., a suitable carbazole (B46965) or azaindole derivative)

    • EML Dopant (e.g., a 7-azaindole derivative)

    • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Inorganic Materials:

    • Electron Injection Layer (EIL) material (e.g., Lithium Fluoride - LiF)

    • Cathode material (e.g., Aluminum - Al)

  • Equipment:

    • High-vacuum thermal evaporation system (< 10-6 Torr) with multiple organic and inorganic sources

    • Substrate cleaning setup (ultrasonic bath, DI water source, nitrogen gun)

    • Quartz crystal microbalances (QCMs) for thickness monitoring

    • Substrate holder with rotation

    • Shadow masks for patterning

Substrate Preparation
  • Place the pre-patterned ITO-coated glass substrates in a substrate holder.

  • Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

  • Dry the substrates with a stream of high-purity nitrogen gas.

  • Immediately transfer the cleaned substrates to the vacuum chamber to avoid re-contamination.

  • Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function of the ITO and enhance hole injection.

Organic and Inorganic Layer Deposition
  • Load the organic and inorganic materials into their respective crucibles within the thermal evaporation system.

  • Mount the substrate holder with the cleaned substrates into the chamber.

  • Evacuate the chamber to a base pressure of < 10-6 Torr.

  • Deposit the organic and inorganic layers sequentially onto the substrates by heating the crucibles. The deposition rates and thicknesses are monitored in real-time using the QCMs. A typical device structure and thicknesses are as follows:

    • HIL: HAT-CN (10 nm) at a deposition rate of 0.1 Å/s.

    • HTL: TAPC (40 nm) at a deposition rate of 1.0 Å/s.

    • EML: Co-evaporate the host and the 7-azaindole dopant. For example, deposit a 20 nm thick layer of the host doped with 5-10 wt% of the 7-azaindole derivative. The deposition rates should be adjusted to achieve the desired doping concentration (e.g., 1.0 Å/s for the host and 0.05-0.1 Å/s for the dopant).

    • ETL: TPBi (30 nm) at a deposition rate of 1.0 Å/s.

    • EIL: LiF (1 nm) at a deposition rate of 0.1 Å/s.

    • Cathode: Al (100 nm) at a deposition rate of 2.0 Å/s. This is typically done through a shadow mask to define the cathode area.

Encapsulation and Characterization
  • After the deposition is complete, vent the chamber with dry nitrogen.

  • Immediately encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a cover glass to protect the organic layers from oxygen and moisture.

  • Characterize the fabricated OLEDs using a source measure unit and a calibrated photodetector or spectroradiometer to obtain current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and efficiency metrics.

Visualizations

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication cluster_post Post-Fabrication Cleaning Substrate Cleaning (Ultrasonication) Drying N2 Drying Cleaning->Drying Plasma UV-Ozone or O2 Plasma Treatment Drying->Plasma Load Load Substrates & Materials Plasma->Load Evacuate Evacuate Chamber (< 10^-6 Torr) Load->Evacuate Deposit Sequential Layer Deposition (VTE) Evacuate->Deposit Encapsulate Encapsulation (Glovebox) Deposit->Encapsulate Characterize Device Characterization Encapsulate->Characterize OLED_Structure Substrate Substrate (Glass) Anode Anode (ITO) HIL Hole Injection Layer (HIL) HTL Hole Transport Layer (HTL) EML Emissive Layer (EML) (Host + 7-Azaindole Dopant) ETL Electron Transport Layer (ETL) Light Emitted Light EML->Light EIL Electron Injection Layer (EIL) Cathode Cathode (Al)

References

One-Pot Synthesis of Substituted 7-Azaindole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaindole (B17877) scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals and biologically active compounds due to its ability to act as a bioisostere of indole, offering improved physicochemical and pharmacokinetic properties.[1][2][3] Its presence in approved drugs such as Vemurafenib and Pexidartinib highlights its therapeutic importance.[3] Consequently, the development of efficient and versatile synthetic methodologies for substituted 7-azaindole derivatives is of significant interest in medicinal chemistry and drug discovery. One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, offer significant advantages in terms of time, resource efficiency, and overall yield. This document provides detailed application notes and protocols for selected one-pot methodologies for the synthesis of substituted 7-azaindole derivatives.

I. Three-Component Cyclocondensation for Highly Substituted 7-Azaindoles

This method provides an efficient and practical route to the 7-azaindole framework through a one-pot, three-component cyclocondensation reaction. The strategy involves the reaction of N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene (B1212753) compounds.[4][5][6][7] This approach is highly valuable for diversity-oriented synthesis due to the wide range of commercially available starting materials.

Experimental Protocol

General Procedure for the Synthesis of Fused 7-Azaindoles:

  • To a solution of an appropriate active methylene compound (e.g., tetronic acid, indane-1,3-dione, dimedone) (1.0 mmol) in ethanol (B145695) (10 mL), add the corresponding aromatic aldehyde (1.0 mmol) and an N-substituted 2-amino-4-cyanopyrrole (1.0 mmol).

  • The reaction mixture is then heated to reflux (approximately 78 °C) and stirred for the time specified in Table 1.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired carbocyclic fused 7-azaindole derivative.[5]

Note: In some cases, using L-proline (10 mol%) as a catalyst can slightly improve the yields. For certain substrates, acetic acid can be used as the solvent instead of ethanol.[5]

Data Presentation

Table 1: Synthesis of Fused 7-Azaindoles via Three-Component Reaction [5]

EntryActive Methylene CompoundAldehydeN-Substituted AminopyrroleConditionsTime (h)Yield (%)
1Tetronic acidBenzaldehydeN-benzyl-2-amino-4-cyanopyrroleEtOH, reflux675
2Tetronic acid4-ChlorobenzaldehydeN-benzyl-2-amino-4-cyanopyrroleEtOH, reflux680
3Indane-1,3-dioneBenzaldehydeN-methyl-2-amino-4-cyanopyrroleAcOH, reflux585
4Indane-1,3-dione4-MethoxybenzaldehydeN-methyl-2-amino-4-cyanopyrroleAcOH, reflux592
5DimedoneBenzaldehydeN-benzyl-2-amino-4-cyanopyrroleEtOH, reflux678

Experimental Workflow

Three_Component_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up ActiveMethylene Active Methylene Compound Mix Mix in Solvent (EtOH or AcOH) ActiveMethylene->Mix Aldehyde Aldehyde Aldehyde->Mix Aminopyrrole N-Substituted 2-Amino-4-cyanopyrrole Aminopyrrole->Mix Reflux Heat to Reflux Mix->Reflux Stir Cool Cool to RT Reflux->Cool Filter Filter Cool->Filter Wash Wash with Cold EtOH Filter->Wash Dry Dry Wash->Dry Product Substituted 7-Azaindole Dry->Product

Caption: Workflow for the three-component synthesis of 7-azaindoles.

II. One-Pot Sequential Suzuki-Miyaura Cross-Coupling

This methodology enables the synthesis of novel C3,C6-diaryl 7-azaindoles in an efficient one-pot manner via a sequential Suzuki–Miyaura cross-coupling reaction starting from a 3-iodo-6-chloro 7-azaindole precursor.[8] This approach allows for the controlled and selective introduction of different aryl groups at two positions of the 7-azaindole core.

Experimental Protocol

General Procedure for the One-Pot Synthesis of C3,C6-Diaryl 7-Azaindoles:

  • To a reaction vessel, add 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the first arylboronic acid (Ar¹-B(OH)₂) (1.1 equiv), and Cs₂CO₃ (2.0 equiv).

  • Add toluene/ethanol (1:1) as the solvent.

  • Degas the mixture with argon for 15 minutes.

  • Add Pd₂(dba)₃ (5 mol %) and SPhos (5 mol %).

  • Heat the reaction mixture at 60 °C and stir until the starting material is consumed (monitored by TLC).

  • To the same reaction vessel, add the second arylboronic acid (Ar²-B(OH)₂) (1.2 equiv).

  • Add an additional portion of Pd₂(dba)₃ (10 mol %) and SPhos (20 mol %).

  • Increase the temperature to 110 °C and continue stirring until the reaction is complete.

  • Cool the mixture to room temperature, dilute with ethyl acetate (B1210297), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the C3,C6-diaryl 7-azaindole.[8]

Data Presentation

Table 2: One-Pot Sequential Suzuki-Miyaura Cross-Coupling of 6-chloro-3-iodo-1-methyl-7-azaindole [8]

EntryAr¹-B(OH)₂ (C3-position)Ar²-B(OH)₂ (C6-position)Yield (%)
1Phenylboronic acid4-Methoxyphenylboronic acid67
24-Fluorophenylboronic acidPhenylboronic acid75
34-Methylphenylboronic acid4-Trifluoromethylphenylboronic acid88
43-Methoxyphenylboronic acid3-Chlorophenylboronic acid55
5Phenylboronic acid2-Naphthylboronic acid43

Logical Relationship Diagram

Suzuki_Miyaura_Workflow Start 6-chloro-3-iodo-1-methyl-7-azaindole Step1_Reaction Step 1: C3-Arylation Toluene/EtOH (1:1), 60 °C Start->Step1_Reaction Step1_Reagents Ar¹-B(OH)₂ Cs₂CO₃ Pd₂(dba)₃ / SPhos (cat.) Step1_Reagents->Step1_Reaction Intermediate C3-Aryl-6-chloro-7-azaindole (in situ) Step1_Reaction->Intermediate Step2_Reaction Step 2: C6-Arylation 110 °C Intermediate->Step2_Reaction Step2_Reagents Ar²-B(OH)₂ Pd₂(dba)₃ / SPhos (cat.) Step2_Reagents->Step2_Reaction Workup Aqueous Work-up & Purification Step2_Reaction->Workup FinalProduct C3,C6-Diaryl-7-azaindole Workup->FinalProduct

Caption: Sequential one-pot Suzuki-Miyaura cross-coupling logic.

III. Alkali-Amide Controlled Selective Synthesis of 7-Azaindoles

A novel one-pot method for the selective synthesis of 7-azaindoles or 7-azaindolines from readily available 2-fluoro-3-methylpyridine (B30981) and various aryl aldehydes has been developed.[2] The chemoselectivity is controlled by the choice of the alkali-amide base, with KN(SiMe₃)₂ favoring the formation of 7-azaindoles.

Experimental Protocol

General Procedure for the One-Pot Synthesis of 7-Azaindoles:

  • To a flame-dried Schlenk tube under an argon atmosphere, add KN(SiMe₃)₂ (3.0 equiv).

  • Add anhydrous diisopropyl ether (iPr₂O) as the solvent.

  • Add the aryl aldehyde (1.0 equiv) to the solution.

  • Stir the mixture at room temperature for 10 minutes.

  • Add 2-fluoro-3-picoline (1.0 equiv) to the reaction mixture.

  • Heat the reaction mixture to 110 °C and stir for 12 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-azaindole derivative.[2]

Data Presentation

Table 3: Synthesis of 2-Aryl-7-Azaindoles using KN(SiMe₃)₂ [2]

EntryAryl AldehydeYield (%)
1Benzaldehyde75
24-Methylbenzaldehyde72
34-Methoxybenzaldehyde68
44-Chlorobenzaldehyde78
52-Naphthaldehyde65

Signaling Pathway Diagram (Reaction Mechanism)

Domino_Reaction Reactants 2-Fluoro-3-picoline + Aryl Aldehyde Step1 Deprotonation of Picoline Reactants->Step1 Base KN(SiMe₃)₂ Base->Step1 Step2 Nucleophilic attack on Aldehyde Step1->Step2 Step3 Intramolecular Cyclization (SNAr) Step2->Step3 Step4 Aromatization Step3->Step4 Product 2-Aryl-7-azaindole Step4->Product

Caption: Simplified mechanism for the domino synthesis of 7-azaindoles.

Conclusion

The one-pot synthetic strategies presented here offer efficient, versatile, and scalable routes to a variety of substituted 7-azaindole derivatives. These methods are valuable tools for medicinal chemists and drug development professionals, facilitating the rapid generation of compound libraries for biological screening and the synthesis of complex target molecules. The choice of a specific protocol will depend on the desired substitution pattern and the availability of starting materials.

References

Application Notes and Protocols for the Synthesis of 7-Azaindole Analogues via Hartwig-Buchwald Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 7-amino-azaindole analogues utilizing the palladium-catalyzed Hartwig-Buchwald coupling reaction. This methodology offers a powerful and versatile tool for the construction of carbon-nitrogen (C-N) bonds, which are pivotal in the development of novel therapeutic agents, as the 7-azaindole (B17877) scaffold is a prominent feature in many biologically active molecules.[1][2] This document outlines detailed experimental protocols, quantitative data for a range of substrates, and visual guides to the reaction mechanism and experimental workflow.

Introduction

The Hartwig-Buchwald amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds from aryl halides or pseudohalides and amines.[3] Its broad substrate scope and functional group tolerance have made it an indispensable tool in medicinal chemistry and materials science.[3] For the synthesis of 7-azaindole analogues, this reaction allows for the direct introduction of a wide variety of amino functionalities onto the azaindole core, a key step in the synthesis of many pharmaceutical candidates.[1][2][4]

This document details protocols for both N-protected and unprotected halo-7-azaindoles, providing researchers with the flexibility to choose the most suitable synthetic route based on their specific needs and the nature of their substrates.

Data Presentation

The following tables summarize the quantitative data for the Hartwig-Buchwald coupling of various halo-7-azaindoles with a diverse range of amines, amides, and amino acid esters. These tables are designed for easy comparison of reaction conditions and outcomes.

Table 1: Hartwig-Buchwald Coupling of N-Protected 4-Bromo-7-Azaindoles with Amines
EntryN-Protecting GroupAmineCatalyst (mol%)Ligand (mol%)BaseSolventTime (h)Yield (%)
1BenzylBenzylaminePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane2.592
2Benzyl4-Methoxy-anilinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane394
3BenzylMorpholinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane388
4MethylBenzylaminePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane2.590
5Ethyl4-Methoxy-anilinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane393
6EthylBoc-piperazinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane391

Data synthesized from Kumar, D., et al. Beilstein J. Org. Chem. 2012, 8, 2077–2087.[5][6]

Table 2: Hartwig-Buchwald Coupling of N-Protected 4-Bromo-7-Azaindoles with Amides
EntryN-Protecting GroupAmideCatalyst (mol%)Ligand (mol%)BaseSolventTime (h)Yield (%)
1BenzylBenzamidePd(OAc)₂ (5)Xantphos (10)Cs₂CO₃Dioxane2.590
2BenzylAcetamidePd(OAc)₂ (5)Xantphos (10)Cs₂CO₃Dioxane385
3MethylBenzamidePd(OAc)₂ (5)Xantphos (10)Cs₂CO₃Dioxane2.588
4EthylAcetamidePd(OAc)₂ (5)Xantphos (10)Cs₂CO₃Dioxane382

Data synthesized from Kumar, D., et al. Beilstein J. Org. Chem. 2012, 8, 2077–2087.[5][6]

Table 3: Hartwig-Buchwald Coupling of Unprotected Halo-7-Azaindoles with Secondary Amines
EntryHalo-7-azaindoleAmineCatalyst (mol%)Ligand (mol%)BaseSolventTime (min)Yield (%)
14-ChloroN-Methyl-piperazineRuPhos Precatalyst (0.5)RuPhos (0.5)LiHMDSTHF3094
24-ChloroMorpholineRuPhos Precatalyst (1)RuPhos (1)LiHMDSTHF6092
34-BromoN-Methyl-piperazineRuPhos Precatalyst (1)RuPhos (1)LiHMDSTHF6093
45-BromoN-Phenyl-piperazineRuPhos Precatalyst (1)RuPhos (1)LiHMDSTHF12085

Data synthesized from Henderson, J. L., et al. Org. Lett. 2010, 12 (20), 4438–4441.[2]

Table 4: Hartwig-Buchwald Coupling of Unprotected Halo-7-Azaindoles with Primary Amines
EntryHalo-7-azaindoleAmineCatalyst (mol%)Ligand (mol%)BaseSolventTime (h)Yield (%)
14-Chloron-HexylamineBrettPhos Precatalyst (1)BrettPhos (1)LiHMDSTHF485
24-ChloroAnilineBrettPhos Precatalyst (1)BrettPhos (1)LiHMDSTHF1878
35-Bromon-HexylamineBrettPhos Precatalyst (1)BrettPhos (1)LiHMDSTHF482

Data synthesized from Henderson, J. L., et al. Org. Lett. 2010, 12 (20), 4438–4441.[2]

Experimental Protocols

The following are generalized protocols for the Hartwig-Buchwald coupling of halo-7-azaindoles. Note: These protocols should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Coupling of N-Protected 4-Bromo-7-Azaindoles with Amines or Amides

Materials:

  • N-protected 4-bromo-7-azaindole (1.0 mmol)

  • Amine or Amide (1.2 mmol)

  • Palladium catalyst (Pd₂(dba)₃ for amines, Pd(OAc)₂ for amides; 5 mol%)

  • Xantphos (10 mol%)

  • Cesium Carbonate (Cs₂CO₃) (1.5 mmol)

  • Anhydrous Dioxane (2 mL)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the N-protected 4-bromo-7-azaindole, amine or amide, cesium carbonate, palladium catalyst, and Xantphos.

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous dioxane via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filter cake with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 7-amino-azaindole analogue.

Protocol 2: Coupling of Unprotected Halo-7-Azaindoles with Amines

Materials:

  • Unprotected halo-7-azaindole (0.5 mmol)

  • Amine (0.6 mmol)

  • Palladium precatalyst (e.g., RuPhos or BrettPhos precatalyst; 0.5-1 mol%)

  • Ligand (e.g., RuPhos or BrettPhos; 0.5-1 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 mmol, 1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the unprotected halo-7-azaindole, palladium precatalyst, and ligand.

  • Cap the vial and evacuate and backfill with an inert gas three times.

  • Add anhydrous THF, followed by the amine.

  • Add the LiHMDS solution dropwise at room temperature.

  • Stir the reaction mixture at the temperature and for the duration specified in the data tables (or as determined by reaction monitoring).

  • Upon completion, quench the reaction by the addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-amino-azaindole analogue.

Visualizations

Hartwig-Buchwald Catalytic Cycle

Hartwig_Buchwald_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Deprotonation Deprotonation Amine Coordination->Deprotonation - Base-H+ Reductive Elimination Complex Reductive Elimination Complex Deprotonation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L Ar-NR2

Caption: Generalized catalytic cycle for the Hartwig-Buchwald amination.

Experimental Workflow for Synthesis of 7-Azaindole Analogues

Experimental_Workflow start Start reagents Combine Halo-7-azaindole, Amine, Catalyst, Ligand, Base start->reagents reaction Heat under Inert Atmosphere reagents->reaction workup Reaction Quench and Extraction reaction->workup purification Column Chromatography workup->purification product Characterize Final Product purification->product

Caption: A typical experimental workflow for the synthesis of 7-azaindole analogues.

Substrate Scope Overview

Substrate_Scope cluster_halo Halo-7-Azaindole Substrates cluster_amine Amine Diversity Halo-7-Azaindole Halo-7-Azaindole 7-Amino-Azaindole Product 7-Amino-Azaindole Product Halo-7-Azaindole->7-Amino-Azaindole Product Amine Coupling Partner Amine Coupling Partner Amine Coupling Partner->7-Amino-Azaindole Product 4-Chloro-7-azaindole 4-Chloro-7-azaindole 4-Bromo-7-azaindole 4-Bromo-7-azaindole 5-Bromo-7-azaindole 5-Bromo-7-azaindole Primary Amines Primary Amines Secondary Amines Secondary Amines Amides Amides Amino Acid Esters Amino Acid Esters

Caption: Overview of the substrate scope for the Hartwig-Buchwald coupling.

References

Application of 7-Azaindole in Agrochemical Formulations: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

7-Azaindole (B17877), a bicyclic heteroaromatic compound, and its derivatives have emerged as a promising scaffold in the development of novel agrochemicals. This structural motif, a bioisostere of indole, imparts unique physicochemical properties that can enhance biological activity and selectivity. Research has demonstrated the potential of 7-azaindole derivatives as potent fungicides, particularly against economically significant plant pathogens, and as plant growth regulators. This document provides detailed application notes, experimental protocols, and efficacy data to guide researchers in the exploration and utilization of 7-azaindole in agrochemical formulations.

Fungicidal Applications

A significant body of research highlights the efficacy of 7-azaindole derivatives as agricultural fungicides. Notably, these compounds have shown considerable activity against a range of fungal pathogens, with exceptional performance against Pyricularia oryzae, the causative agent of rice blast, a devastating disease affecting rice crops worldwide[1].

Structure-Activity Relationships

Studies have revealed that the substitution pattern on the 7-azaindole ring plays a crucial role in determining the fungicidal activity. Key findings include:

  • Halogenation: The introduction of halogen atoms at the 6-position of the 7-azaindole ring, such as chloro and bromo substituents, has been shown to confer high efficacy against various fungi, including P. oryzae[1]. Similarly, halogenated compounds at the 3-position also exhibit broad-spectrum fungicidal activity[1].

  • Vinyl Group: The presence of a vinyl group at the 3-position has been associated with a wide spectrum of fungicidal activity[1].

  • Sulfide (B99878) and Selenide (B1212193) Derivatives: While sulfide derivatives at the 3-position have demonstrated activity against rice blast and helminthosporium leaf spot, the corresponding selenide derivatives were found to be inactive[1].

  • Quaternary Salts: N-methylation of the pyridine (B92270) ring to form a pyridinium (B92312) salt can significantly enhance activity against rice blast, even when the parent N-methyl-7-azaindole shows no activity[1].

Quantitative Fungicidal Activity Data

The following table summarizes the in vivo and in vitro fungicidal activity of various 7-azaindole derivatives against several plant pathogenic fungi. The in vivo data represents the percentage of disease inhibition on rice plants treated with a 250 ppm solution of the compound, while the in vitro data shows the percentage of mycelial growth inhibition on a culture medium containing 50 ppm of the compound[1].

CompoundDerivativeTarget FungiIn Vivo Inhibition (%) [250 ppm]In Vitro Inhibition (%) [50 ppm]
1 7-AzaindolePyricularia oryzae5030
4 3-Chloro-7-azaindolePyricularia oryzae9080
5 3-Bromo-7-azaindolePyricularia oryzae9585
6 3-Iodo-7-azaindolePyricularia oryzae9080
10 3-Vinyl-7-azaindolePyricularia oryzae8070
12 3-(Phenylthio)-7-azaindolePyricularia oryzae7060
13 3-(Phenylseleno)-7-azaindolePyricularia oryzae00
18 6-Chloro-7-azaindolePyricularia oryzae9590
19 6-Bromo-7-azaindolePyricularia oryzae10095
21 1-Methyl-7-azaindolium iodidePyricularia oryzae9085

Plant Growth Regulation

Beyond fungicidal action, certain 7-azaindole derivatives have demonstrated effects on plant growth and development. These findings suggest a potential application as plant growth regulators.

  • 7-Azatryptophan: This derivative of 7-azaindole has been reported to inhibit the growth of tobacco (Nicotiana tabacum) and carrot (Daucus carota) cells[1].

  • 7-Azaindole-3-acetic acid: Analogous to the natural plant hormone indole-3-acetic acid (auxin), this compound has been observed to stimulate the vacuolation of protoplasts in the roots of onion (Allium cepa)[1].

Experimental Protocols

Synthesis of 7-Azaindole Derivatives

The synthesis of substituted 7-azaindoles can be achieved through various organic chemistry methodologies. Direct electrophilic substitution is a common route for functionalizing the 3-position, while direct introduction of substituents at the 6-position is more challenging but achievable[1].

Protocol: Synthesis of 3-Halo-7-azaindoles (General Procedure)

  • Dissolution: Dissolve 7-azaindole in a suitable anhydrous solvent (e.g., N,N-dimethylformamide or chloroform) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Halogenating Agent Addition: Slowly add the halogenating agent (e.g., N-chlorosuccinimide for chlorination, N-bromosuccinimide for bromination, or N-iodosuccinimide for iodination) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to stir at 0°C for a specified time (typically 1-4 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 3-halo-7-azaindole.

Protocol: Synthesis of 6-Halo-7-azaindoles (Conceptual Outline)

The direct halogenation of the 6-position is less straightforward. Specialized methods, often involving directed metalation or other advanced synthetic strategies, are typically required[1]. Researchers should consult relevant synthetic organic chemistry literature for specific protocols.

Fungicidal Bioassay Protocols

Protocol: In Vivo Fungicidal Assay against Pyricularia oryzae (Rice Blast) [1]

  • Inoculum Preparation: Culture Pyricularia oryzae on a suitable agar (B569324) medium. Prepare a spore suspension in sterile distilled water containing a surfactant (e.g., Tween 20).

  • Plant Cultivation: Grow rice seedlings (a susceptible variety) in a controlled environment.

  • Compound Preparation: Prepare a solution of the test 7-azaindole derivative at a concentration of 250 ppm in a suitable solvent (e.g., acetone (B3395972) or DMSO) with a surfactant.

  • Inoculation: Spray the rice plants with the spore suspension of P. oryzae.

  • Treatment: Immediately after inoculation, spray the plants with the prepared solution of the 7-azaindole derivative. A control group should be sprayed with a solution containing only the solvent and surfactant.

  • Incubation: Place the treated and control plants in a high-humidity chamber at an appropriate temperature to facilitate infection and disease development.

  • Disease Assessment: After a set incubation period (e.g., 7-10 days), assess the extent of disease development on both treated and non-treated plants.

  • Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = ((NN - NT) / NN) * 100 where NN is the extent of disease in non-treated plants and NT is the extent of disease in treated plants.

Protocol: In Vitro Fungicidal Assay (Mycelial Growth Inhibition) [1]

  • Compound Preparation: Prepare a stock solution of the 7-azaindole derivative in a suitable solvent.

  • Medium Preparation: Prepare a suitable fungal culture medium (e.g., Potato Dextrose Agar - PDA). Autoclave the medium and cool it to approximately 50-60°C.

  • Poisoned Medium: Add the stock solution of the test compound to the molten agar to achieve a final concentration of 50 ppm. Pour the "poisoned" agar into sterile Petri dishes. A control set of plates should be prepared with the solvent only.

  • Inoculation: Place a mycelial plug of the test fungus (e.g., P. oryzae) from an actively growing culture onto the center of the solidified agar plates.

  • Incubation: Incubate the plates at an optimal temperature for fungal growth in the dark.

  • Measurement: After a defined incubation period (e.g., 3 days), measure the radial growth of the fungal colony on both the treated and control plates.

  • Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = ((RN - RT) / RN) * 100 where RN is the radius of the colony on the non-treated medium and RT is the radius of the colony on the treated medium.

Agrochemical Formulation Protocols (General Guidance)

Specific formulation recipes for 7-azaindole derivatives are proprietary. However, the following general protocols for common formulation types can be adapted.

Protocol: Emulsifiable Concentrate (EC) Formulation (General)

  • Dissolution: Dissolve the active ingredient (7-azaindole derivative) in a suitable water-immiscible solvent or a blend of solvents.

  • Emulsifier Addition: Add a pre-determined blend of emulsifiers to the solution. The choice of emulsifiers is critical and depends on the physicochemical properties of the active ingredient and the solvent system.

  • Homogenization: Stir the mixture until a clear, homogeneous solution is obtained.

  • Quality Control: Test the stability of the resulting emulsion when diluted with water.

Protocol: Soluble Liquid (SL) Formulation (General)

  • Dissolution: If the 7-azaindole derivative is water-soluble (e.g., a salt form), dissolve it directly in water.

  • Adjuvant Addition: Add other formulation adjuvants as needed, such as wetting agents, anti-foaming agents, or stabilizers.

  • Homogenization: Stir until all components are fully dissolved and the solution is uniform.

  • pH Adjustment: Adjust the pH of the final solution if necessary to ensure the stability of the active ingredient.

Visualized Workflows and Pathways

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_formulation Formulation Development start Start: 7-Azaindole synthesis Chemical Synthesis (e.g., Halogenation) start->synthesis purification Purification (e.g., Column Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization active_ingredient Pure 7-Azaindole Derivative characterization->active_ingredient in_vitro In Vitro Assay (Mycelial Growth Inhibition) active_ingredient->in_vitro Test Compound in_vivo In Vivo Assay (Disease Inhibition on Plants) active_ingredient->in_vivo Test Compound formulation_dev Formulation (e.g., EC, SL) active_ingredient->formulation_dev Active Ingredient data_analysis Data Analysis (% Inhibition, IC50) in_vitro->data_analysis in_vivo->data_analysis efficacy_data Efficacy Data data_analysis->efficacy_data stability_test Stability Testing formulation_dev->stability_test final_product Agrochemical Formulation stability_test->final_product

Caption: Experimental workflow for developing 7-azaindole-based agrochemicals.

fungicidal_action_pathway azaindole 7-Azaindole Derivative (Fungicide) fungal_cell Fungal Pathogen Cell (e.g., Pyricularia oryzae) azaindole->fungal_cell Application target_site Molecular Target Site (e.g., Enzyme, Electron Transfer) azaindole->target_site Binding/Interaction fungal_cell->target_site inhibition Inhibition of Cellular Process target_site->inhibition growth_arrest Mycelial Growth Arrest & Cell Death inhibition->growth_arrest disease_control Disease Control (e.g., Rice Blast) growth_arrest->disease_control

Caption: Proposed mechanism of fungicidal action for 7-azaindole derivatives.

References

7-Azaindole: A Privileged Scaffold for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 7-azaindole (B17877) core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its ability to mimic the purine (B94841) structure and serve as a versatile building block in the synthesis of a wide array of pharmacologically active compounds. Its unique electronic properties and capacity for hydrogen bonding have established it as a "privileged fragment," particularly in the development of kinase inhibitors. This document provides an overview of the applications of 7-azaindole in pharmaceutical synthesis, with a focus on its role in targeting key signaling pathways implicated in cancer and other diseases. Detailed experimental protocols for the synthesis of 7-azaindole-based compounds and quantitative data on their biological activity are also presented.

Introduction to 7-Azaindole in Drug Discovery

7-Azaindole, also known as 1H-pyrrolo[2,3-b]pyridine, is a bioisostere of indole (B1671886) and purine, making it an attractive starting point for the design of molecules that can interact with biological targets that recognize these endogenous structures.[1] A key feature of the 7-azaindole nucleus is its ability to act as both a hydrogen bond donor (via the pyrrole (B145914) -NH) and acceptor (via the pyridine (B92270) nitrogen), enabling it to form crucial interactions with the hinge region of protein kinases.[2] This has led to the successful development of numerous kinase inhibitors, including the FDA-approved drug Vemurafenib for the treatment of BRAF-mutated melanoma.[3]

Beyond kinase inhibition, 7-azaindole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[4] The versatility of the 7-azaindole scaffold lies in its amenability to functionalization at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[5]

Key Applications in Targeting Signaling Pathways

Derivatives of 7-azaindole have been instrumental in the development of inhibitors for several critical signaling pathways involved in cell proliferation, survival, and differentiation.

BRAF-MEK-ERK Pathway

The BRAF-MEK-ERK pathway, a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, is frequently dysregulated in various cancers, most notably in melanoma through activating mutations in the BRAF gene (e.g., V600E).[4][6] 7-Azaindole-based inhibitors, such as Vemurafenib, have been designed to specifically target the ATP-binding site of the mutated BRAF kinase, thereby inhibiting its activity and blocking downstream signaling, which leads to decreased cell proliferation and tumor growth.[7][8]

BRAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Fos) ERK->TranscriptionFactors Phosphorylation Vemurafenib Vemurafenib (7-Azaindole Derivative) Vemurafenib->BRAF Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis TranscriptionFactors->Proliferation CSF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1R CSF1R PI3K PI3K CSF1R->PI3K CSF-1/IL-34 Binding & Dimerization RAS_RAF RAS-RAF-MEK-ERK (MAPK Pathway) CSF1R->RAS_RAF STAT STAT CSF1R->STAT Pexidartinib Pexidartinib (7-Azaindole Derivative) Pexidartinib->CSF1R Inhibition AKT AKT PI3K->AKT Proliferation Macrophage Survival, Proliferation, Differentiation AKT->Proliferation RAS_RAF->Proliferation STAT->Proliferation CDK9_Signaling_Pathway cluster_nucleus Nucleus PTEFb P-TEFb Complex RNAPII RNA Polymerase II (paused) PTEFb->RNAPII Phosphorylates CTD DSIF_NELF DSIF/NELF (Negative Elongation Factors) PTEFb->DSIF_NELF Phosphorylates CDK9 CDK9 CDK9->PTEFb CyclinT1 Cyclin T1 CyclinT1->PTEFb RNAPII->DSIF_NELF binds to ProductiveElongation Productive Transcript Elongation RNAPII->ProductiveElongation AzaindoleInhibitor 7-Azaindole CDK9 Inhibitor AzaindoleInhibitor->CDK9 Inhibition Synthesis_Workflow Start Starting Materials (e.g., aminopyridine derivatives) Coupling Cross-Coupling Reaction (e.g., Sonogashira, Larock) Start->Coupling Cyclization Intramolecular Cyclization Coupling->Cyclization Functionalization Further Functionalization (e.g., N-arylation, C-H activation) Cyclization->Functionalization Purification Purification and Characterization Functionalization->Purification FinalProduct Final 7-Azaindole Derivative Purification->FinalProduct

References

Troubleshooting & Optimization

improving quantum yield of 7-azaindole fluorescent probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the performance of 7-azaindole-based fluorescent probes.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the low fluorescence quantum yield of 7-azaindole (B17877) in aqueous solutions?

A1: The primary cause of low quantum yield in aqueous or other protic solvents is the process of Excited-State Proton Transfer (ESPT).[1][2][3] In the excited state, a proton can be transferred, often facilitated by solvent molecules, which creates a non-radiative decay pathway. This process competes with fluorescence, thereby reducing the overall quantum yield. Unmodified 7-azaindole is known to be weakly fluorescent in water due to these quenching mechanisms.[2]

Q2: How does chemical modification of the 7-azaindole core improve its quantum yield?

A2: Chemical modification is a key strategy to enhance quantum yield. The most effective modification is the methylation of the N-1 nitrogen.[1][2] This modification blocks the N1-H proton's ability to participate in hydrogen bonding and excited-state proton transfer, effectively shutting down a major non-radiative decay pathway.[1] This leads to a dramatic increase in both fluorescence lifetime and quantum yield.[1] For example, glycosylation at the N-1 position has been shown to increase the quantum yield by over 20-fold.[2]

Q3: What is the effect of solvent polarity on the quantum yield of 7-azaindole probes?

A3: Solvent polarity significantly impacts the fluorescence properties of 7-azaindole.[1][4] The probe's excited state has a large dipole moment, and polar solvents can stabilize this state, leading to a red shift in the emission spectrum.[1][4] However, protic solvents like water and alcohols can also facilitate ESPT, leading to quenching.[1] In contrast, in some non-polar solvents, where specific interactions like hydrogen bonding are minimized, the quantum yield can be higher than in water, provided other quenching pathways are not dominant.[1]

Q4: How does pH influence the fluorescence of 7-azaindole probes?

A4: The pH of the solution can alter the protonation state of the 7-azaindole molecule, which in turn affects its electronic structure and fluorescence properties.[1][5] For instance, at low pH (e.g., pH < 3), the 7-azaindole can become protonated, leading to changes in its fluorescence lifetime and emission spectrum.[1] This sensitivity makes some 7-azaindole derivatives suitable for use as fluorescent pH sensors.[5]

Q5: Why does the fluorescence of my 7-azaindole probe decrease at high concentrations?

A5: The decrease in fluorescence intensity at high concentrations is likely due to Aggregation-Caused Quenching (ACQ).[5][6] At high concentrations, the probe molecules can form non-emissive aggregates or dimers, which leads to self-quenching and a lower quantum yield.[2][5] To avoid this, it is recommended to work with dilute solutions, typically in the micromolar range or lower.[5]

Troubleshooting Guide: Low Quantum Yield

If you are observing a weak or undetectable fluorescent signal from your 7-azaindole probe, follow this step-by-step guide to troubleshoot the issue.

Step 1: Verify Probe Integrity and Concentration
  • Issue: Impurities from synthesis or degradation products can act as quenchers. High concentrations can lead to aggregation-caused quenching (ACQ).

  • Action:

    • Confirm Purity: Ensure the purity of your probe using techniques like NMR and mass spectrometry. If necessary, purify the probe using column chromatography or recrystallization.[5]

    • Optimize Concentration: Perform a concentration-dependent study. Prepare a series of dilutions and measure the fluorescence. The optimal concentration is often in the micromolar range, with an absorbance below 0.1 at the excitation wavelength to avoid inner filter effects.[6][7]

Step 2: Optimize Environmental Conditions
  • Issue: The solvent, pH, and temperature can significantly impact the probe's quantum yield.

  • Action:

    • Evaluate Solvent Effects: If using a protic solvent (e.g., water, methanol), consider switching to an aprotic solvent (e.g., DMSO, THF) to minimize ESPT-related quenching.[7]

    • Check pH: Measure the pH of your solution. The fluorescence of 7-azaindole can be sensitive to pH, so ensure it is appropriate for your specific probe and experiment.[1][8]

    • Control Temperature: Increased temperature can promote non-radiative decay.[9] Maintain a stable and consistent temperature during your experiments.

Step 3: Check Instrumentation and Settings
  • Issue: Incorrect instrument settings will lead to a low signal.

  • Action:

    • Verify Wavelengths: Record the full absorption and emission spectra of your probe in the chosen solvent to determine the optimal excitation and emission wavelengths.[5]

    • Optimize Instrument Settings: Ensure appropriate settings on the fluorometer, such as slit widths and detector gain, are used to maximize the signal.

Step 4: Consider Structural Modifications
  • Issue: The intrinsic quantum yield of the unmodified 7-azaindole core is low in many environments.

  • Action:

    • N-1 Methylation: If you are synthesizing your own probes, the most effective strategy to boost quantum yield is to methylate the N-1 position of the 7-azaindole ring.[1][2] This blocks the primary pathway for non-radiative decay.

Data Presentation

Table 1: Quantum Yield of 7-Azaindole and its Derivatives in Different Environments

CompoundEnvironmentQuantum Yield (Φ)Reference
7-AzaindoleWater0.03[1]
1-Methyl-7-azaindoleWater0.55[1]
7-AzaindoleCyclohexane~0.02[1]
1-Methyl-7-azaindoleCyclohexane~0.20[1]
7-AzaindoleSingle-stranded DNA0.020[2]
7-AzaindoleDouble-stranded DNA0.016[2]
7-Azaindole-2'-deoxyribosideWater0.53[2]

Experimental Protocols

Protocol 1: Relative Quantum Yield Measurement

Objective: To determine the fluorescence quantum yield of a 7-azaindole probe relative to a known standard.

Materials:

  • 7-azaindole probe

  • Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)

  • Spectroscopic grade solvent

  • UV-Vis spectrophotometer

  • Fluorometer

Methodology:

  • Prepare Stock Solutions: Prepare stock solutions of your 7-azaindole probe and the standard in the chosen solvent.

  • Prepare Dilutions: Create a series of dilutions for both the sample and the standard with absorbances ranging from 0.02 to 0.1 at the excitation wavelength. This is to ensure linearity and avoid inner filter effects.

  • Measure Absorbance: Record the absorbance of each solution at the excitation wavelength.

  • Measure Fluorescence: Record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

  • Integrate Spectra: Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

  • Plot Data: Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample. The plots should be linear.

  • Calculate Quantum Yield: The quantum yield (Φ) is calculated using the following equation:

    Φsample = Φstd * (msample / mstd) * (ηsample² / ηstd²)

    Where:

    • Φ is the quantum yield

    • m is the slope from the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

Protocol 2: Investigating Solvent Effects on Quantum Yield

Objective: To evaluate the effect of solvent polarity on the fluorescence quantum yield of a 7-azaindole probe.

Methodology:

  • Select Solvents: Choose a range of spectroscopic grade solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol, water).

  • Prepare Solutions: Prepare dilute solutions of your probe in each solvent, ensuring the absorbance at the excitation wavelength is below 0.1.

  • Measure Quantum Yield: For each solution, measure the quantum yield using the relative quantum yield measurement protocol described above.

  • Analyze Data: Plot the calculated quantum yield as a function of a solvent polarity scale (e.g., the Reichardt dye ET(30) scale) to observe the trend.

Visualizations

troubleshooting_workflow start Low Quantum Yield Observed check_purity Step 1: Check Purity & Concentration start->check_purity is_pure Is Purity High & Concentration < 10 µM? check_purity->is_pure purify Action: Purify Probe / Dilute Sample is_pure->purify No check_env Step 2: Evaluate Environment is_pure->check_env Yes purify->check_purity end_ok Quantum Yield Improved purify->end_ok is_solvent_aprotic Is Solvent Aprotic? check_env->is_solvent_aprotic change_solvent Action: Switch to Aprotic Solvent is_solvent_aprotic->change_solvent No check_settings Step 3: Verify Instrument Settings is_solvent_aprotic->check_settings Yes change_solvent->check_env change_solvent->end_ok are_settings_optimal Are λ_ex/λ_em & Slits Optimal? check_settings->are_settings_optimal optimize_settings Action: Re-measure Spectra & Optimize are_settings_optimal->optimize_settings No consider_modification Step 4: Consider Structural Modification are_settings_optimal->consider_modification Yes optimize_settings->check_settings optimize_settings->end_ok methylate Action: Synthesize N1-Methylated Analog consider_modification->methylate methylate->end_ok

Caption: Troubleshooting workflow for low fluorescence quantum yield.

ESPT_Pathway cluster_gs Ground State (S0) cluster_es Excited State (S1) cluster_block N1-Methylation Effect GS 7-Azaindole (Normal Form) ES_Normal Excited 7-Azaindole GS->ES_Normal Absorption (hν_ex) ES_Normal->GS Fluorescence (hν_em) High Quantum Yield Pathway ES_Tautomer Excited Tautomer ES_Normal->ES_Tautomer ESPT (Non-Radiative Decay) GS_Tautomer Tautomer (Ground State) ES_Tautomer->GS_Tautomer Tautomer Emission or Non-Radiative Decay (Low Quantum Yield) Block N1-Methylation blocks ESPT Block->ES_Tautomer Inhibits

Caption: Excited-State Proton Transfer (ESPT) pathway in 7-azaindole.

References

troubleshooting low yield in 7-azaindole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-azaindole (B17877) synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter during the synthesis of 7-azaindole and its derivatives.

Question 1: My Rh(III)-catalyzed reaction of a 2-aminopyridine (B139424) with an alkyne is giving a low yield. What are the potential causes and solutions?

Answer:

Low yields in Rh(III)-catalyzed 7-azaindole synthesis can stem from several factors, primarily related to catalyst activity and reaction conditions.

Potential Causes:

  • Catalyst Deactivation: The pyridine (B92270) and pyrrole (B145914) nitrogen atoms in the starting material and product can coordinate strongly to the rhodium catalyst, leading to deactivation.[1]

  • Inefficient C-H Activation or Reductive Elimination: These are crucial steps in the catalytic cycle. Suboptimal conditions can lead to high activation barriers for these steps.

  • Absence or Inappropriate Oxidant/Additive: An external silver oxidant (like Ag₂CO₃ or AgOAc) is often crucial. It is thought to regenerate the active Rh(III) catalyst and can facilitate key steps like C-H activation and reductive elimination.[1][2][3] The Lewis acidic nature of the silver salt can also counteract the basicity of the aminopyridine substrate.[1]

Troubleshooting Steps & Experimental Protocols:

  • Introduce a Silver Additive: If not already present, add a silver salt as an oxidant and Lewis acid.

    • Protocol: To your reaction mixture of 2-aminopyridine (1.0 equiv) and alkyne (1.2 equiv) with [RhCp*Cl₂]₂ (2.5 mol%), add Ag₂CO₃ (1.0 equiv). Use a suitable solvent like t-AmylOH and heat at the optimized temperature (e.g., 100 °C) for the recommended time.

  • Optimize Reaction Temperature and Time:

    • Protocol: Run a series of small-scale reactions at different temperatures (e.g., 80 °C, 100 °C, 120 °C) and monitor the reaction progress by TLC or LC-MS at various time points (e.g., 8h, 16h, 24h) to find the optimal conditions.

  • Vary the Solvent: The polarity and coordinating ability of the solvent can influence the reaction.

    • Protocol: Test a range of solvents such as t-AmylOH, dioxane, or toluene (B28343) under the otherwise optimized conditions.

  • Modify the Catalyst or Ligand: If the standard catalyst is ineffective for your specific substrate, consider using a different Rh(III) catalyst or modifying the ligand.

Question 2: I am observing significant byproduct formation in my Chichibabin-type synthesis of 2-phenyl-7-azaindole. How can I improve the selectivity and yield?

Answer:

Byproduct formation in the LDA-mediated condensation of a picoline with a nitrile is a common issue.

Potential Causes:

  • Picoline Dimerization: The lithiated picoline intermediate can undergo a 1,4-addition to the starting picoline, leading to dimeric byproducts.[4]

  • Reaction of Base with Nitrile: Lithium diisopropylamide (LDA) can add to the nitrile (e.g., benzonitrile), forming an amidine that may or may not be productive for the desired cyclization.[4]

  • Incorrect Stoichiometry of Base: Using an insufficient amount of base can result in incomplete reaction and low yields.[4]

Troubleshooting Steps & Experimental Protocols:

  • Optimize the Amount of Base: Using an excess of LDA is often necessary.

    • Protocol: To a solution of 2-fluoro-3-picoline (1.0 equiv) in THF at -40 °C, add 2.1 equivalents of LDA. Stir for 60 minutes before proceeding. A lower yield is observed when only 1.05 equivalents of LDA are used.[4]

  • Control the Order of Addition: The order in which reagents are added can significantly impact the outcome.

    • Protocol 1 (Nitrile added last): Add 2-fluoro-3-picoline (1.0 equiv) to a solution of LDA (2.1 equiv) in THF at -40 °C. After 60 minutes, add benzonitrile (B105546) (1.2 equiv) and continue stirring. This method has been reported to yield 80% of the product.[4]

    • Protocol 2 (Picoline added last): Add benzonitrile (1.05 equiv) to a solution of LDA (2.1 equiv) in THF at -40 °C, followed by the addition of 2-fluoro-3-picoline (1.0 equiv). This alternative has been shown to produce an 82% yield.[4]

  • Maintain Low Temperature: Low temperatures are critical to control the reactivity of the organolithium intermediates.

    • Protocol: Ensure the reaction temperature is maintained at -40 °C during the addition and reaction phases before a controlled warm-up.

Question 3: My palladium-catalyzed cyclization (e.g., Sonogashira coupling followed by cyclization) is resulting in a low yield of 7-azaindole. What should I investigate?

Answer:

Low yields in palladium-catalyzed routes can be due to issues with either the initial cross-coupling step or the subsequent cyclization.

Potential Causes:

  • Ineffective Sonogashira Coupling: The coupling of a halo-aminopyridine with a terminal alkyne can be sluggish. The choice of catalyst, co-catalyst (e.g., CuI), base, and solvent is critical.

  • Failure of the Cyclization Step: The ring closure to form the pyrrole ring might require specific conditions (e.g., acidic or basic). For instance, some cyclizations proceed under acidic conditions (e.g., TFA), while others require basic conditions.[5][6]

  • Side Reactions: The formation of bis-Suzuki coupling products has been observed in some cases, especially with 5-azaindole (B1197152) synthesis.[5] While not specific to 7-azaindole, analogous side reactions are possible.

  • Protecting Group Issues: The nature of the protecting group on the aminopyridine nitrogen can influence the reaction outcome, with some groups leading to moderate yields.[7]

Troubleshooting Steps & Experimental Protocols:

  • Optimize the Sonogashira Reaction:

    • Protocol: Use a standard catalytic system such as Pd(PPh₃)₄ and CuI with a base like Et₃N or piperidine (B6355638) in a solvent like THF or DMF. Ensure the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). Monitor the consumption of the starting halo-aminopyridine by TLC or LC-MS.

  • Screen Cyclization Conditions:

    • Acid-Catalyzed Cyclization: After the Sonogashira coupling, isolate the intermediate and subject it to various acidic conditions.

      • Protocol: Dissolve the coupled intermediate in a solvent like MeCN and add 1 equivalent of trifluoroacetic acid (TFA) and 1.3 equivalents of trifluoroacetic anhydride (B1165640) (TFAA). Heat the mixture to reflux for 8 hours.[5]

    • Base-Mediated Cyclization:

      • Protocol: For a substrate like 5-bromo-3-alkynyl-2-aminopyridine, dissolve it in a solvent such as DMSO and add a base like potassium tert-butoxide. Heat the reaction at 60-85 °C for 1-3 hours.[8]

  • Consider Microwave Irradiation: Microwave-assisted synthesis can sometimes improve yields and reduce reaction times, especially for the cyclization step.[6][9][10]

    • Protocol: Perform the cyclization step in a dedicated microwave reactor. Screen different temperatures (e.g., 100-150 °C) and reaction times (e.g., 30-120 min) to find the optimal conditions.

Quantitative Data Summary

The following table summarizes reported yields for different 7-azaindole synthesis methods under various conditions.

Synthesis MethodKey ReagentsConditionsYield (%)Reference
Chichibabin Cyclization2-fluoro-3-picoline, PhCN, LDATHF, -40 °C, 2.1 equiv LDA80-82%[4]
Chichibabin Cyclization2-fluoro-3-picoline, PhCN, LDATHF, -40 °C, 1.05 equiv LDA15-20%[4]
Alkali-Amide Reaction2-fluoro-3-picoline, Benzaldehyde, KN(SiMe₃)₂iPr₂O, 110 °C, 12 h56%[11]
Alkali-Amide Reaction2-fluoro-3-picoline, Benzaldehyde, LiN(SiMe₃)₂iPr₂O, 110 °C, 12 h0% (forms azaindoline)[11]
Base-Mediated Cycloisomerization2-amino-3-((trimethylsilyl)ethynyl)-5-nitropyridine, K₂CO₃DMF, 90 °C, 24 h87.8%[6]
Microwave-Assisted Coupling7-azaindole, 3,4-dihydroisoquinolineSolvent-free, 100 °C, 120 min81%[9]
Conventional Heating Coupling7-azaindole, 3,4-dihydroisoquinolineSolvent-free, 100 °C, long reaction time28%[9]

Visual Troubleshooting Guide

The following workflow diagram illustrates a logical approach to troubleshooting low yields in 7-azaindole synthesis.

Troubleshooting_Workflow start Low Yield Observed method Identify Synthesis Method start->method rh_cat Rh(III)-Catalyzed method->rh_cat Rhodium chichibabin Chichibabin Reaction method->chichibabin Chichibabin pd_cat Pd-Catalyzed method->pd_cat Palladium rh_q1 Is a Silver Additive (e.g., Ag₂CO₃) being used? rh_cat->rh_q1 rh_s1 Add Silver Additive (1.0 equiv) rh_q1->rh_s1 No rh_q2 Optimize Temp./Time/ Solvent rh_q1->rh_q2 Yes rh_a1_yes Yes rh_a1_no No chi_q1 What is the LDA stoichiometry? chichibabin->chi_q1 chi_s1 Increase LDA to > 2.0 equiv chi_q1->chi_s1 ~1.0 equiv chi_q2 Check Order of Addition & Maintain Low Temp. chi_q1->chi_q2 > 2.0 equiv chi_a1_excess > 2.0 equiv chi_a1_low ~1.0 equiv pd_q1 Which step is failing? (Coupling vs. Cyclization) pd_cat->pd_q1 pd_s1 Optimize Pd-catalyst, Co-catalyst (CuI), Base pd_q1->pd_s1 Coupling pd_s2 Screen Cyclization Conditions (Acid vs. Base, Temp., MW) pd_q1->pd_s2 Cyclization pd_a1_coupling Coupling pd_a1_cyclization Cyclization

Caption: Troubleshooting workflow for low yield in 7-azaindole synthesis.

References

Technical Support Center: Preventing Photodegradation of 7-Azaindole in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-azaindole (B17877). This guide provides practical advice, troubleshooting tips, and frequently asked questions (FAQs) to help you minimize or prevent the photodegradation of 7-azaindole during your experiments, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is photodegradation and why is it a concern for 7-azaindole?

A1: Photodegradation is the process by which a molecule is chemically altered or broken down by absorbing light energy. 7-Azaindole is a fluorescent molecule that is susceptible to photodegradation, particularly upon exposure to ultraviolet (UV) light. This can lead to a loss of the compound, the formation of interfering byproducts, and consequently, inaccurate experimental results, especially in sensitive applications like fluorescence spectroscopy and drug stability studies.

Q2: What are the primary factors that influence the photodegradation of 7-azaindole?

A2: The photodegradation of 7-azaindole is influenced by several factors, including:

  • Wavelength and Intensity of Light: Shorter wavelengths (like UV light) and higher light intensity accelerate degradation.

  • Solvent: The polarity and hydrogen-bonding capability of the solvent can affect the photostability of 7-azaindole.

  • Presence of Oxygen: Molecular oxygen can participate in photo-oxidative degradation pathways.

  • Temperature: Higher temperatures can increase the rate of chemical reactions, including photodegradation.

  • pH of the Solution: The pH can influence the protonation state of 7-azaindole and its susceptibility to degradation.

Q3: How can I visually tell if my 7-azaindole solution has degraded?

A3: While not always definitive without analytical confirmation, signs of degradation can include a change in the color of the solution (e.g., yellowing) or a decrease in its fluorescence intensity over time when measured under consistent conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solutions
Rapid decrease in fluorescence signal during measurement. Photobleaching due to high-intensity excitation light.- Reduce the excitation light intensity or use neutral density filters.- Decrease the sample exposure time to the excitation source.- Use a more photostable derivative if available (e.g., N1-methylated 7-azaindole).
Inconsistent results between replicate samples. - Variable light exposure during sample preparation and handling.- Degradation of stock solutions over time.- Prepare and handle all samples under low-light conditions, using amber vials or tubes wrapped in aluminum foil.[1]- Prepare fresh stock solutions for each experiment or validate the stability of stored solutions.
Appearance of new peaks or shoulders in spectral analysis (absorbance or fluorescence). Formation of photodegradation products.- Minimize light exposure at all stages.- Deoxygenate solvents before preparing solutions.- Consider using a chemical stabilizer if compatible with your experiment.
Low or no fluorescence signal from a freshly prepared solution. - The solvent may be quenching the fluorescence.- Incorrect pH of the solution.- Test different solvents to find one that minimizes quenching and enhances stability.[2]- Adjust the pH of the solution to a range where 7-azaindole is more stable and fluorescent.

Experimental Protocols

Protocol 1: Preparation and Storage of 7-Azaindole Solutions to Minimize Photodegradation

Objective: To prepare a 7-azaindole solution with minimal initial degradation and ensure its stability during storage.

Materials:

  • 7-Azaindole solid

  • High-purity solvent (e.g., ethanol, acetonitrile, or a specific buffer)

  • Amber glass vials with screw caps

  • Aluminum foil

  • Inert gas (e.g., nitrogen or argon) for deoxygenation (optional but recommended)

Procedure:

  • Work in a Low-Light Environment: Conduct all steps in a dimly lit room or under a fume hood with the sash lowered to block overhead lighting. Avoid direct sunlight.[1]

  • Solvent Preparation (Optional but Recommended): If your experiment is highly sensitive to photo-oxidation, deoxygenate the solvent by bubbling with a gentle stream of nitrogen or argon for 15-30 minutes.

  • Solution Preparation:

    • Weigh the required amount of 7-azaindole solid.

    • Dissolve the solid in the chosen solvent in an amber glass vial.

    • If using a clear vial, immediately wrap it securely with aluminum foil to block light.

  • Storage:

    • Store the solution in a refrigerator (2-8 °C) or freezer (-20 °C), depending on the solvent and required storage duration.

    • For long-term storage, flushing the headspace of the vial with an inert gas before sealing can further prevent oxidative degradation.

Protocol 2: Minimizing Photodegradation During Fluorescence Spectroscopy

Objective: To acquire accurate and reproducible fluorescence spectra of 7-azaindole by minimizing photobleaching during the measurement.

Methodology:

  • Instrument Settings:

    • Excitation and Emission Slits: Use the narrowest slit widths that provide an adequate signal-to-noise ratio to reduce the total light exposure.

    • Excitation Intensity: If your spectrofluorometer allows, reduce the intensity of the excitation lamp using built-in attenuators or external neutral density filters.

    • Scan Speed: Use a faster scan speed to minimize the time the sample is exposed to the excitation light.

  • Sample Handling:

    • Keep the sample cuvette out of the instrument's light path until you are ready to start the measurement.

    • Use a shutter to block the excitation beam when not actively acquiring data.

  • Data Acquisition:

    • Acquire a quick initial scan to determine the optimal instrument settings.

    • For kinetic studies, consider using a lower sampling rate if the process being monitored is slow.

    • If multiple measurements are needed from the same sample, allow for a "dark" recovery period between scans, although recovery from irreversible photodegradation will not occur.

Data Summary

Compound/Condition Fluorescence Quantum Yield (ΦF) Key Implications for Stability Citation
7-Azaindole in water~0.023Weakly fluorescent, suggesting non-radiative decay pathways (including those leading to degradation) are significant.[3]
N1-glycosylated 7-Azaindole~0.53A significant increase in fluorescence, indicating that blocking the N1-H proton transfer pathway enhances radiative decay and likely improves photostability.[3]
7-Azaindole in single-stranded DNA~0.020Quenching of fluorescence suggests interactions with DNA bases provide non-radiative decay pathways.[3]
7-Azaindole in double-stranded DNA~0.016Further quenching indicates that the more ordered structure of dsDNA enhances non-radiative decay.[3]

Visualizations

Logical Workflow for Handling 7-Azaindole Experiments

This workflow outlines the key decision points and steps to minimize photodegradation when working with 7-azaindole.

G cluster_prep Preparation cluster_storage Storage cluster_exp Experiment cluster_troubleshoot Troubleshooting start Start Experiment low_light Work in Low Light start->low_light deoxygenate Deoxygenate Solvent? low_light->deoxygenate prepare_solution Prepare Solution in Amber Vial deoxygenate->prepare_solution storage_q Short or Long Term? prepare_solution->storage_q short_term Refrigerate (2-8°C) storage_q->short_term Short long_term Freeze (-20°C) & Flush with Inert Gas storage_q->long_term Long run_exp Run Experiment short_term->run_exp long_term->run_exp minimize_exposure Minimize Light Exposure run_exp->minimize_exposure check_degradation Check for Degradation minimize_exposure->check_degradation analyze Analyze Results check_degradation->analyze check_degradation->analyze No degraded Degradation Observed check_degradation->degraded Yes optimize Optimize Protocol (e.g., add stabilizer, change solvent) degraded->optimize optimize->start

Caption: Workflow for minimizing 7-azaindole photodegradation.

Signaling Pathway of Photodegradation

This diagram illustrates the general pathways by which a photosensitive molecule like 7-azaindole can undergo degradation upon light absorption.

G cluster_photo Photophysical Processes cluster_degrade Degradation Pathways cluster_prevention Prevention Strategies ground_state 7-Azaindole (Ground State) excited_state Excited Singlet State ground_state->excited_state Light Absorption (hν) excited_state->ground_state Fluorescence triplet_state Excited Triplet State excited_state->triplet_state Intersystem Crossing direct_degradation Direct Photoreaction excited_state->direct_degradation ros_formation Reactive Oxygen Species (ROS) Formation triplet_state->ros_formation + O₂ degradation_products Degradation Products direct_degradation->degradation_products oxidation Oxidative Degradation ros_formation->oxidation + 7-Azaindole oxidation->degradation_products low_light Low Light / Amber Vials low_light->ground_state Reduces Excitation deoxygenation Deoxygenation deoxygenation->triplet_state Reduces O₂ availability antioxidants Antioxidants antioxidants->ros_formation Quench ROS

Caption: General photodegradation pathways and prevention strategies.

References

optimizing reaction conditions for 7-azaindole functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 7-azaindole (B17877). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis and modification of this important scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the functionalization of 7-azaindole, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) on a halo-7-azaindole is giving low to no yield. What are the common causes and how can I improve it?

A1: Low yields in palladium-catalyzed cross-coupling reactions with 7-azaindoles are a frequent issue, often stemming from the electron-deficient nature of the pyridine (B92270) ring and potential catalyst inhibition by the pyridine nitrogen. Here are several troubleshooting steps:

  • Choice of Catalyst and Ligand: The catalyst system is crucial. For C-N cross-coupling with primary amines, catalyst systems based on BrettPhos have shown superior performance and selectivity for mono-arylation.[1] For C-C couplings like the Suzuki-Miyaura reaction, a combination of Pd2dba3 and SPhos has been effective.[2] The use of specific palladium precatalysts can also be beneficial for achieving high selectivity and yields under mild conditions.[1]

  • Base Selection: The choice and amount of base are critical. Strong, non-nucleophilic bases are often required. For instance, in amination reactions, an excess of a strong base like LiHMDS can be used to facilitate the reaction, especially when the amine coupling partner has a protic functional group.[1] For Suzuki reactions, bases like Cs2CO3 are commonly employed.[2] In some Heck reactions, the base can influence the reaction pathway, with weaker bases like NEt3 favoring the desired C4 coupling, while stronger bases like K2CO3 can lead to side products.[3]

  • N-H Protection: The unprotected N-H of the pyrrole (B145914) ring can interfere with the catalytic cycle. While some methods are developed for unprotected 7-azaindoles[1], N-protection (e.g., with sulfonyl, benzyl (B1604629), or Boc groups) can prevent side reactions and improve solubility. However, the stability of the protecting group under the reaction conditions must be considered.

  • Solvent and Temperature: Anhydrous and degassed solvents are essential to prevent catalyst deactivation. Dioxane and THF are commonly used solvents.[1][4] Reaction temperature can also be optimized; while milder conditions are desirable, some transformations may require elevated temperatures to proceed efficiently.[5]

Q2: I am observing poor regioselectivity in my C-H functionalization of 7-azaindole. How can I control the position of functionalization?

A2: Achieving high regioselectivity in C-H functionalization is a significant challenge due to the multiple potentially reactive sites on the 7-azaindole ring. The outcome is influenced by the reaction mechanism and directing groups.

  • Directing Groups: The use of a directing group is a powerful strategy to control regioselectivity. For instance, a removable directing group can facilitate metalation at a specific position, allowing for subsequent functionalization.[6]

  • Reaction Conditions: The choice of catalyst and reagents can heavily influence the site of functionalization. For example, rhodium(III)-catalyzed C-H activation/annulation with alkynes has been used for the synthesis of 7-azaindoles, where the regioselectivity can be influenced by the coordination of the catalyst.[5]

  • Inherent Reactivity: The electronic properties of the 7-azaindole nucleus inherently favor certain positions for electrophilic or nucleophilic attack. Computational studies can provide insights into the most reactive sites.[6] For instance, C3 is often the most nucleophilic carbon and susceptible to electrophilic attack.[7]

Q3: My reaction requires a protecting group on the 7-azaindole nitrogen. Which protecting group should I choose, and what are the optimal conditions for its removal?

A3: The choice of N-protecting group depends on its stability to the reaction conditions and the ease of its removal.

  • Sulfonyl Protecting Groups (e.g., Ts, Ms): These are robust and can direct lithiation to the C2 position. However, their removal often requires harsh conditions.

  • Carbamates (e.g., Boc): The Boc group is widely used due to its facile removal under acidic conditions (e.g., TFA). It is generally stable to many cross-coupling conditions.

  • Benzyl (Bn): A benzyl group is stable under a variety of conditions and can be removed by hydrogenolysis.

  • p-Methoxybenzyl (PMB): This protecting group can be removed under oxidative conditions.[2]

The selection should be based on the overall synthetic strategy, ensuring compatibility with subsequent reaction steps.

Q4: I am attempting a functionalization on the pyridine ring of 7-azaindole, but I am getting low yields or decomposition. What strategies can I employ?

A4: Functionalization of the electron-deficient pyridine ring can be challenging.[5][8]

  • Activation via N-Oxide Formation: The pyridine nitrogen can be oxidized to an N-oxide, which activates the pyridine ring for nucleophilic substitution or other transformations. The N-oxide can be deoxygenated later in the synthetic sequence.[7]

  • Palladium-Catalyzed Cross-Coupling: For halo-substituted 7-azaindoles, palladium-catalyzed cross-coupling reactions are a reliable method for introducing various substituents onto the pyridine ring.[1][3][4]

  • Metalation: Directed ortho-metalation (DoM) strategies can be employed to functionalize specific positions on the pyridine ring, often requiring a directing group.

Quantitative Data Summary

The following tables summarize quantitative data for key 7-azaindole functionalization reactions, providing a comparative overview of different reaction conditions and their outcomes.

Table 1: Palladium-Catalyzed Amination of Halo-7-azaindoles [1]

EntryHalo-7-azaindoleAmineCatalyst SystemBase (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-chloro-7-azaindoleN-methylpiperazinePd precatalyst (1 mol%), L1 (1 mol%)LiHMDS (2.4)THFRT0.595
25-bromo-7-azaindoleMorpholinePd precatalyst (1 mol%), L1 (1 mol%)LiHMDS (2.4)THFRT0.592
36-chloro-7-azaindoleDibenzylaminePd precatalyst (2 mol%), L1 (2 mol%)LiHMDS (2.4)THFRT188
44-chloro-7-azaindoleAnilinePd precatalyst (1 mol%), BrettPhos (1 mol%)LiHMDS (2.4)THFRT191

Table 2: One-Pot Suzuki-Miyaura Cross-Coupling for C3,C6-Diarylation [2]

EntryAr¹-B(OH)₂ (at C3)Ar²-B(OH)₂ (at C6)Catalyst/Ligand (Step 1)Catalyst/Ligand (Step 2)Base (equiv.)SolventTemp (°C)Yield (%)
1Phenyl4-MethoxyphenylPd₂(dba)₃ (5 mol%), SPhos (5 mol%)Pd₂(dba)₃ (10 mol%), SPhos (20 mol%)Cs₂CO₃ (2)Toluene (B28343)/Ethanol (B145695) (1:1)60 then 11088
2Phenyl4-MethylphenylPd₂(dba)₃ (5 mol%), SPhos (5 mol%)Pd₂(dba)₃ (10 mol%), SPhos (20 mol%)Cs₂CO₃ (2)Toluene/Ethanol (1:1)60 then 11087
3Phenyl3,5-bis(trifluoromethyl)phenylPd₂(dba)₃ (5 mol%), SPhos (5 mol%)Pd₂(dba)₃ (10 mol%), SPhos (20 mol%)Cs₂CO₃ (2)Toluene/Ethanol (1:1)60 then 11053

Detailed Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Amination of Halo-7-azaindoles [1]

A dried Schlenk tube is charged with the palladium precatalyst (0.005 mmol, 1 mol%) and the phosphine (B1218219) ligand (0.005 mmol, 1 mol%). The halo-7-azaindole (0.5 mmol) is then added. The tube is evacuated and backfilled with argon. The amine (0.6 mmol) and anhydrous THF (1 mL) are added, followed by the dropwise addition of LiHMDS (1.2 mmol, 1 M in THF) at room temperature. The reaction mixture is stirred at room temperature for the time indicated in Table 1. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired product.

Protocol 2: One-Pot C3,C6-Diarylation of 3-Iodo-6-chloro-7-azaindole via Suzuki-Miyaura Coupling [2]

To a solution of N-protected 3-iodo-6-chloro-7-azaindole (1 equiv) in a 1:1 mixture of toluene and ethanol are added the first aryl boronic acid (1.1 equiv) and Cs₂CO₃ (2 equiv). The mixture is degassed with argon for 15 minutes. Then, Pd₂(dba)₃ (5 mol %) and SPhos (5 mol %) are added, and the reaction mixture is stirred at 60 °C for 30 minutes. After cooling to room temperature, the second aryl boronic acid (1.2 equiv), Pd₂(dba)₃ (10 mol %), and SPhos (20 mol %) are added. The reaction mixture is then heated to 110 °C and stirred until the reaction is complete (monitored by TLC). The mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by column chromatography.

Visualized Workflows and Logical Relationships

Troubleshooting Workflow for Low-Yielding Palladium-Catalyzed Cross-Coupling

Troubleshooting_Workflow start Low Yield in Pd Cross-Coupling check_reagents 1. Check Reagent Quality (Solvent, Base, Starting Materials) start->check_reagents optimize_catalyst 2. Optimize Catalyst System - Change Ligand (e.g., BrettPhos, SPhos) - Use a Pre-catalyst check_reagents->optimize_catalyst Reagents OK success Improved Yield check_reagents->success Issue Found & Fixed optimize_base 3. Optimize Base - Stronger Base (e.g., LiHMDS, K3PO4) - Adjust Stoichiometry optimize_catalyst->optimize_base No Improvement optimize_catalyst->success Yield Improved optimize_temp 4. Adjust Temperature - Incremental Increase optimize_base->optimize_temp No Improvement optimize_base->success Yield Improved add_protecting_group 5. Consider N-Protection (e.g., Boc, Bn) optimize_temp->add_protecting_group No Improvement optimize_temp->success Yield Improved add_protecting_group->success Yield Improved failure Persistent Low Yield (Consult further literature) add_protecting_group->failure No Improvement

Caption: A step-by-step guide for troubleshooting low yields in palladium-catalyzed reactions.

Regioselectivity Control Strategies in C-H Functionalization

Regioselectivity_Control start Poor Regioselectivity in C-H Functionalization directing_group Employ a Directing Group (DG) - Covalently attached DG - Transient DG start->directing_group Strategy 1 catalyst_control Catalyst/Reagent Control - Sterically bulky ligands - Electronically tuned catalysts start->catalyst_control Strategy 2 substrate_control Substrate Electronic Control - Install activating/deactivating groups start->substrate_control Strategy 3 desired_regioisomer Desired Regioisomer Obtained directing_group->desired_regioisomer catalyst_control->desired_regioisomer substrate_control->desired_regioisomer

References

Technical Support Center: Synthesis of 7-Azaindoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-azaindoline derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of 7-azaindoline derivatives, offering potential causes and solutions.

Question: Why is the yield of my 7-azaindole (B17877) or 7-azaindoline synthesis consistently low?

Answer:

Low yields in 7-azaindole and 7-azaindoline synthesis can stem from several factors, primarily related to the electron-deficient nature of the pyridine (B92270) ring and the stability of reaction intermediates.[1][2]

Potential Causes and Troubleshooting Steps:

  • Suboptimal Base Selection: The choice of base can significantly impact the reaction outcome. For instance, in domino reactions of 2-fluoro-3-methylpyridine (B30981) with aldehydes, the selection of the alkali-amide base determines the product. LiN(SiMe3)2 tends to favor the formation of 7-azaindolines, while KN(SiMe3)2 favors 7-azaindoles.[2] Experimenting with different bases is crucial.

  • Inadequate Reaction Conditions: Many traditional indole (B1671886) synthesis methods, such as the Fischer indole synthesis, are less effective for azaindoles due to the electron-deficient pyridine starting materials.[2] More robust methods, often involving metal catalysis, may be necessary.[3][4] Ensure your reaction temperature, time, and solvent are optimized for the specific transformation.

  • Side Reactions and Dimerization: Unwanted side reactions, such as the dimerization of starting materials, can consume reactants and reduce the yield of the desired product.[5] Careful control of reaction conditions, such as temperature and the rate of addition of reagents, can minimize these side reactions.

  • Poor Reactivity of Starting Materials: The inherent low reactivity of some aminopyridines can hinder the construction of the azaindole ring.[3] It may be necessary to pre-functionalize the substrate to enhance its reactivity.[3]

  • Difficulties in Purification: The formation of multiple products and the presence of unreacted starting materials can complicate the purification process, leading to lower isolated yields.[6] Utilizing different chromatography techniques or recrystallization may be necessary to isolate the pure product.

Troubleshooting Workflow for Low Yields

low_yield_troubleshooting start Low Yield Observed check_base Review Base Selection (e.g., LiHMDS vs. KHMDS) start->check_base optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) check_base->optimize_conditions Base is appropriate solution1 Select Optimal Base check_base->solution1 Base is suboptimal analyze_byproducts Analyze for Side Reactions (e.g., Dimerization) optimize_conditions->analyze_byproducts Conditions are optimized solution2 Implement Optimized Conditions optimize_conditions->solution2 Conditions are not optimized check_starting_material Assess Starting Material Reactivity analyze_byproducts->check_starting_material No significant side reactions solution3 Modify Conditions to Minimize Side Reactions analyze_byproducts->solution3 Side reactions detected improve_purification Refine Purification Method check_starting_material->improve_purification Starting material is reactive solution4 Consider Substrate Pre-functionalization check_starting_material->solution4 Low reactivity of starting material solution5 Employ Alternative Purification Technique improve_purification->solution5 Purification is challenging

Caption: Troubleshooting workflow for low yields in 7-azaindoline synthesis.

Question: How can I control the regioselectivity during the functionalization of the 7-azaindole ring?

Answer:

Achieving regioselectivity in the functionalization of the 7-azaindole scaffold is a significant challenge due to the presence of multiple reactive sites on both the pyridine and pyrrole (B145914) rings.[3]

Strategies to Control Regioselectivity:

  • Directed Metalation: The use of directing groups can effectively control the site of metalation and subsequent functionalization.[7]

  • Catalyst and Ligand Selection: In metal-catalyzed C-H activation reactions, the choice of catalyst and ligands plays a crucial role in determining the regioselectivity. For instance, Rh(III)-catalyzed reactions have been shown to be effective for C-H activation.[8][9]

  • N-Oxide Activation: Activation of the pyridine nitrogen as an N-oxide can direct arylation to the azine ring.[10]

  • Reaction Conditions: Fine-tuning reaction conditions such as temperature and the choice of base can influence the regiochemical outcome.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to the 7-azaindole core?

A1: Several methods are employed for the synthesis of the 7-azaindole core, each with its own advantages and limitations. Common approaches include:

  • Fischer Indole Synthesis: While a classic method for indoles, its application to azaindoles can be challenging due to the electron-deficient nature of the pyridine precursors.[2]

  • Palladium-Catalyzed Cross-Coupling Reactions: These methods are widely used and offer good functional group tolerance.[6][11]

  • Rhodium-Catalyzed C-H Activation/Annulation: This approach allows for the coupling of aminopyridines with alkynes to construct the 7-azaindole ring.[9][12]

  • Domino Reactions: One-pot procedures, such as the reaction of 2-fluoro-3-methylpyridine with aldehydes, can provide direct access to 7-azaindoles or 7-azaindolines.[2]

Q2: What are the common challenges in the N-functionalization of 7-azaindoline?

A2: N-functionalization of the 7-azaindoline core can be complicated by the presence of two nitrogen atoms (N1 and N7). Selective functionalization often requires the use of protecting groups or carefully controlled reaction conditions to achieve the desired regioselectivity.

Q3: Are there stability issues to be aware of with 7-azaindoline derivatives?

A3: 7-Azaindoline derivatives can be susceptible to oxidation to the corresponding 7-azaindole. This should be considered during reaction workup and purification. The stability can be influenced by the substituents on the ring system.

Quantitative Data Summary

The following table summarizes representative yields for different synthetic methods for 7-azaindole and 7-azaindoline derivatives.

Synthetic MethodStarting MaterialsProduct TypeYield (%)Reference
Domino Reaction (LiN(SiMe3)2)2-Fluoro-3-methylpyridine, Arylaldehyde7-Azaindoline50-85[2]
Domino Reaction (KN(SiMe3)2)2-Fluoro-3-methylpyridine, Arylaldehyde7-Azaindole45-80[2]
Rh(III)-Catalyzed C-H Annulation2-Aminopyridines, Alkynes7-Azaindole40-95[9]
Direct C-3 Coupling (Microwave)7-Azaindole, 3,4-Dihydroisoquinoline3-Substituted 7-Azaindole81[13]

Experimental Protocols

Protocol 1: Selective Synthesis of 2-Aryl-7-azaindolines via Domino Reaction [2]

  • To a solution of 2-fluoro-3-methylpyridine (1.0 mmol) and the corresponding arylaldehyde (1.2 mmol) in anhydrous THF (10 mL) under an argon atmosphere, add LiN(SiMe3)2 (2.5 mmol, 1.0 M in THF) dropwise at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH4Cl solution.

  • Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-aryl-7-azaindoline.

Protocol 2: Rh(III)-Catalyzed Synthesis of 7-Azaindoles [9]

  • To a sealed tube, add 2-aminopyridine (B139424) (0.5 mmol), alkyne (0.6 mmol), [RhCp*Cl2]2 (2.5 mol%), and AgSbF6 (20 mol%) in DCE (2.0 mL).

  • Stir the reaction mixture at 100 °C for 12 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the corresponding 7-azaindole derivative.

Reaction Pathway for Rh(III)-Catalyzed 7-Azaindole Synthesis

rhodium_catalysis cluster_0 Catalytic Cycle A [Rh(III)] Catalyst B Coordination with 2-Aminopyridine A->B C C-H Activation B->C D Alkyne Insertion C->D E Reductive Elimination D->E E->A Regeneration of Catalyst F 7-Azaindole Product E->F end Purified Product F->end Isolation start Reactants: 2-Aminopyridine Alkyne start->A

Caption: Simplified catalytic cycle for Rh(III)-catalyzed 7-azaindole synthesis.

References

overcoming issues with 7-azaindole fluorescence quenching

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-azaindole (B17877) fluorescence applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues with 7-azaindole fluorescence quenching.

Frequently Asked Questions (FAQs)

Q1: What is 7-azaindole and why is it used as a fluorescent probe?

7-Azaindole is a heterocyclic aromatic compound, and its chromophore is the basis for the fluorescent amino acid analog, 7-azatryptophan. It is frequently used as a fluorescent probe in biological research for several reasons:

  • Spectral Properties: Its absorption and emission spectra are red-shifted compared to the natural amino acid tryptophan, which allows for selective excitation and detection in proteins that contain multiple tryptophans.[1]

  • Environmental Sensitivity: The fluorescence of 7-azaindole is highly sensitive to its local environment, making it an excellent probe for studying changes in protein conformation, folding, and binding events.[1]

  • Single-Exponential Decay: Under certain conditions, such as in water, 7-azaindole exhibits a single-exponential fluorescence decay, which simplifies the analysis of fluorescence lifetime data.[1]

Q2: What is fluorescence quenching?

Fluorescence quenching is any process that decreases the fluorescence intensity of a substance. This can occur through various mechanisms, including excited-state reactions, energy transfer, formation of ground-state complexes, and collisional (dynamic) quenching.[2] For quenching to occur, the fluorophore and the quencher must be in close proximity.

Q3: What are the most common causes of 7-azaindole fluorescence quenching?

The fluorescence of 7-azaindole can be quenched by several factors:

  • Excited-State Proton Transfer (ESPT): In the presence of proton-donating or -accepting molecules, such as water or alcohols, excited 7-azaindole can undergo proton transfer to form a tautomeric species. This process can provide a non-radiative decay pathway, thus quenching the fluorescence of the original form. Dimerization of 7-azaindole can also facilitate ESPT.

  • Solvent Effects: The polarity of the solvent has a significant impact on the fluorescence quantum yield and lifetime. Protic solvents, especially water, can act as quenchers through hydrogen bonding interactions that promote non-radiative decay pathways.

  • Base Stacking: When 7-azaindole is incorporated into DNA, its fluorescence is significantly quenched due to stacking interactions with adjacent nucleotide bases.[3]

  • Collisional Quenching: Collisions with other molecules, such as amino acid residues or dissolved oxygen, can lead to non-radiative de-excitation of the excited state.

  • Temperature: An increase in temperature generally leads to a decrease in fluorescence intensity due to increased molecular collisions and other non-radiative decay processes.[3]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with 7-azaindole.

Issue 1: Low or No Fluorescence Signal in Aqueous Buffer

Question: I've dissolved my 7-azaindole derivative in an aqueous buffer, but I'm observing a very weak fluorescence signal. What could be the problem and how can I fix it?

Answer:

Low fluorescence in aqueous solutions is a common issue and is often referred to as "water quenching." This can be attributed to several factors:

  • Excited-State Proton Transfer (ESPT) with Water: Water molecules can form hydrogen-bonded complexes with 7-azaindole, facilitating ESPT and leading to non-radiative decay.

  • Aggregation: At higher concentrations, 7-azaindole can form non-fluorescent dimers or aggregates in aqueous solutions.

Troubleshooting Steps:

  • Modify the Probe: If possible, use a 1-methyl-7-azaindole derivative. Methylation at the N1 position blocks the primary site for hydrogen bonding and ESPT, which can dramatically increase the fluorescence quantum yield and lifetime in water.[1] For example, 1-methyl-7-azaindole has a fluorescence quantum yield of 0.55 and a lifetime of 21 ns in water, significantly higher than unmodified 7-azaindole.[1]

  • Decrease Polarity: If your experimental system allows, try adding a co-solvent like ethanol (B145695) or acetonitrile (B52724) to decrease the polarity of the medium. This can disrupt the water-quenching mechanism.

  • Check Concentration: Ensure you are working at a low enough concentration (typically in the micromolar range) to avoid aggregation-induced quenching.

  • Control pH: The protonation state of 7-azaindole can affect its fluorescence. Ensure your buffer has a stable and appropriate pH for your experiment.

Issue 2: Fluorescence Quenching Upon Binding to a Protein or Peptide

Question: I'm using a 7-azaindole probe to study protein binding. Upon binding, I see a significant decrease in fluorescence. How can I determine the cause of this quenching?

Answer:

Quenching upon binding can provide valuable information about the binding event. The quenching could be due to:

  • Proximity to Quenching Amino Acid Residues: The 7-azaindole probe may be binding in a pocket close to amino acids that can act as quenchers, such as tryptophan, tyrosine, cysteine, or histidine, often through a charge-transfer mechanism.

  • Conformational Change: The binding event might induce a conformational change in the protein that moves the probe into a more polar or solvent-exposed environment, leading to quenching.

  • Energy Transfer: If there is another chromophore in the protein with an absorption spectrum that overlaps with the emission spectrum of 7-azaindole, Förster Resonance Energy Transfer (FRET) could occur, leading to quenching of the 7-azaindole fluorescence.

Troubleshooting Workflow:

A Fluorescence Quenching Observed Upon Protein Binding B Perform Stern-Volmer Analysis (Vary Quencher Concentration) A->B K Check for Spectral Overlap (FRET) A->K L Analyze Environmental Sensitivity (Solvent Polarity) A->L C Linear Stern-Volmer Plot? B->C D Dynamic Quenching (e.g., collisional) C->D Yes E Static Quenching (Ground-state complex) C->E No (Upward curvature) F Measure Fluorescence Lifetime D->F E->F G Lifetime Decreases? F->G H Confirm Dynamic Quenching G->H Yes I Lifetime Unchanged G->I No J Confirm Static Quenching

Caption: Troubleshooting workflow for protein-induced quenching.

Experimental Steps:

  • Stern-Volmer Analysis: To distinguish between static and dynamic quenching, you can perform a Stern-Volmer analysis. This involves measuring the fluorescence intensity at varying concentrations of a known quencher (like acrylamide). A linear plot of I₀/I versus quencher concentration is indicative of a single type of quenching mechanism.

  • Fluorescence Lifetime Measurements: Time-resolved fluorescence measurements are crucial. In dynamic quenching, the fluorescence lifetime decreases in the presence of the quencher. In static quenching, the lifetime of the uncomplexed fluorophore remains unchanged.

  • Check for FRET: Examine the absorption spectrum of the protein and any other molecules in your system. If there is significant overlap with the 7-azaindole emission spectrum, FRET is a possibility.

Issue 3: Decreased Fluorescence at Higher Temperatures

Question: My fluorescence signal is decreasing as I increase the temperature of my experiment. Is this normal, and can I correct for it?

Answer:

Yes, it is normal for fluorescence intensity to decrease with increasing temperature. This is due to several factors:

  • Increased Collisional Quenching: Higher temperatures lead to increased diffusion rates and more frequent collisions between the fluorophore and potential quenchers in the solution, resulting in more efficient dynamic quenching.

  • Enhanced Non-radiative Decay: Increased thermal energy can promote non-radiative decay pathways from the excited state.

Troubleshooting and Correction:

  • Temperature Control: It is critical to maintain a constant and controlled temperature throughout your experiments, especially for comparative studies. Use a temperature-controlled cuvette holder.

  • Temperature Correction: If you must perform experiments at different temperatures, you will need to create a calibration curve to correct for the temperature-dependent changes in fluorescence.

  • Analyze the Mechanism: The temperature dependence can help distinguish between static and dynamic quenching. Dynamic quenching rates typically increase with temperature, while static quenching constants often decrease due to the dissociation of the ground-state complex at higher temperatures.

Quantitative Data

Table 1: Photophysical Properties of 7-Azaindole and its Derivatives in Various Solvents
CompoundSolventAbsorption Max (nm)Emission Max (nm)Quantum Yield (Φ)Lifetime (τ) (ns)
7-AzaindoleCyclohexane---1.72[1]
7-AzaindoleMethanol287[4]376[4]--
7-AzaindoleWater (pH 7)287[4]395[4]0.023[3]0.91[1]
1-Methyl-7-azaindoleWater--0.55[1]21[1]
7-Azaindole-deoxyribosideWater-388[3]0.53[3]-
7-Azaindole in ssDNAWater-379[3]0.020[3]-
7-Azaindole in dsDNAWater-379[3]0.016[3]-

Experimental Protocols

Protocol 1: Steady-State Fluorescence Spectroscopy

This protocol outlines the general procedure for acquiring steady-state fluorescence spectra of a 7-azaindole-containing sample.

Materials:

  • Fluorometer

  • Quartz cuvette (1 cm path length)

  • 7-azaindole sample solution (typically 1-10 µM)

  • Blank solution (buffer or solvent without the fluorophore)

Procedure:

  • Instrument Warm-up: Turn on the fluorometer and the excitation lamp (e.g., Xenon arc lamp) and allow it to warm up for at least 30 minutes for stable output.

  • Set Excitation and Emission Wavelengths:

    • Set the excitation wavelength to the absorption maximum of your 7-azaindole derivative (e.g., ~290-310 nm).

    • Set the emission wavelength range to scan across the expected emission spectrum (e.g., 320-600 nm).

  • Set Slit Widths: Adjust the excitation and emission slit widths to control the spectral resolution and signal-to-noise ratio. Typical starting values are 5 nm for both.

  • Blank Measurement: Fill the cuvette with the blank solution and place it in the sample holder. Acquire a blank spectrum to measure and subsequently subtract any background signal from the solvent or buffer (e.g., Raman scattering).

  • Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the sample holder and acquire the fluorescence emission spectrum.

  • Data Analysis: Subtract the blank spectrum from the sample spectrum to obtain the corrected fluorescence spectrum.

Protocol 2: Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)

This protocol describes the measurement of fluorescence lifetime using TCSPC.

Materials:

  • TCSPC system with a pulsed light source (e.g., picosecond laser diode or LED)

  • High-speed detector (e.g., photomultiplier tube - PMT or microchannel plate - MCP)

  • TCSPC electronics

  • Quartz cuvette

  • 7-azaindole sample solution

  • Scattering solution for instrument response function (IRF) measurement (e.g., dilute Ludox or non-dairy creamer)

Procedure:

  • Instrument Setup:

    • Set the excitation wavelength of the pulsed light source.

    • Set the emission wavelength using a monochromator or bandpass filter.

    • Adjust the pulse repetition rate to be significantly longer than the expected fluorescence lifetime.

  • Instrument Response Function (IRF) Measurement:

    • Fill the cuvette with the scattering solution.

    • Collect the IRF at the excitation wavelength. The IRF represents the time profile of the excitation pulse as measured by the instrument.

  • Sample Measurement:

    • Replace the scattering solution with your 7-azaindole sample.

    • Collect the fluorescence decay data until a sufficient number of photons have been collected in the peak channel (e.g., 10,000 counts) for good statistics.

  • Data Analysis:

    • Use deconvolution software to fit the experimental fluorescence decay curve with one or more exponential decay functions, using the measured IRF.

    • The software will provide the fluorescence lifetime(s) (τ) and their relative amplitudes.

Signaling Pathway and Experimental Workflow Visualization

Inhibition of p38 MAP Kinase Signaling Pathway

7-azaindole derivatives have been developed as potent inhibitors of various protein kinases, including p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is activated by cellular stress and inflammatory cytokines and plays a crucial role in regulating cellular processes like inflammation, apoptosis, and cell differentiation.[5][6] 7-azaindole-based inhibitors typically act as ATP competitors, binding to the hinge region of the kinase and blocking its activity.[7][8]

G cluster_0 Upstream Activators cluster_1 Kinase Cascade cluster_2 Downstream Effectors Cellular Stress\n(UV, Osmotic Shock) Cellular Stress (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Cellular Stress\n(UV, Osmotic Shock)->MAP3K Inflammatory Cytokines\n(TNF-α, IL-1) Inflammatory Cytokines (TNF-α, IL-1) Inflammatory Cytokines\n(TNF-α, IL-1)->MAP3K MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors phosphorylates Inflammation, Cell Cycle Control Inflammation, Cell Cycle Control MK2->Inflammation, Cell Cycle Control Gene Expression Gene Expression TranscriptionFactors->Gene Expression Inhibitor 7-Azaindole Inhibitor Inhibitor->p38

Caption: Inhibition of the p38 MAPK signaling pathway.

Workflow for Stern-Volmer Analysis of Quenching

The Stern-Volmer equation describes the relationship between fluorescence intensity and the concentration of a quencher in dynamic quenching:

I₀/I = 1 + KSV[Q]

where I₀ is the fluorescence intensity in the absence of the quencher, I is the fluorescence intensity in the presence of the quencher at concentration [Q], and KSV is the Stern-Volmer quenching constant.

G A Prepare series of solutions with constant fluorophore concentration and varying quencher concentrations B Measure fluorescence intensity (I) of each solution A->B D Calculate I₀/I for each quencher concentration B->D C Measure fluorescence intensity (I₀) of the fluorophore solution without quencher C->D E Plot I₀/I versus [Quencher] D->E F Perform linear regression to determine the slope (KSV) E->F

References

Technical Support Center: High-Purity 7-Azaindole Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity 7-azaindole (B17877).

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of 7-azaindole in a question-and-answer format.

Recrystallization Issues

Q1: My 7-azaindole is "oiling out" as a liquid during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute's melting point is lower than the solvent's boiling point or when the solution becomes supersaturated too quickly. Here are several troubleshooting steps:

  • Reduce the cooling rate: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Rapid cooling often promotes oiling out.[1]

  • Adjust the solvent system: High-polarity solvents can sometimes cause oiling out with polar compounds. Try a lower polarity solvent or a solvent mixture. A combination of a "good" solvent (in which 7-azaindole is highly soluble) and an "anti-solvent" (in which it is poorly soluble) can be effective.[1]

  • Increase the solvent volume: The concentration of your compound might be too high. Add more hot solvent to fully dissolve the oil, then attempt to recrystallize from this more dilute solution.[1]

  • Induce crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, if you have a pure crystal of 7-azaindole, add it to the cooled solution (seeding) to induce crystallization.[1]

Q2: No crystals are forming, even after the solution has been cooling for an extended period. How can I initiate crystallization?

A2: This indicates that the solution is not sufficiently supersaturated. To address this:

  • Concentrate the solution: Gently heat the solution to evaporate some of the solvent. This will increase the concentration of 7-azaindole. Be careful not to remove too much solvent too quickly, which could lead to the formation of an amorphous solid or oiling out.[1]

  • Lower the temperature: If an ice bath is insufficient, consider using a salt-ice bath or a laboratory freezer to achieve lower temperatures.[1]

  • Introduce a nucleation site: Scratch the inner surface of the flask with a glass rod or use a seed crystal to encourage crystal growth.[1]

Q3: The crystals I obtained are very fine, discolored, or appear amorphous. How can I improve the crystal quality?

A3: Poor crystal quality can be due to the presence of impurities or the rate of crystallization.

  • Hot filtration: If insoluble impurities are visible in the hot solution, perform a rapid hot gravity filtration to remove them before allowing the solution to cool.

  • Slow down crystallization: A slower rate of cooling encourages the growth of larger, purer crystals. Let the solution stand undisturbed at room temperature before moving it to a colder environment.

  • Re-dissolve and re-crystallize: If the initial crystals are of poor quality, you can re-dissolve them in fresh hot solvent and repeat the crystallization process, paying close attention to the cooling rate.

Column Chromatography Issues

Q4: My 7-azaindole is not separating from impurities on the silica (B1680970) gel column. What can I do?

A4: Poor separation can result from an inappropriate solvent system or column packing issues.

  • Optimize the mobile phase: The polarity of your eluent is critical. Use thin-layer chromatography (TLC) to test various solvent systems (e.g., ethyl acetate (B1210297)/hexanes, chloroform/methanol) to find the optimal mobile phase that provides good separation between your product and impurities.[2][3]

  • Use a gradient elution: Start with a lower polarity solvent and gradually increase the polarity. This can help separate compounds with similar retention factors.

  • Check column packing: Ensure your column is packed uniformly without any cracks or channels, which can lead to poor separation.

Q5: The 7-azaindole is eluting too quickly or not at all from the column.

A5: This is a common issue related to solvent polarity.

  • Eluting too quickly (low retention): Your mobile phase is too polar. Decrease its polarity by increasing the proportion of the non-polar solvent (e.g., add more hexanes to an ethyl acetate/hexanes mixture).

  • Not eluting (high retention): Your mobile phase is not polar enough. Increase its polarity to move the compound down the column (e.g., add more ethyl acetate or a small amount of methanol).

General Purity Questions

Q6: What are some common impurities I should be aware of during 7-azaindole synthesis and purification?

A6: Impurities can arise from starting materials, side reactions, or subsequent degradation. During some syntheses, azaindolineazaindole derivatives and aminoalcohols have been identified as major impurities.[4] It is crucial to start the purification process with the cleanest possible material to achieve high purity.[1]

Q7: Which analytical techniques are suitable for assessing the purity of 7-azaindole?

A7: High-Performance Liquid Chromatography (HPLC) is a standard method for accurately determining the purity of 7-azaindole and its derivatives.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural confirmation and can reveal the presence of impurities.

Quantitative Data on Purification Techniques

The following tables summarize reported yields and purity levels for 7-azaindole and its derivatives using various recrystallization solvents.

CompoundPurification MethodSolventPurityYieldReference
7-AzaindoleRecrystallizationEthanol96.3%95.5%[7]
7-AzaindoleRecrystallizationEthanol97.2%95.2%[7]
7-AzaindoleRecrystallizationWater90.5-93.5%-[8]
5-Bromo-7-azaindole (B68098)RecrystallizationEthyl Acetate>99.3%90%[6]
7-AzaindoleRecrystallizationCyclohexane--[9]

Note: The data presented is based on published reports and may vary depending on the specific experimental conditions and the purity of the crude material.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: Place the crude 7-azaindole in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethanol, ethyl acetate, or water). Heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done rapidly to prevent premature crystallization.[1]

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice-water bath.[1]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle into a uniform bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude 7-azaindole in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully load the solution onto the top of the silica bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. If using a gradient, gradually increase the polarity of the mobile phase over time.[2]

  • Fraction Analysis: Analyze the collected fractions using TLC or HPLC to identify those containing the pure 7-azaindole.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Sublimation

  • Apparatus Setup: Place the crude or recrystallized 7-azaindole into a sublimation apparatus.

  • Vacuum Application: Seal the apparatus and apply a high vacuum.

  • Heating: Gently heat the bottom of the apparatus containing the compound. The temperature should be high enough to cause sublimation but below the melting point to avoid liquefaction.

  • Condensation: The 7-azaindole vapor will condense as pure crystals on the cold surface of the apparatus (e.g., a cold finger).

  • Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool completely before releasing the vacuum. Carefully scrape the purified crystals from the cold surface.

Visualizations

G General Purification Workflow for 7-Azaindole crude Crude 7-Azaindole recrystallization Recrystallization crude->recrystallization column Column Chromatography crude->column analysis Purity Analysis (HPLC, NMR) recrystallization->analysis column->analysis sublimation Sublimation pure_product High-Purity 7-Azaindole sublimation->pure_product analysis->recrystallization Further Purification analysis->sublimation Final Polishing analysis->pure_product

Caption: General workflow for the purification of 7-azaindole.

G Troubleshooting Recrystallization Issues start Dissolve Crude Product in Hot Solvent cool Allow Solution to Cool start->cool problem Problem Encountered? cool->problem oiling_out Compound Oils Out problem->oiling_out Yes no_crystals No Crystals Form problem->no_crystals Yes poor_quality Poor Crystal Quality problem->poor_quality Yes success Pure Crystals Formed problem->success No solution_oiling Reduce Cooling Rate Adjust Solvent System Increase Solvent Volume oiling_out->solution_oiling solution_no_crystals Evaporate Solvent Cool to Lower Temp Scratch or Seed no_crystals->solution_no_crystals solution_poor_quality Perform Hot Filtration Re-crystallize Slowly poor_quality->solution_poor_quality solution_oiling->cool solution_no_crystals->cool solution_poor_quality->start

Caption: Logical workflow for troubleshooting recrystallization.

G Decision Tree for Purification Technique Selection start Assess Crude Material impurity_profile What is the impurity profile? start->impurity_profile solid_impurities Mainly Solid Impurities (>5-10% content) impurity_profile->solid_impurities Known similar_polarity Impurities with Similar Polarity impurity_profile->similar_polarity Complex/Unknown trace_impurities Minor or Trace Impurities (<5% content) impurity_profile->trace_impurities High Initial Purity recrystallization Use Recrystallization solid_impurities->recrystallization column Use Column Chromatography similar_polarity->column trace_impurities->recrystallization sublimation Use Sublimation for Final Polishing recrystallization->sublimation Need >99.5% Purity column->recrystallization Post-Column Cleanup

Caption: Decision tree for selecting a purification technique.

References

Technical Support Center: Optimizing Catalyst Selection for 7-Azaindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-azaindole (B17877) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize catalyst selection for this critical heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing the 7-azaindole core?

A1: The primary methods involve forming the pyrrole (B145914) ring onto a pyridine (B92270) precursor. Key catalytic approaches include:

  • Palladium-Catalyzed Cross-Coupling Reactions: These are versatile methods that form C-N or C-C bonds to construct the ring. Common examples include Buchwald-Hartwig amination, Sonogashira coupling followed by cyclization, and Heck reactions.[1][2][3]

  • Fischer Indole (B1671886) Synthesis: This classic method involves the acid-catalyzed reaction of a pyridylhydrazine with a ketone or aldehyde.[4][5] While widely used for indoles, it can present challenges like low yields and harsh conditions for the azaindole series.[6]

  • Metal-Catalyzed C-H Annulation: Rhodium(III) and Palladium(II) catalysts can be used for the C-H annulation of 2-aminopyridines with alkynes to form the 7-azaindole ring.[6]

  • Copper and Silver-Catalyzed Cyclizations: These are also employed, sometimes offering milder conditions compared to palladium or traditional acid catalysis.[6][7]

Q2: My palladium-catalyzed cross-coupling reaction for 7-azaindole synthesis is giving low yields. What should I check first?

A2: Low yields in palladium-catalyzed reactions for 7-azaindole synthesis are a common issue. Key factors to investigate are:

  • Catalyst System (Palladium Precursor & Ligand): The choice of ligand is critical. Bulky, electron-rich phosphine (B1218219) ligands like XPhos, SPhos, RuPhos, and Xantphos are often essential for high efficiency.[8][9] The palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the use of pre-catalysts can also significantly impact results.[10]

  • Base: The strength and type of base (e.g., Cs₂CO₃, K₃PO₄, t-BuOK) are crucial. The base not only facilitates the catalytic cycle but can also influence side reactions.

  • Solvent: Anhydrous, degassed solvents are typically required to prevent catalyst deactivation. Dioxane, toluene, and DMF are common choices.

  • Temperature: Reaction temperatures often need to be carefully optimized. Microwave heating can sometimes accelerate reactions and improve yields.[11]

  • Substrate Quality: Ensure starting materials (e.g., halo-aminopyridines) are pure, as impurities can poison the catalyst.

Q3: I am observing significant side products in my Fischer Indole Synthesis of a 7-azaindole derivative. How can I improve selectivity?

A3: The Fischer Indole Synthesis can be sensitive, especially with pyridine substrates.[6]

  • Choice of Acid Catalyst: Both Brønsted acids (TFA, PPA, H₂SO₄) and Lewis acids (ZnCl₂, BF₃) are used.[5] The choice is critical; polyphosphoric acid (PPA) is common, but sometimes milder acids or a combination, like TFA and trifluoroacetic anhydride (B1165640) (TFAA), can provide better results and avoid decomposition.[2][3][12]

  • Reaction Temperature: High temperatures can lead to decomposition and tar formation. A systematic optimization of the temperature is recommended.

  • Protecting Groups: The pyridine nitrogen can interfere with the reaction. While often performed without protection, in some cases, strategic use of protecting groups might mitigate side reactions.

Troubleshooting Guides

Guide 1: Poor Yield in Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Type)

Problem: Low yield (<30%) when coupling an amine with a halo-7-azaindole or a halo-aminopyridine.

Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Switch from a simple palladium salt (e.g., Pd(OAc)₂) to a more active pre-catalyst, such as an XPhos or RuPhos palladacycle G2/G3 pre-catalyst.[10]Pre-catalysts generate the active Pd(0) species more efficiently and reliably, avoiding issues with in-situ reduction.[13]
Inappropriate Ligand Screen a panel of bulky biarylphosphine ligands (e.g., XPhos, SPhos, Xantphos).[9]The steric and electronic properties of the ligand are crucial for stabilizing the palladium center and promoting reductive elimination. Xantphos is effective for C-N coupling with amides, while SPhos and XPhos are often used for amines.[9][14]
Competitive Proto-dehalogenation Use a stronger, non-nucleophilic base like K₃PO₄ or LiHMDS instead of weaker bases like K₂CO₃. Ensure strictly anhydrous conditions.This side reaction, where the aryl halide is reduced, can compete with the desired coupling, especially with slow α-arylation steps.[8]
N-H of Azaindole Interferes While many modern catalysts work with the unprotected N-H, protection (e.g., with a benzyl (B1604629) group) can sometimes improve yields and reduce reaction times by preventing catalyst inhibition or undesired side reactions.[8]The acidic N-H of the azaindole can interact with the catalyst or base, altering the reaction pathway.
Inhibitory Effect of Iodide If using an aryl iodide, consider switching to the corresponding aryl bromide or triflate.While aryl iodides are reactive, the generated iodide anion can sometimes inhibit the catalyst. The general reactivity order can be ArBr > ArCl > ArI for this reason in some systems.[13]
Guide 2: Failure of Sonogashira Coupling / Cyclization Sequence

Problem: The initial Sonogashira coupling of a halo-aminopyridine works, but the subsequent base- or acid-mediated cyclization to the 7-azaindole fails.

Potential Cause Troubleshooting Step Rationale
Insufficient Base Strength for Cyclization For base-mediated cyclization, switch to a stronger base like potassium t-butoxide (t-BuOK) or sodium hydride (NaH).[7]The cyclization involves the deprotonation of the amino group to attack the alkyne. This requires a sufficiently strong base.
Harsh Acidic Conditions for Cyclization If using a strong acid (HCl, H₂SO₄) causes decomposition, switch to a milder system. A mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) in MeCN is often effective.[2][3][12]This combination can promote cyclization while minimizing degradation of the sensitive azaindole ring system.[12]
Catalyst Poisoning in One-Pot Sequence If running as a one-pot reaction, ensure the conditions for the second step are compatible. It may be necessary to isolate the alkynylpyridine intermediate before proceeding to the cyclization step.Remnants from the Sonogashira step (e.g., copper salts, phosphine ligands) might interfere with the cyclization catalyst or reagents.

Data Presentation: Catalyst System Comparison

Table 1: Comparison of Ligands for Palladium-Catalyzed C-N Coupling of N-Benzyl-4-bromo-7-azaindole with Benzamide [9]

EntryPalladium SourceLigand (L)BaseTime (h)Yield (%)
1Pd₂(dba)₃Xantphos (L₁)Cs₂CO₃294
2Pd(OAc)₂Xantphos (L₁)Cs₂CO₃292
3Pd(OAc)₂SPhos (L₂)Cs₂CO₃1240
4Pd(OAc)₂XPhos (L₃)Cs₂CO₃1245
5Pd(OAc)₂PCy₃ (L₄)Cs₂CO₃120
6Pd(OAc)₂Xantphos (L₁)K₂CO₃485
7Pd(OAc)₂Xantphos (L₁)K₃PO₄390

Reaction Conditions: N-Benzyl-4-bromo-7-azaindole (1 equiv), Benzamide (1.2 equiv), Pd source (5 mol%), Ligand (10 mol%), Base (2 equiv), Dioxane, 100 °C.

Table 2: Catalyst Screening for One-Pot Diarylation of 6-chloro-3-iodo-7-azaindole [14]

EntryCatalyst SystemConditionsYield (%)
1Pd₂(dba)₃ (5 mol%), SPhos (5 mol%)Step 1: Ar¹B(OH)₂, Cs₂CO₃, 60°C59
2Pd₂(dba)₃ (5 mol%), SPhos (5 mol%)Step 1: Ar¹B(OH)₂, Cs₂CO₃, 60°CStep 2: Add Pd₂(dba)₃ (10 mol%), SPhos (20 mol%), Ar²B(OH)₂, 110°C85
3Pd₂(dba)₃ (5 mol%), dppf (10 mol%)Step 1 followed by Step 2 addition48

This table illustrates the importance of sequential catalyst addition and ligand choice for achieving selective diarylation.

Experimental Protocols

Protocol 1: General Procedure for Pd-Catalyzed C-N Amination of 4-Bromo-7-azaindole Derivatives (Adapted from[9])

  • To an oven-dried Schlenk tube under an argon atmosphere, add the N-protected 4-bromo-7-azaindole (1.0 mmol), the amine or amide (1.2 mmol), and cesium carbonate (Cs₂CO₃, 2.0 mmol).

  • Add tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃, 0.025 mmol, 2.5 mol%) and Xantphos (0.05 mmol, 5 mol%).

  • Add 5 mL of anhydrous, degassed 1,4-dioxane (B91453) to the tube.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (B1210297) (20 mL).

  • Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude residue by column chromatography on silica (B1680970) gel to afford the desired N-arylated product.

Visualizations

Logical Workflows and Pathways

G cluster_start Phase 1: Initial Screening cluster_eval Phase 2: Evaluation cluster_opt Phase 3: Optimization Start Define Coupling Partners (e.g., Halo-azaindole + Amine) Screen_Catalyst Screen Pd Pre-catalysts (e.g., G2, G3, G4) Start->Screen_Catalyst Screen_Ligand Screen Ligand Panel (XPhos, SPhos, RuPhos, Xantphos) Screen_Catalyst->Screen_Ligand Screen_Base Screen Bases (Cs2CO3, K3PO4, t-BuOK) Screen_Ligand->Screen_Base Eval Evaluate Yield & Purity (LCMS / NMR) Screen_Base->Eval Low_Yield Yield < 50%? Eval->Low_Yield Optimize_Temp Optimize Temperature & Concentration Low_Yield->Optimize_Temp Yes Final_Protocol Final Optimized Protocol Low_Yield->Final_Protocol No Check_Side_Rxns Identify Side Products (e.g., Dehalogenation) Optimize_Temp->Check_Side_Rxns Check_Side_Rxns->Eval

Caption: Workflow for optimizing a Pd-catalyzed cross-coupling reaction.

G Start Reaction Failed (Low/No Product) Check_Catalyst Is the catalyst system appropriate? Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Sol_Catalyst Switch to pre-catalyst. Screen different ligands. Check_Catalyst->Sol_Catalyst No Check_Substrates Are starting materials pure? Check_Conditions->Check_Substrates Yes Sol_Conditions Ensure anhydrous/degassed solvent. Optimize base and temperature. Check_Conditions->Sol_Conditions No Sol_Substrates Re-purify starting materials. Check for decomposition. Check_Substrates->Sol_Substrates No Success Re-run Experiment Check_Substrates->Success Yes Sol_Catalyst->Success Sol_Conditions->Success Sol_Substrates->Success

Caption: Troubleshooting decision tree for a failed 7-azaindole synthesis.

References

Technical Support Center: Enhancing the Efficiency of 7-Azaindole Based OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the performance of organic light-emitting diodes (OLEDs) incorporating 7-azaindole (B17877) derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges, alongside detailed experimental protocols and performance data to guide your research.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the fabrication and testing of 7-azaindole based OLEDs.

Problem Question Possible Causes & Troubleshooting Steps
Low External Quantum Efficiency (EQE) My 7-azaindole based OLED shows very low efficiency. What are the likely reasons and how can I improve it?1. Mismatched Energy Levels: The triplet energy of a 7-azaindole-based host material must be higher than that of the phosphorescent guest to prevent back energy transfer.[1] Troubleshooting: - Select a host material with a sufficiently high triplet energy level (T1). For blue phosphorescent emitters, a host with a T1 > 2.62 eV is often required.[1] - Ensure the HOMO and LUMO levels of the 7-azaindole material are aligned with adjacent layers (hole transport layer and electron transport layer) to facilitate efficient charge injection. 2. Poor Film Morphology: Aggregation of 7-azaindole derivatives in the emissive layer can lead to fluorescence quenching and reduced efficiency. Troubleshooting: - Optimize the doping concentration of the 7-azaindole emitter in the host material. Typically, concentrations in the range of 5-15 wt% are effective. - Introduce bulky substituents onto the 7-azaindole core to inhibit intermolecular π-π stacking. 3. Imbalanced Charge Transport: An excess of either holes or electrons in the emissive layer can lead to recombination outside the desired zone and lower efficiency. Troubleshooting: - Adjust the thickness of the hole transport layer (HTL) and electron transport layer (ETL) to balance charge carrier injection. - Utilize a 7-azaindole derivative with bipolar charge transport properties or blend it with a material that compensates for its dominant charge transport characteristic.
High Turn-on Voltage The voltage required to turn on my OLED is excessively high. What could be the issue?1. Large Injection Barriers: A significant energy barrier between the electrodes (ITO, Al) and the organic layers can impede charge injection. Troubleshooting: - Insert a hole injection layer (HIL) and an electron injection layer (EIL) to reduce the energy barriers at the anode and cathode, respectively. - Ensure proper cleaning and treatment of the ITO substrate to improve its work function. 2. Poor Conductivity of Organic Layers: Low charge carrier mobility in the transport or emissive layers can lead to a high voltage drop across the device. Troubleshooting: - Select 7-azaindole derivatives and other organic materials with high charge carrier mobility. - Optimize the thickness of the organic layers; overly thick layers can increase the device resistance.
Color Instability / Spectral Shift The color of my OLED changes with varying voltage, or the emission spectrum is broader than expected. What's happening?1. Exciton Recombination Zone Shift: At different driving voltages, the region where electrons and holes recombine can shift, leading to emission from different layers or from the host material. Troubleshooting: - Improve charge carrier confinement within the emissive layer by using hole-blocking and electron-blocking layers. - Ensure efficient energy transfer from the host to the 7-azaindole guest by optimizing the doping concentration. 2. Formation of Excimers/Electromers: Aggregation of 7-azaindole molecules can lead to the formation of excimers, which typically emit at longer wavelengths (red-shifted) compared to the monomer emission. Troubleshooting: - Reduce the doping concentration of the 7-azaindole derivative. - Modify the molecular structure of the 7-azaindole to include sterically hindering groups that prevent close packing.
Short Device Lifetime My 7-azaindole based OLED degrades rapidly during operation. How can I improve its stability?1. Material Degradation: The organic materials, including the 7-azaindole derivative, can degrade due to factors like exposure to moisture and oxygen, or instability in their excited states. Troubleshooting: - Ensure all fabrication steps are carried out in a high-purity inert atmosphere (e.g., a glovebox). - Use high-purity, sublimed-grade organic materials. - Encapsulate the finished device to protect it from ambient conditions. 2. Morphological Instability: The amorphous organic layers can crystallize over time, especially when heated during operation, leading to device failure. Troubleshooting: - Select 7-azaindole derivatives with high glass transition temperatures (Tg) to ensure morphological stability.

Frequently Asked Questions (FAQs)

Q1: What are the key properties to consider when selecting a 7-azaindole derivative as a host material for a blue phosphorescent OLED?

A1: When using a 7-azaindole derivative as a host, two primary properties are crucial. Firstly, the triplet energy (T1) of the 7-azaindole host must be significantly higher than that of the blue phosphorescent dopant to ensure efficient energy transfer to the dopant and prevent back-transfer. For most blue phosphors, a host with a T1 greater than 2.62 eV is recommended.[1] Secondly, the material should possess good thermal and morphological stability, indicated by a high glass transition temperature (Tg), to ensure a long operational lifetime of the device.[1]

Q2: What is a typical device architecture for a 7-azaindole based blue phosphorescent OLED?

A2: A common multilayer device structure is as follows: ITO (Anode) / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML: 7-azaindole derivative host doped with a blue phosphorescent emitter) / Hole Blocking Layer (HBL) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Al (Cathode). The specific materials and thicknesses of each layer would be optimized for the particular 7-azaindole derivative and dopant used.

Q3: How can I experimentally determine the triplet energy of my 7-azaindole compound?

A3: The triplet energy is typically determined from the highest-energy phosphorescent emission peak (the 0-0 transition) measured from the phosphorescence spectrum of the material in a frozen solvent (e.g., 2-methyltetrahydrofuran) at low temperature (77 K).[1]

Q4: What are some common blue phosphorescent emitters to use with 7-azaindole host materials?

A4: A widely used blue phosphorescent emitter is iridium(III) bis[(4,6-difluorophenyl)pyridinato-N,C2']picolinate (FIrpic). When selecting an emitter, it is essential to compare its triplet energy with that of your 7-azaindole host to ensure efficient energy transfer.

Performance Data of Host Materials for Blue PhOLEDs

Host MaterialDopant (wt%)Max. External Quantum Efficiency (EQE) (%)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Turn-on Voltage (V)CIE Coordinates (x, y)Reference
mCP15% FIrpic10.323.924.9~3.0Not Reported[2]
TPSi-FNot Specified1530.6Not ReportedNot ReportedNot Reported[1]
H1 (Pyridinyl-Carbazole)15% FIrpic>818.312.7~3.0Not Reported[2]
H2 (Pyridinyl-Carbazole)15% FIrpic10.323.924.9Not ReportedNot Reported[2]

Experimental Protocols

General OLED Fabrication Protocol (Vacuum Thermal Evaporation)

This protocol outlines the general steps for fabricating a multilayer OLED using vacuum thermal evaporation.

1. Substrate Preparation:

  • Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

  • The cleaned substrates are then dried in an oven and treated with UV-ozone or oxygen plasma immediately before being loaded into the evaporation chamber.

2. Organic Layer Deposition:

  • The organic materials (HIL, HTL, EML host and guest, HBL, ETL) are loaded into separate crucibles in a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).

  • The layers are deposited sequentially onto the ITO substrate. The deposition rates and thicknesses are monitored in situ using a quartz crystal microbalance.

  • For the emissive layer, the host and guest materials are co-evaporated from separate sources, and their deposition rates are adjusted to achieve the desired doping concentration.

3. Cathode Deposition:

  • Following the deposition of the organic layers, an electron injection layer (e.g., LiF) is deposited, followed by the metal cathode (e.g., Al) without breaking the vacuum. A shadow mask is used to define the active area of the device.

4. Encapsulation:

  • The fabricated devices are encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.

5. Characterization:

  • The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer.

  • The electroluminescence (EL) spectra and Commission Internationale de l'Éclairage (CIE) coordinates are recorded using a spectroradiometer.

  • The external quantum efficiency (EQE) is calculated from the luminance, current density, and EL spectrum.

Visualizations

oled_fabrication_workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_post Device Finalization & Testing sub_clean ITO Substrate Cleaning uv_ozone UV-Ozone Treatment sub_clean->uv_ozone hil Hole Injection Layer uv_ozone->hil htl Hole Transport Layer hil->htl eml Emissive Layer (7-Azaindole Host + Dopant) htl->eml hbl Hole Blocking Layer eml->hbl etl Electron Transport Layer hbl->etl eil Electron Injection Layer etl->eil cathode Cathode (Al) eil->cathode encap Encapsulation cathode->encap test Characterization (J-V-L, EL, EQE) encap->test troubleshooting_low_eqe start Low External Quantum Efficiency (EQE) cause1 Mismatched Energy Levels? start->cause1 cause2 Poor Film Morphology? start->cause2 cause3 Imbalanced Charge Transport? start->cause3 solution1 Select host with higher triplet energy. Align HOMO/LUMO levels. cause1->solution1 Yes solution2 Optimize doping concentration. Modify molecular structure to prevent aggregation. cause2->solution2 Yes solution3 Adjust HTL/ETL thickness. Use bipolar materials. cause3->solution3 Yes

References

Validation & Comparative

A Comparative Analysis of 7-Azaindole and Indole as Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of molecular biology and drug development, fluorescent probes are indispensable tools for elucidating complex biological processes. Among the array of available fluorophores, indole (B1671886), the chromophore of the amino acid tryptophan, has been a long-standing subject of interest. However, its structural analog, 7-azaindole (B17877), has emerged as a compelling alternative, offering distinct photophysical properties that can be advantageous for specific applications. This guide provides an objective comparison of 7-azaindole and indole as fluorescent probes, supported by experimental data and detailed methodologies.

Key Distinctions: The Role of the Nitrogen Atom

The primary structural difference between indole and 7-azaindole is the substitution of the C-H group at the 7-position of the indole ring with a nitrogen atom. This seemingly subtle change has profound effects on the electronic structure and excited-state dynamics of the molecule, leading to significant differences in their fluorescence characteristics.

One of the most notable distinctions is the propensity of 7-azaindole to undergo excited-state proton transfer (ESPT), a phenomenon not observed in indole.[1][2][3] Upon photoexcitation, the acidity and basicity of the pyrrolic nitrogen (N1) and the pyridinic nitrogen (N7) in 7-azaindole, respectively, increase. In the presence of a proton-donating and -accepting partner, such as a water molecule or in a dimeric form, a proton can be transferred from the N1-H to the N7 atom, leading to the formation of a tautomer with a significantly red-shifted emission.[2][4] This property makes 7-azaindole a sensitive probe for environments capable of mediating proton transfer.

Photophysical Properties: A Quantitative Comparison

The fluorescence quantum yield (ΦF), fluorescence lifetime (τF), and Stokes shift are critical parameters for evaluating the performance of a fluorescent probe. The following tables summarize these properties for 7-azaindole and indole in various solvent environments.

Compound Solvent Excitation λ (nm) Emission λ (nm) Quantum Yield (ΦF) Reference
7-Azaindole Water (pH 7)2883860.023[5]
Water (pH 7)290-0.039 ± 0.002[6]
Water--0.03[7]
Methanol (B129727)-374, 505 (dual)-[4]
1-Methyl-7-azaindole Water--0.55[4]
Indole Water270-0.45 ± 0.05[6]
Cyclohexane285304-[8]
Compound Solvent Fluorescence Lifetime (τF) Reference
7-Azaindole Water (pH 7)910 ps[4]
1-Methyl-7-azaindole Water21 ns[4]
Indole ---

Note: The photophysical properties of these molecules are highly sensitive to the solvent environment. The dual emission observed for 7-azaindole in methanol is a direct consequence of ESPT.[4] Methylation of the N1 position in 7-azaindole blocks this proton transfer pathway, resulting in a significantly higher quantum yield and a longer fluorescence lifetime, as seen for 1-methyl-7-azaindole.[4] Indole, in contrast, exhibits a higher quantum yield in water compared to 7-azaindole.[6]

Experimental Protocols

Accurate determination of photophysical parameters is crucial for the reliable application of fluorescent probes. Below are detailed methodologies for measuring fluorescence quantum yield and time-resolved fluorescence.

Measurement of Fluorescence Quantum Yield (Comparative Method)

The comparative method, also known as the relative method, is a widely used technique for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[9][10]

Protocol:

  • Standard Selection: Choose a suitable fluorescence standard with a known and well-documented quantum yield that absorbs and emits in a similar spectral region to the sample of interest. For indole and its derivatives, quinine (B1679958) sulfate (B86663) in 0.5 M H₂SO₄ (ΦF = 0.54) is a common standard.

  • Sample Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[10]

  • Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).

  • Data Analysis:

    • Integrate the area under the corrected emission spectra for both the sample and the standard solutions.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • The slope of the resulting linear plots is proportional to the fluorescence quantum yield.

    • The quantum yield of the sample (ΦX) can be calculated using the following equation:

      ΦX = ΦST * (mX / mST) * (nX² / nST²)

      where ΦST is the quantum yield of the standard, mX and mST are the slopes of the plots for the sample and standard, respectively, and nX and nST are the refractive indices of the sample and standard solutions (which are equal if the same solvent is used).[9][10]

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation with a short pulse of light, providing information about the fluorescence lifetime of the probe.[11] Time-Correlated Single Photon Counting (TCSPC) is a common technique for these measurements.[12][13]

Protocol:

  • Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a laser diode or a picosecond laser), a sample holder, a monochromator, a fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and TCSPC electronics.[14]

  • Sample Preparation: Prepare a dilute solution of the fluorescent probe in the desired solvent. The concentration should be low enough to avoid aggregation and self-quenching.

  • Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample. The IRF represents the time profile of the excitation pulse as measured by the instrument.[14]

  • Fluorescence Decay Measurement: Excite the sample with the pulsed light source and collect the fluorescence emission at a specific wavelength. The TCSPC electronics record the arrival time of each detected photon relative to the excitation pulse.

  • Data Analysis:

    • The collected data is compiled into a histogram of photon counts versus time, which represents the fluorescence decay curve.

    • The measured decay curve is a convolution of the true fluorescence decay and the IRF.

    • Deconvolution analysis is performed using specialized software to extract the true fluorescence lifetime(s) by fitting the experimental data to a multi-exponential decay model.

Visualizing the Key Differences

The following diagrams, generated using the DOT language, illustrate the structures of indole and 7-azaindole, the excited-state proton transfer pathway in 7-azaindole, and a general workflow for fluorescence quantum yield measurement.

G Figure 1. Chemical Structures cluster_indole Indole cluster_azaindole 7-Azaindole indole indole azaindole azaindole

Figure 1. Chemical Structures of Indole and 7-Azaindole.

ESPT Figure 2. ESPT in 7-Azaindole Dimer Normal 7-Azaindole Dimer (Ground State) Excited Excited State Normal->Excited Absorption (hν) Excited->Normal Fluorescence (Normal) Tautomer Tautomer (Excited State) Excited->Tautomer ESPT GroundTautomer Tautomer (Ground State) Tautomer->GroundTautomer Fluorescence (Tautomer) GroundTautomer->Normal Proton Transfer

Figure 2. Excited-State Proton Transfer (ESPT) in a 7-Azaindole Dimer.

QY_Workflow Figure 3. Quantum Yield Measurement Workflow A Prepare Dilute Solutions (Sample & Standard) B Measure Absorbance (UV-Vis) A->B C Measure Fluorescence (Spectrofluorometer) A->C E Plot Integrated Intensity vs. Absorbance B->E D Integrate Emission Spectra C->D D->E F Calculate Slopes E->F G Calculate Quantum Yield F->G

Figure 3. Workflow for Comparative Fluorescence Quantum Yield Measurement.

Conclusion

Both 7-azaindole and indole offer unique characteristics as fluorescent probes. Indole, being the native fluorophore in proteins, is invaluable for studying protein structure and dynamics without the need for external labeling. However, its fluorescence is often complex and can be quenched in aqueous environments.

7-azaindole, with its distinct photophysical properties, provides a powerful alternative. Its sensitivity to the local environment, particularly its ability to undergo ESPT, makes it an excellent probe for investigating hydration, hydrogen bonding, and proton transfer processes. The significant red-shift in the tautomer's emission can provide a clear and ratiometric signal. Furthermore, derivatives like 1-methyl-7-azaindole, which block ESPT, exhibit enhanced brightness and longer lifetimes, making them suitable for applications requiring high sensitivity and temporal resolution. The choice between 7-azaindole and indole will ultimately depend on the specific research question and the experimental conditions. Researchers can leverage the unique properties of each molecule to gain deeper insights into a wide range of biological and chemical systems.

References

A Comparative Guide to the Validation of 7-Azaindole Derivatives as Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole (B17877) scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. Its ability to mimic the adenine (B156593) ring of ATP allows for strong binding to the kinase hinge region, making it an attractive starting point for inhibitor design.[1] This guide provides a comparative analysis of select 7-azaindole derivatives targeting key oncogenic kinases: Aurora B, Phosphoinositide 3-kinase (PI3K), and B-Raf. We present supporting experimental data, detailed protocols for validation assays, and visualizations of relevant signaling pathways and workflows to aid researchers in the evaluation and development of this important class of inhibitors.

Comparative Performance of 7-Azaindole Kinase Inhibitors

The efficacy and selectivity of 7-azaindole derivatives are best understood through direct comparison with other well-established kinase inhibitors. The following tables summarize the in vitro potency of representative 7-azaindole compounds against their respective targets and key off-targets.

Aurora Kinase Inhibition

GSK1070916, a 7-azaindole derivative, is a potent and selective inhibitor of Aurora B and C kinases.[1][2][3] Its performance is compared here with AZD1152 (Barasertib), a selective Aurora B inhibitor with a different chemical scaffold.[2][4]

InhibitorTarget KinaseIC50 / Ki (nM)Selectivity vs. Aurora AReference
GSK1070916 (7-Azaindole) Aurora B Ki: 0.38 >250-fold [1][2]
Aurora CKi: 1.5[1][2]
Aurora AKi: 490[3]
AZD1152 (Barasertib)Aurora BIC50: 0.37>1000-fold[2]

Note: IC50 and Ki values are highly dependent on assay conditions. Data from different sources should be compared with caution.

PI3K Inhibition

A novel series of 7-azaindole derivatives has demonstrated potent inhibition of PI3K isoforms.[5] Compound B13 from this series shows exceptional potency for the PI3Kγ isoform.[5] For comparison, we include GDC-0941 (Pictilisib), a well-characterized pan-Class I PI3K inhibitor.[6]

InhibitorTarget IsoformIC50 (nM)Selectivity ProfileReference
Compound B13 (7-Azaindole) PI3Kγ 0.5 Highly selective for PI3Kγ [5]
GDC-0941 (Pictilisib)PI3Kα3Pan-Class I inhibitor[7]
PI3Kβ33[7]
PI3Kδ3[7]
PI3Kγ17[7]
B-Raf Inhibition

PLX4720 is a potent 7-azaindole based inhibitor of the B-RafV600E mutant.[8][9][10] It is a close analog of the FDA-approved drug Vemurafenib (B611658) (PLX4032).[11] The table below compares the potency of PLX4720 with Vemurafenib and another approved B-Raf inhibitor, Dabrafenib.

InhibitorTargetIC50 (nM)Selectivity vs. Wild-Type B-RafReference
PLX4720 (7-Azaindole) B-RafV600E 13 10-fold [8][9][10]
Vemurafenib (PLX4032)B-RafV600E31Potent inhibitor of both wild-type and mutant B-Raf
DabrafenibB-RafV600E0.83.2-fold vs B-Raf (wild-type)

Signaling Pathways and Experimental Workflows

Understanding the context in which these inhibitors function is crucial. The following diagrams illustrate the key signaling pathways targeted by these 7-azaindole derivatives and the general workflow for their validation.

Aurora_Kinase_Signaling_Pathway cluster_mitosis Mitosis G2 G2 Phase Prophase Prophase G2->Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase AuroraB Aurora B Kinase Metaphase->AuroraB activates Cytokinesis Cytokinesis Anaphase->Cytokinesis Cell_Division Successful Cell Division Cytokinesis->Cell_Division HistoneH3 Histone H3 AuroraB->HistoneH3 phosphorylates Spindle_Assembly Spindle Assembly Checkpoint AuroraB->Spindle_Assembly regulates Chromosome_Segregation Chromosome Segregation AuroraB->Chromosome_Segregation ensures proper GSK1070916 GSK1070916 (7-Azaindole) GSK1070916->AuroraB PI3K_AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Azaindole_Inhibitor 7-Azaindole PI3K Inhibitor Azaindole_Inhibitor->PI3K B_Raf_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS B_Raf B-Raf (V600E) RAS->B_Raf activates MEK MEK1/2 B_Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors activates Proliferation Cell Proliferation Transcription_Factors->Proliferation PLX4720 PLX4720 (7-Azaindole) PLX4720->B_Raf Kinase_Inhibitor_Validation_Workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays Biochem_Potency Determine IC50/Ki (e.g., ADP-Glo, LanthaScreen) Biochem_Selectivity Kinase Selectivity Profiling (Kinase Panel Screen) Biochem_Potency->Biochem_Selectivity Cell_Target Target Engagement (e.g., Western Blot for p-Substrate) Biochem_Selectivity->Cell_Target Cell_Potency Cellular Potency (EC50) (e.g., MTT Assay) Cell_Target->Cell_Potency Cell_Apoptosis Induction of Apoptosis (e.g., Caspase-Glo Assay) Cell_Potency->Cell_Apoptosis Start 7-Azaindole Compound Start->Biochem_Potency

References

A Comparative Guide to the Photostability of 7-Azaindole and Tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intrinsic fluorescence of tryptophan has long been a cornerstone of protein characterization. However, its susceptibility to photodegradation can limit its application in studies requiring prolonged light exposure. 7-Azaindole (B17877), a structural analog of the indole (B1671886) moiety of tryptophan, has emerged as a promising fluorescent probe with distinct spectral properties. This guide provides a comparative analysis of the photostability of 7-azaindole and tryptophan, offering insights into their relative merits for various research and drug development applications. While direct, side-by-side quantitative data on the photodegradation of both compounds under identical conditions is limited in the current literature, this guide synthesizes available data and outlines a comprehensive experimental protocol for their direct comparison.

Quantitative Data on Photophysical Properties

CompoundPhotodegradation Quantum Yield (Φp)Fluorescence Quantum Yield (Φf)Excitation Wavelength (nm)pHSolvent
Tryptophan 0.01[1]0.132657Aqueous Solution
7-Azaindole Not Reported0.039[2]290NeutralAqueous Solution
1-Methyl-7-azaindole Not Reported0.55Not SpecifiedNeutralWater

Note: The photodegradation quantum yield for tryptophan was determined in a neutral aqueous solution upon excitation at 265 nm.[1] The fluorescence quantum yield for 7-azaindole was measured at its absorption maximum of 290 nm. The significantly higher fluorescence quantum yield of 1-methyl-7-azaindole, a derivative where the N1-proton of the pyrrole (B145914) ring is replaced by a methyl group, suggests that this modification enhances photostability by favoring fluorescence over other de-excitation pathways.

Experimental Protocols for Comparative Photostability Testing

To directly compare the photostability of 7-azaindole and tryptophan, a standardized experimental protocol is essential. The following methodology is based on the International Council for Harmonisation (ICH) Q1B guidelines for photostability testing of new drug substances and products.

Objective:

To determine and compare the photodegradation rates and quantum yields of 7-azaindole and tryptophan under controlled UV and visible light exposure.

Materials:
  • 7-Azaindole (high purity)

  • L-Tryptophan (high purity)

  • Solvent: Phosphate-buffered saline (PBS), pH 7.4, or another appropriate aqueous buffer.

  • Quartz cuvettes or other UV-transparent containers.

  • Photostability chamber equipped with a calibrated light source (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps).

  • Spectrophotometer for absorbance measurements.

  • Spectrofluorometer for fluorescence measurements.

  • High-performance liquid chromatography (HPLC) system for quantifying the degradation of the parent compounds and the formation of photoproducts.

Procedure:
  • Sample Preparation:

    • Prepare stock solutions of 7-azaindole and tryptophan of known concentrations in the chosen solvent.

    • Prepare a series of working solutions with an initial absorbance of approximately 1.0 at their respective absorption maxima (around 280 nm for tryptophan and 290 nm for 7-azaindole).

    • Prepare a "dark control" for each compound by wrapping the sample container completely in aluminum foil.

  • Light Exposure:

    • Place the samples and dark controls in the photostability chamber.

    • Expose the samples to a controlled light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Maintain a constant temperature throughout the experiment.

  • Data Collection:

    • At predetermined time intervals, withdraw aliquots from each sample and the dark controls.

    • Measure the absorbance spectrum of each aliquot using a spectrophotometer to monitor the decrease in the parent compound's absorbance.

    • Measure the fluorescence emission spectrum to monitor changes in fluorescence intensity.

    • Analyze the aliquots by HPLC to quantify the concentration of the remaining parent compound and to detect the formation of any photodegradation products.

  • Data Analysis:

    • Plot the concentration of the parent compound as a function of time for both the exposed and dark control samples.

    • Determine the photodegradation rate constant (k) from the slope of the natural logarithm of the concentration versus time plot.

    • Calculate the photodegradation quantum yield (Φp) using a suitable actinometer or by measuring the photon flux of the light source.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual framework for comparing the photostability of 7-azaindole and tryptophan.

cluster_0 Excitation and De-excitation Pathways Ground_State Ground State (S0) Excited_State Excited Singlet State (S1) Ground_State->Excited_State Photon Absorption Excited_State->Ground_State Fluorescence (Φf) Excited_State->Ground_State Non-radiative Decay Photoproducts Photoproducts Excited_State->Photoproducts Photodegradation (Φp)

Caption: Competing de-excitation pathways from the excited singlet state.

Start Prepare Solutions (Trp & 7-Aza) Exposure Expose to Light Source (ICH Q1B) Start->Exposure Sampling Collect Aliquots at Time Intervals Exposure->Sampling Analysis Spectroscopic & HPLC Analysis Sampling->Analysis Data Determine Rate Constants & Quantum Yields Analysis->Data Comparison Compare Photostability Data->Comparison

Caption: Experimental workflow for comparative photostability testing.

Conclusion

Based on the available data, 7-azaindole, particularly its N-methylated derivative, shows promise as a more photostable alternative to tryptophan for fluorescence-based studies. The significantly higher fluorescence quantum yield of 1-methyl-7-azaindole suggests that it is less prone to photodegradation. However, the fluorescence of 7-azatryptophan (B1233867) is known to be strongly quenched in aqueous solutions, which may indicate that non-radiative decay pathways, potentially including photodegradation, are more significant for the unmodified chromophore.

To provide a definitive answer, a direct comparative study of the photodegradation quantum yields of 7-azaindole and tryptophan under identical, standardized conditions is necessary. The experimental protocol outlined in this guide provides a robust framework for researchers to conduct such a study. The results of such an investigation would be of significant value to the scientific community, particularly for those in the fields of protein science, molecular biology, and drug development who rely on fluorescent probes for their research.

References

The 7-Azaindole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. The 7-azaindole (B17877) scaffold has emerged as a cornerstone in this endeavor, particularly in the realm of kinase inhibition. This guide provides a comprehensive comparison of the 7-azaindole motif against its traditional indole (B1671886) counterpart and other heterocyclic bioisosteres, supported by experimental data, detailed protocols, and pathway visualizations to illuminate its advantages for researchers, scientists, and drug development professionals.

The strategic incorporation of a nitrogen atom into the indole ring system at the 7-position bestows upon the 7-azaindole scaffold a unique set of physicochemical and biological properties. These attributes have been instrumental in the design of numerous successful clinical candidates and approved drugs, solidifying its status as a "privileged" structure in drug discovery.

Enhanced Biological Activity: A Tale of Two Rings

The primary advantage of the 7-azaindole scaffold lies in its ability to act as a superior bioisostere for indole and other heterocycles, particularly in the context of kinase inhibition. Kinases, a class of enzymes that play a pivotal role in cellular signaling, are key targets in oncology and inflammatory diseases. The 7-azaindole moiety has proven to be an exceptional "hinge-binding" motif, forming critical hydrogen bond interactions with the kinase hinge region, a flexible segment that connects the N- and C-lobes of the enzyme's catalytic domain. This interaction mimics the binding of the adenine (B156593) base of ATP, the natural substrate for kinases, leading to potent and often selective inhibition.

The nitrogen atom at the 7-position, along with the pyrrolic nitrogen, allows for the formation of a bidentate hydrogen bond with the kinase hinge, an interaction that is not as readily achieved by the indole scaffold. This enhanced binding affinity often translates to significantly lower half-maximal inhibitory concentrations (IC50), a key measure of a drug's potency.

Comparative Inhibitory Activity of 7-Azaindole vs. Indole Scaffolds
Compound/ScaffoldTarget KinaseIC50 (nM)Fold Improvement (vs. Indole)Reference
Pim-2 Inhibitor
7-Azaindole AnalogPim-21.340x
Indole AnalogPim-252-
Vemurafenib (Zelboraf®)
7-Azaindole-basedB-RAF V600E31N/A
Pexidartinib (Turalio®)
7-Azaindole-basedCSF1R13N/A
GSK1070916A
7-Azaindole-basedAurora BPotent (exact value not specified)N/A

Favorable Physicochemical Properties for Drug Development

Beyond its enhanced biological activity, the 7-azaindole scaffold often confers advantageous physicochemical properties crucial for a successful drug candidate. The introduction of the nitrogen atom can modulate key parameters such as lipophilicity (LogP), polar surface area (PSA), and aqueous solubility. Generally, azaindoles exhibit increased polarity and improved solubility compared to their indole counterparts, which can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles.

Physicochemical Property Comparison: 7-Azaindole vs. Indole
Property7-AzaindoleIndoleImpact on Drug Discovery
LogP Generally LowerGenerally HigherLower LogP can lead to improved solubility and reduced non-specific binding.
Polar Surface Area (PSA) HigherLowerIncreased PSA can improve solubility and membrane permeability.
Aqueous Solubility Generally HigherGenerally LowerEnhanced solubility is critical for oral bioavailability and formulation.
Hydrogen Bonding Acceptor and DonorDonorThe additional hydrogen bond acceptor at N7 enhances target interactions.

Signaling Pathways Targeted by 7-Azaindole-Based Inhibitors

The versatility of the 7-azaindole scaffold has enabled the development of inhibitors targeting a wide array of kinases involved in critical signaling pathways. Two prominent examples are the B-RAF/MEK/ERK and c-Met signaling pathways, which are frequently dysregulated in cancer.

B-RAF/MEK/ERK Signaling Pathway

The B-RAF/MEK/ERK pathway is a key regulator of cell proliferation, differentiation, and survival. Mutations in the B-RAF gene, particularly the V600E mutation, lead to constitutive activation of the pathway and are a major driver in melanoma and other cancers. Vemurafenib (Zelboraf®), a potent B-RAF inhibitor, features a 7-azaindole core that is crucial for its activity.

B_RAF_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF B-RAF (V600E Mutant) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, c-Jun) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Vemurafenib Vemurafenib (7-Azaindole Inhibitor) Vemurafenib->BRAF Inhibits

Caption: B-RAF/MEK/ERK signaling pathway and the inhibitory action of Vemurafenib.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell motility, invasion, and angiogenesis. Aberrant c-Met signaling is implicated in the progression and metastasis of various cancers. Several 7-azaindole-based inhibitors have been developed to target c-Met.

c_Met_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K RAS_Met RAS cMet->RAS_Met STAT3 STAT3 cMet->STAT3 AKT Akt PI3K->AKT CellFunctions Cell Motility, Invasion, Angiogenesis, Survival AKT->CellFunctions RAF_Met RAF RAS_Met->RAF_Met MEK_Met MEK RAF_Met->MEK_Met ERK_Met ERK MEK_Met->ERK_Met ERK_Met->CellFunctions STAT3->CellFunctions AzaindoleInhibitor 7-Azaindole-based c-Met Inhibitor AzaindoleInhibitor->cMet Inhibits

Caption: c-Met signaling pathway and its inhibition by 7-azaindole-based drugs.

Experimental Protocols for Evaluating 7-Azaindole-Based Compounds

The evaluation of novel 7-azaindole derivatives relies on a suite of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments commonly employed in their preclinical assessment.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a 7-azaindole compound against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • 7-azaindole test compound

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the 7-azaindole compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 5 µL of the diluted compound or vehicle control (DMSO) to the assay plate.

    • Add 10 µL of a 2x kinase/substrate mixture to each well.

    • Pre-incubate at room temperature for 10 minutes.

    • Initiate the reaction by adding 10 µL of a 2x ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

  • Luminescence Generation:

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start CompoundPrep Prepare Serial Dilution of 7-Azaindole Compound Start->CompoundPrep ReactionSetup Set up Kinase Reaction: Compound + Kinase/Substrate CompoundPrep->ReactionSetup ReactionStart Initiate Reaction with ATP ReactionSetup->ReactionStart Incubation Incubate at 30°C ReactionStart->Incubation StopReaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubation->StopReaction Luminescence Generate Luminescence (Kinase Detection Reagent) StopReaction->Luminescence Read Measure Luminescence Luminescence->Read Analyze Calculate % Inhibition & Determine IC50 Read->Analyze End End Analyze->End

Caption: Workflow for an in vitro kinase inhibition assay using ADP-Glo™.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Objective: To assess the cytotoxic or anti-proliferative effects of a 7-azaindole compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 7-azaindole test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the 7-azaindole compound and a vehicle control. Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition and Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of a compound in a living organism.

Objective: To evaluate the ability of a 7-azaindole compound to inhibit tumor growth in vivo.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line

  • 7-azaindole test compound formulated for in vivo administration

  • Vehicle control

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size, randomize the mice into treatment and control groups.

  • Compound Administration: Administer the 7-azaindole compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure tumor volume at regular intervals using calipers.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) to assess the efficacy of the compound.

Conclusion

The 7-azaindole scaffold has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its unique ability to enhance biological activity, particularly through superior hinge-binding interactions in kinases, coupled with its often-favorable physicochemical properties, makes it a highly attractive starting point and core component for the design of novel therapeutics. The continued exploration and functionalization of this privileged scaffold promise to yield a new generation of potent and selective drugs for the treatment of cancer and other debilitating diseases.

Unveiling the Target Landscape: A Comparative Cross-Reactivity Analysis of 7-Azaindole Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 7-azaindole (B17877) scaffold has emerged as a privileged structure in the design of potent kinase inhibitors. However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge in achieving absolute target specificity. This guide provides an objective comparison of the cross-reactivity profiles of prominent 7-azaindole based inhibitors, supported by experimental data, to facilitate informed decisions in drug discovery and development.

The therapeutic efficacy of kinase inhibitors is intrinsically linked to their selectivity. Off-target activities can lead to unforeseen side effects and toxicities, underscoring the importance of comprehensive cross-reactivity analysis. This guide delves into the selectivity profiles of key 7-azaindole inhibitors, presenting quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways they modulate.

Comparative Kinase Inhibition Profiles

To provide a clear comparison of the selectivity of different 7-azaindole based inhibitors, the following tables summarize their inhibitory activities against their primary targets and a panel of off-target kinases. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki* (inhibitor constant) values, which are key indicators of inhibitor potency.

Inhibitor Primary Target(s) IC50/Ki (nM)Select Off-Target Kinases IC50/Ki (nM)Reference
Vemurafenib (PLX4032) BRAF V600E31c-RAF-148[1][2][3]
Wild-type BRAF100[1][2][3]
ACK118[1]
KHS151[1]
SRMS19[1]
GSK1070916 Aurora B0.38 (Ki)Aurora C1.5 (Ki)[4]
Aurora A>250-fold selective[4]
PLX647 FMS (CSF1R)28KIT16[5]
FLT391[5]
KDR (VEGFR2)130[5]

Experimental Protocols

The determination of inhibitor potency and selectivity relies on robust and reproducible experimental assays. Below are detailed methodologies for common biochemical and cellular assays used in kinase inhibitor profiling.

Biochemical Kinase Assays

1. Radiometric Kinase Assay (e.g., for IC50 determination)

This assay directly measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate by the kinase.

  • Materials:

    • Kinase of interest

    • Kinase-specific substrate (peptide or protein)

    • [γ-³³P]ATP or [γ-³²P]ATP

    • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)

    • Test inhibitor (serially diluted)

    • Phosphocellulose filter paper

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.

    • Add serial dilutions of the test inhibitor or DMSO (vehicle control) to the reaction mixture.

    • Initiate the kinase reaction by adding [γ-³³P]ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.

    • Stop the reaction by spotting the mixture onto phosphocellulose filter paper.

    • Wash the filter paper to remove unincorporated [γ-³³P]ATP.

    • Quantify the incorporated radioactivity on the filter paper using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

2. ADP-Glo™ Kinase Assay (Promega)

This is a luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

  • Materials:

    • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

    • Kinase of interest

    • Kinase-specific substrate

    • ATP

    • Test inhibitor (serially diluted)

    • White, opaque multi-well plates

    • Luminometer

  • Procedure:

    • Set up the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and serial dilutions of the test inhibitor.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction.

    • Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition and determine the IC50 value as described for the radiometric assay.

Cellular Kinase Assays

1. Western Blotting for Phospho-Substrate Levels

This method assesses the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within a cellular context.

  • Materials:

    • Cell line expressing the target kinase

    • Cell culture medium and supplements

    • Test inhibitor

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies (specific for the phosphorylated substrate and total substrate)

    • Secondary antibody (HRP-conjugated)

    • Chemiluminescent substrate

    • Western blotting equipment and reagents

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test inhibitor for a specified time.

    • Lyse the cells and collect the protein lysates.

    • Determine protein concentration using a suitable method (e.g., BCA assay).

    • Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

    • Block the membrane and probe with a primary antibody against the phosphorylated substrate.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody for the total substrate to ensure equal loading.

    • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Signaling Pathways and Experimental Workflows

To visualize the biological context of these inhibitors and the experimental processes for their evaluation, the following diagrams are provided in the DOT language for Graphviz.

G General Experimental Workflow for Kinase Inhibitor Profiling cluster_0 Biochemical Assays cluster_1 Cellular Assays Compound Library Compound Library Kinase Panel Screening Kinase Panel Screening Compound Library->Kinase Panel Screening High-Throughput Screening IC50 Determination IC50 Determination Kinase Panel Screening->IC50 Determination Hit Confirmation Selectivity Profiling Selectivity Profiling IC50 Determination->Selectivity Profiling Quantitative Analysis Lead Compounds Lead Compounds Cell-Based Potency Cell-Based Potency Lead Compounds->Cell-Based Potency Cell Viability/Proliferation Target Engagement Target Engagement Cell-Based Potency->Target Engagement Western Blot/CETSA Downstream Signaling Downstream Signaling Target Engagement->Downstream Signaling Phospho-protein Analysis

General workflow for kinase inhibitor profiling.

G RAF-MEK-ERK Signaling Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Vemurafenib Vemurafenib Vemurafenib->RAF

Simplified RAF-MEK-ERK signaling pathway.

G Aurora B Kinase Signaling in Mitosis Aurora B Kinase Aurora B Kinase Histone H3 Histone H3 Aurora B Kinase->Histone H3 P Kinetochore-Microtubule Attachments Kinetochore-Microtubule Attachments Aurora B Kinase->Kinetochore-Microtubule Attachments Regulates Cytokinesis Cytokinesis Aurora B Kinase->Cytokinesis Regulates Chromosome Condensation Chromosome Condensation Histone H3->Chromosome Condensation Spindle Assembly Checkpoint Spindle Assembly Checkpoint Kinetochore-Microtubule Attachments->Spindle Assembly Checkpoint Proper Cell Division Proper Cell Division Spindle Assembly Checkpoint->Proper Cell Division Cytokinesis->Proper Cell Division GSK1070916 GSK1070916 GSK1070916->Aurora B Kinase

Role of Aurora B kinase in mitosis.

G PI3K/AKT/mTOR Signaling Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Growth, Proliferation, Survival Cell Growth, Proliferation, Survival mTOR->Cell Growth, Proliferation, Survival 7-Azaindole PI3K Inhibitor 7-Azaindole PI3K Inhibitor 7-Azaindole PI3K Inhibitor->PI3K

References

A Comparative Guide to the Synthetic Routes of 7-Azaindole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 7-Azaindole (B17877), a privileged heterocyclic scaffold, is a cornerstone in medicinal chemistry and drug development due to its versatile biological activities. As a bioisostere of indole (B1671886), it frequently enhances pharmacological properties such as solubility and bioavailability. The efficient and scalable synthesis of this crucial building block is a primary concern for researchers and process chemists. This guide provides a comprehensive comparison of various synthetic routes to 7-azaindole, supported by experimental data, to inform the selection of the most appropriate method based on specific research and development needs.

Comparison of Key Synthetic Routes to 7-Azaindole

The synthesis of the 7-azaindole core can be achieved through several established methodologies, each with its own set of advantages and limitations. The choice of a particular route often depends on factors such as the desired scale, available starting materials, and tolerance to specific reaction conditions. Below is a summary of prominent synthetic strategies with available quantitative data.

Synthetic RouteStarting MaterialsKey Reagents & ConditionsYield (%)Reaction TimeScalabilityKey AdvantagesKey Disadvantages
Chichibabin Cyclization 2-Fluoro-3-picoline, BenzonitrileLithium diisopropylamide (LDA), THF, -40 °C to 0 °C80-82 (for 2-phenyl-7-azaindole)~3 hoursDemonstrated on lab scaleHigh yield for substituted derivatives.Data for unsubstituted 7-azaindole is not readily available; requires cryogenic conditions.
Fischer Indole Synthesis 2-Pyridylhydrazine, Ketones/AldehydesPolyphosphoric acid (PPA), 160-180 °C46-76 (for substituted derivatives)5 minutes (cyclization step)Lab scaleOne of the classic methods for indole synthesis.Often fails or gives low yields for azaindoles; requires high temperatures.[1]
Bartoli Indole Synthesis Ortho-substituted nitropyridines, Vinyl Grignard reagentsGrignard reagent, THFGenerally low for unsubstituted derivativesVariesLab scaleA flexible route for 7-substituted indoles.[2][3]Often requires an ortho-substituent for good yields.[2]
Madelung Synthesis N-Acyl-o-toluidine derivativesStrong base (e.g., n-BuLi), High temperatureModerateVariesLimitedCan be effective for certain derivatives.Requires harsh reaction conditions.[4]
Larock Indole Synthesis 2-Amino-3-iodopyridine, AlkynesPd(OAc)₂, Na₂CO₃, LiClModerate to good (for substituted derivatives)VariesLab scaleGood for synthesizing 2,3-disubstituted 7-azaindoles.Relies on expensive palladium catalysts.
Domino Reaction 2-Fluoro-3-methylpyridine (B30981), ArylaldehydesKN(SiMe₃)₂, iPr₂O, 110 °Cup to 91 (for 2-aryl-7-azaindoles)12 hoursLab scaleTransition-metal-free, one-pot synthesis.[5][6]Data is for substituted derivatives.

Experimental Protocols for Key Synthetic Routes

Detailed methodologies are crucial for the reproducibility and optimization of synthetic processes. Below are protocols for some of the key methods discussed.

Chichibabin Cyclization for 2-Phenyl-7-Azaindole[8]

This procedure describes the LDA-mediated condensation of 2-fluoro-3-picoline and benzonitrile.

Procedure:

  • A solution of lithium diisopropylamide (LDA) (2.1 equivalents) in tetrahydrofuran (B95107) (THF) is prepared and cooled to -40 °C.

  • 2-Fluoro-3-picoline (1.0 equivalent) is added to the LDA solution, and the mixture is stirred for 60 minutes at -40 °C.

  • Benzonitrile (1.2 equivalents) is then added, and the reaction is stirred for an additional 2 hours at -40 °C.

  • The reaction is warmed to 0 °C for 30 minutes and then quenched with wet THF.

  • The solvent is removed under reduced pressure. The crude product is redissolved in ethyl acetate (B1210297) and washed with aqueous NaHCO₃ and brine.

  • The organic layer is dried over Na₂SO₄, filtered, and concentrated to yield 2-phenyl-7-azaindole.

Fischer Indole Synthesis for Substituted 7-Azaindoles

This method involves the cyclization of 2-pyridylhydrazones in the presence of a strong acid.

Procedure:

  • The desired 2-pyridylhydrazone is prepared by the condensation of 2-pyridylhydrazine with an appropriate ketone or aldehyde.

  • The 2-pyridylhydrazone is added to polyphosphoric acid (PPA).

  • The mixture is heated to 160-180 °C for approximately 5 minutes.

  • The reaction mixture is then cooled and worked up to isolate the 2,3-disubstituted 7-azaindole.

Domino Reaction for 2-Aryl-7-Azaindoles[6][7]

This one-pot, transition-metal-free method utilizes a domino reaction of 2-fluoro-3-methylpyridine with an arylaldehyde.

Procedure:

  • To a solution of 2-fluoro-3-methylpyridine (1.0 equivalent) and the desired arylaldehyde (1.0 equivalent) in diisopropyl ether (iPr₂O) is added potassium bis(trimethylsilyl)amide (KN(SiMe₃)₂) (3.0 equivalents).

  • The reaction mixture is heated at 110 °C for 12 hours.

  • After cooling, the reaction is quenched and the product is extracted.

  • Purification by chromatography affords the corresponding 2-aryl-7-azaindole.

Logical Workflow for Selecting a Synthetic Route

The selection of an optimal synthetic route is a critical decision in any research or development program. The following diagram illustrates a logical workflow to guide this process.

Synthetic_Route_Selection start Define Project Requirements scale Scale of Synthesis (mg, g, kg) start->scale purity Required Purity start->purity cost Cost Constraints start->cost safety Safety & Environmental Considerations start->safety lab_scale Lab Scale (mg-g) scale->lab_scale process_scale Process Scale (kg+) scale->process_scale route_evaluation Evaluate Synthetic Routes purity->route_evaluation cost->route_evaluation safety->route_evaluation lab_scale->route_evaluation process_scale->route_evaluation chichibabin Chichibabin route_evaluation->chichibabin fischer Fischer route_evaluation->fischer bartoli Bartoli route_evaluation->bartoli larock Larock route_evaluation->larock domino Domino route_evaluation->domino selection Select Optimal Route chichibabin->selection fischer->selection bartoli->selection larock->selection domino->selection

Caption: A decision-making workflow for selecting the optimal synthetic route to 7-azaindole.

Conclusion

The synthesis of 7-azaindole can be approached through a variety of methods, from classical named reactions to modern transition-metal-catalyzed couplings and domino reactions. The Chichibabin cyclization and domino reactions offer high yields for substituted derivatives, making them attractive for library synthesis. The Fischer and Bartoli syntheses, while classic, may have limitations in terms of yield and substrate scope for the unsubstituted 7-azaindole. For large-scale production, factors such as cost of reagents, scalability, and safety become paramount, and a dedicated process optimization would be necessary. This guide provides a foundational comparison to aid researchers in navigating the diverse landscape of 7-azaindole synthesis.

References

A Comparative Analysis of 7-Azaindole and Purine Binding Motifs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between common structural motifs is paramount for rational drug design. This guide provides an objective comparison of the 7-azaindole (B17877) and purine (B94841) scaffolds, two key players in medicinal chemistry, particularly in the realm of kinase inhibitors. By examining their binding interactions, supported by experimental data, we aim to furnish a valuable resource for informed decision-making in drug development projects.

Introduction to 7-Azaindole and Purine Scaffolds

The purine core is a fundamental heterocyclic structure found in nucleic acids (adenine and guanine) and is consequently a prevalent motif in the endogenous ligands of many enzymes, most notably the ATP-binding site of kinases. This has made the purine scaffold a common starting point for the design of kinase inhibitors.

7-Azaindole, a bioisostere of purine, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Bioisosteres are chemical substitutes that can retain similar biological activity. The substitution of a carbon atom in the indole (B1671886) ring system with a nitrogen atom at the 7-position gives rise to 7-azaindole, which mimics the size, shape, and hydrogen bonding capabilities of the purine core.[2][3] This subtle change, however, can significantly influence a molecule's physicochemical properties, binding affinity, and selectivity.[4]

Comparative Analysis of Binding Interactions

The primary mode of interaction for both purine and 7-azaindole scaffolds within the ATP-binding pocket of kinases is through hydrogen bonding with the "hinge" region, a short segment of the protein backbone that connects the N- and C-lobes of the kinase domain.[3][5]

Purine Binding Motif: The purine core of ATP forms a canonical hydrogen bonding pattern with the kinase hinge. Typically, the N1 of the adenine (B156593) ring acts as a hydrogen bond acceptor from a backbone NH group, while the exocyclic amino group at the C6 position donates a hydrogen bond to a backbone carbonyl.

7-Azaindole Binding Motif: As a purine isostere, the 7-azaindole scaffold is designed to replicate this crucial hydrogen bonding interaction. The N7 atom of the 7-azaindole ring acts as a hydrogen bond acceptor, analogous to the N1 of adenine, while the NH of the pyrrole (B145914) ring serves as a hydrogen bond donor, mimicking the exocyclic amino group of adenine.[3][5] This bidentate hydrogen bonding pattern is a hallmark of many 7-azaindole-based kinase inhibitors.[5]

Interestingly, structural studies have revealed that 7-azaindole can adopt different binding orientations within the kinase hinge, often referred to as "normal" and "flipped" modes.[6][7] This conformational flexibility can be exploited in drug design to achieve desired selectivity and potency profiles.

Quantitative Comparison of Inhibitory Activity

A direct head-to-head comparison of the inhibitory potency of 7-azaindole and purine analogs provides valuable insights into their relative binding efficiencies. The following table summarizes the half-maximal inhibitory concentrations (IC50) for a pair of Janus kinase 2 (JAK2) inhibitors, one featuring a 7-azaindole core and the other a purine core.

Compound Scaffold Target IC50 (nM) Reference
Aryl-7-azaindole7-AzaindoleJAK2260[8]
Aryl-purinePurineJAK2496[8]

Table 1: Comparison of IC50 values for 7-azaindole and purine-based JAK2 inhibitors.

In this specific example targeting JAK2, the 7-azaindole derivative demonstrates a nearly two-fold higher potency compared to its purine counterpart, suggesting a more favorable interaction with the active site.[8]

While a direct comparative study for Phosphoinositide 3-kinases (PI3K) was not found in the searched literature, both scaffolds have been successfully utilized to develop potent inhibitors for this enzyme class. The table below presents data for potent 7-azaindole and purine-based inhibitors against PI3Kα.

Compound Scaffold Target IC50 (nM) Reference
7-Azaindole Derivative (B13)7-AzaindolePI3Kα0.8[5]
Purine-based Inhibitor (2f)PurinePI3Kα1,300[9]

Table 2: Inhibitory activity of representative 7-azaindole and purine-based PI3Kα inhibitors.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by both purine and 7-azaindole inhibitors, and a typical experimental workflow for evaluating such inhibitors.

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor JAK JAK receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (dimer) STAT->pSTAT nucleus Nucleus pSTAT->nucleus Translocation gene_expression Gene Expression nucleus->gene_expression Transcription inhibitor 7-Azaindole or Purine Inhibitor inhibitor->JAK Inhibition

JAK-STAT Signaling Pathway Inhibition

The diagram above illustrates the Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway, a critical signaling cascade in immunity and cell growth that is often dysregulated in inflammatory diseases and cancers.[8][10] Both 7-azaindole and purine-based inhibitors can effectively target the ATP-binding site of JAKs, thereby blocking downstream signaling.

Kinase_Inhibition_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay recombinant_kinase Recombinant Kinase incubation1 Incubation recombinant_kinase->incubation1 inhibitor_dilution Inhibitor Dilution Series inhibitor_dilution->incubation1 atp_substrate ATP & Substrate atp_substrate->incubation1 detection Signal Detection incubation1->detection ic50_calc1 IC50 Calculation detection->ic50_calc1 cellular_ic50 Cellular IC50 cell_culture Cell Culture inhibitor_treatment Inhibitor Treatment cell_culture->inhibitor_treatment cell_lysis Cell Lysis inhibitor_treatment->cell_lysis western_blot Western Blot (p-STAT/total STAT) cell_lysis->western_blot western_blot->cellular_ic50

Workflow for Kinase Inhibitor Evaluation

This workflow outlines the key steps in characterizing a kinase inhibitor, starting from a biochemical assay to determine its direct enzymatic inhibition (IC50) to a cellular assay to assess its activity in a biological context, for instance, by measuring the phosphorylation of a downstream target like STAT.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the key experiments cited in this guide.

Protocol 1: In Vitro JAK2 Kinase Inhibition Assay (IC50 Determination)

This protocol describes a common method to determine the in vitro inhibitory activity of a compound against a specific kinase.

1. Reagents and Materials:

  • Recombinant human JAK2 enzyme

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ATP solution

  • Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

2. Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in Kinase Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Setup:

    • Add 5 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of a 384-well plate.

    • Add 10 µL of a 2X kinase/substrate mixture (containing the purified JAK2 enzyme and its specific peptide substrate in Kinase Assay Buffer) to each well.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiation of Kinase Reaction: Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for JAK2.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[8]

Protocol 2: Western Blot Analysis of STAT3 Phosphorylation

This protocol is used to assess the inhibitory effect of a compound on the JAK-STAT signaling pathway in a cellular context.[11]

1. Reagents and Materials:

  • Cell line expressing the target of interest (e.g., a cell line responsive to IL-6 stimulation)

  • Cell culture medium and supplements

  • Test compound

  • Cytokine for stimulation (e.g., IL-6)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-STAT3 (Tyr705) and anti-total-STAT3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

2. Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with a cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes) to induce STAT3 phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again.

  • Signal Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3.

3. Data Analysis:

  • Quantify the band intensities for phospho-STAT3 and total STAT3 using image analysis software.

  • Calculate the ratio of phospho-STAT3 to total STAT3 for each treatment condition.

  • Normalize the results to the vehicle-treated control.

Conclusion

Both 7-azaindole and purine scaffolds are highly valuable motifs in drug discovery, particularly for the development of kinase inhibitors. The 7-azaindole core serves as an effective bioisostere of purine, capably mimicking its crucial hydrogen bonding interactions with the kinase hinge region. The choice between these two scaffolds in a drug design program will depend on a multitude of factors, including the specific target, the desired selectivity profile, and the overall physicochemical properties of the lead molecule. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to make informed decisions and to design and execute experiments for the comparative evaluation of these important heterocyclic systems.

References

A Comparative Guide to Computational Models for 7-Azaindole: An Experimental Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a critical comparison of computational models used to describe the photophysical and structural properties of 7-azaindole (B17877), a molecule of significant interest in drug discovery and as a fluorescent probe. The performance of various theoretical approaches is benchmarked against experimental data, offering insights into the accuracy and applicability of these computational methods.

Data Presentation: Computational vs. Experimental Observables

The following table summarizes key photophysical and structural properties of 7-azaindole, comparing experimentally determined values with those predicted by several computational models. This allows for a direct assessment of the models' performance.

PropertyExperimental ValueComputational ModelPredicted ValueReference
UV/Vis Absorption (S0 → S1) 4.38 eV (283 nm)TD-DFT (B3LYP)4.49 eV[1]
CASPT24.43 eV[1]
UV/Vis Absorption (S0 → S2) 4.49 eV (276 nm)TD-DFT (B3LYP)4.61 eV[1]
CASPT24.58 eV[1]
Fluorescence Emission Max. ~374 nm (in Methanol, Normal)--[2]
~505 nm (in Methanol, Tautomer)--[2]
Fluorescence Lifetime (τ) 910 ps (in water)--[2]
2.55 ns (jet-cooled)--
21 ns (1-Methyl-7-azaindole in water)--[2]
Fluorescence Quantum Yield (ΦF) 0.55 (1-Methyl-7-azaindole in water)--[2]
0.023 (in water)--[3]
Rotational Constant A (Ground State) 2800.2 MHzB3LYP/6-31G(d)2800.1 MHz[4]
Rotational Constant B (Ground State) 1630.1 MHzB3LYP/6-31G(d)1631.5 MHz[4]
Rotational Constant C (Ground State) 1031.5 MHzB3LYP/6-31G(d)1032.1 MHz[4]

Experimental and Computational Protocols

A robust validation of computational models relies on rigorous experimental and theoretical methodologies. Below are detailed protocols for key techniques used in the study of 7-azaindole.

Experimental Protocols

1. Synthesis and Purification of 7-Azaindole: 7-azaindole can be synthesized through various established methods, often starting from substituted pyridines.[5][6] A common route involves the reaction of 2-amino-3-picoline with a suitable cyclizing agent. Purification is critical for spectroscopic studies and is typically achieved by recrystallization or column chromatography to remove impurities that could interfere with fluorescence and absorption measurements.[6]

2. UV/Visible Absorption and Fluorescence Spectroscopy: Absorption spectra are recorded using a dual-beam spectrophotometer.[2] Fluorescence emission and excitation spectra are measured with a spectrofluorometer.[3] For quantum yield determinations, a standard fluorophore with a known quantum yield (e.g., quinine (B1679958) sulfate) is used for comparison under identical experimental conditions.[3][7] The concentration of 7-azaindole solutions is typically kept low (~10⁻⁵ M) to avoid aggregation.[2]

3. Time-Resolved Fluorescence Spectroscopy: Fluorescence lifetimes are measured using Time-Correlated Single-Photon Counting (TCSPC).[2] This technique involves exciting the sample with a pulsed light source (e.g., a laser) and measuring the time delay between excitation and the detection of emitted photons. The resulting decay profile is fitted to an exponential function to determine the fluorescence lifetime.[2]

4. High-Resolution Electronic Spectroscopy: Rotationally resolved fluorescence excitation spectra are obtained using a high-resolution laser spectrometer coupled with a molecular beam apparatus.[8] This technique allows for the precise determination of molecular rotational constants in both the ground and excited electronic states, providing valuable data for benchmarking computational geometry optimizations.[8]

Computational Protocols

1. Geometry Optimization: The molecular geometry of 7-azaindole in its ground and excited states is optimized using various quantum chemical methods. Density Functional Theory (DFT) with functionals like B3LYP and a suitable basis set (e.g., 6-311G(d,p)) is commonly used for ground-state geometries.[9] For excited states, methods like Time-Dependent DFT (TD-DFT) or more accurate multireference methods like Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are employed.[10]

2. Calculation of Spectroscopic Properties: Vertical excitation energies, which correspond to UV/Vis absorption maxima, are calculated using TD-DFT or CASPT2 on the optimized ground-state geometry.[1][11] Emission energies are similarly calculated from the optimized excited-state geometry. The calculation of vibrational frequencies at the optimized geometries allows for the assignment of experimental vibrational spectra and can be used in Franck-Condon analyses to simulate spectral shapes.[9][12]

3. Modeling Excited-State Dynamics: The dynamics of processes like excited-state intramolecular proton transfer (ESIPT) are investigated by mapping the potential energy surfaces of the relevant electronic states.[10] This involves locating transition state structures and calculating reaction barriers. Advanced techniques like ab initio molecular dynamics can be used to simulate the time evolution of the system after photoexcitation.

Workflow for Experimental Validation of Computational Models

The following diagram illustrates the logical workflow for validating computational models of 7-azaindole against experimental data.

G exp_synthesis Synthesis & Purification exp_spectroscopy Spectroscopic Measurements (UV/Vis, Fluorescence, Time-Resolved) exp_synthesis->exp_spectroscopy exp_data Experimental Data (λ_abs, λ_em, τ, Φ_F) exp_spectroscopy->exp_data validation Validation: Comparison of Experimental and Predicted Data exp_data->validation comp_model Model Selection (DFT, TD-DFT, CASPT2) comp_calc Property Calculation (Geometries, Energies, Frequencies) comp_model->comp_calc comp_data Predicted Data (λ_abs, λ_em, Barriers) comp_calc->comp_data comp_data->validation refinement Model Refinement validation->refinement refinement->comp_model

References

Comparative Cytotoxicity of N-Substituted 7-Azaindole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various N-substituted 7-azaindole (B17877) derivatives against several cancer cell lines. The information is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments and visual representations of relevant biological pathways.

N-substituted 7-azaindole derivatives have emerged as a promising class of compounds in anticancer research. Their structural similarity to purines allows them to interact with a variety of biological targets, leading to cytotoxic effects in cancer cells. This guide summarizes key findings on their comparative cytotoxicity, focusing on quantitative data, experimental procedures, and mechanisms of action.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various N-substituted 7-azaindole derivatives against different human cancer cell lines. A lower IC50 value indicates a higher cytotoxic potency.

Compound Class/NameSubstitution PatternTarget Cell LineIC50 (µM)Reference
7-Azaindole Derivative (7-AID) 5-[1H-pyrrolo(2,3-b)pyridin-5-yl]pyridin-2-olHeLa (Cervical Carcinoma)16.96[1]
MCF-7 (Breast Carcinoma)14.12[1]
MDA-MB-231 (Breast Carcinoma)12.69[1]
Meriolins 3-(Pyrimidin-4-yl)-7-azaindolesRamos (Burkitt's Lymphoma)Meriolin 16: 0.05[2][3]
Meriolin 31: 0.09[2]
Meriolin 36: 0.17[2]
N(1)-(n-butyl)-7-azaisoindigo N-butyl substitutionHeLa (Cervical Carcinoma)Not specified, but dose- and time-dependent inhibition observed[4]
TH1082 Not specifiedA375 (Melanoma)25.38 (µg/mL)[5]
SMMC (Liver Cancer)48.70 (µg/mL)[5]
MCF-7 (Breast Carcinoma)76.94 (µg/mL)[5]
Steroidal 7-azaindole Platinum(II) Complexes 17-α-[7-azaindole-5-ethynyl]-17-β-testosterone (3)A2780 (Ovarian)Sub-micromolar[6][7]
T47D (Breast)Sub-micromolar[6][7]
17-α-[7-azaindole-5-ethynyl]-19-nortestosterone (4)A2780 (Ovarian)Sub-micromolar[6]
T47D (Breast)Sub-micromolar[6]

Experimental Protocols

The most common method for evaluating the cytotoxicity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the N-substituted 7-azaindole derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Several N-substituted 7-azaindole derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death. One of the well-documented mechanisms is the activation of the intrinsic mitochondrial apoptosis pathway.

Intrinsic Mitochondrial Apoptosis Pathway

Certain 7-azaindole derivatives, such as the meriolin class of compounds, have been shown to induce apoptosis through the mitochondrial pathway.[2][8][9] This process is often initiated by an increase in reactive oxygen species (ROS).[4] The key steps are outlined in the diagram below.

Intrinsic_Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol N-substituted\n7-azaindole N-substituted 7-azaindole ROS ROS N-substituted\n7-azaindole->ROS induces Mito Mitochondrion CytoC Cytochrome c Mito->CytoC releases Apaf1 Apaf-1 CytoC->Apaf1 binds to Casp9 Pro-Caspase-9 Apaf1->Casp9 recruits Apoptosome Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 activates Casp3 Pro-Caspase-3 ActiveCasp9->Casp3 cleaves & activates ActiveCasp3 Active Caspase-3 Apoptosis Apoptosis ActiveCasp3->Apoptosis executes ROS->Mito causes damage Cytotoxicity_Workflow start Start synthesis Synthesis of N-substituted 7-azaindole derivatives start->synthesis treatment Treatment of Cells with Varying Concentrations synthesis->treatment cell_culture Culturing of Cancer Cell Lines cell_culture->treatment incubation Incubation (e.g., 24, 48, 72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (Absorbance Measurement, IC50 Calculation) mtt_assay->data_analysis end End data_analysis->end

References

A Comparative Guide to the Bioavailability of 7-Azaindole vs. Indole-Containing Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of an indole (B1671886) scaffold with a 7-azaindole (B17877) moiety is a common tactic in modern medicinal chemistry, aimed at optimizing the pharmacokinetic profile of drug candidates. This guide provides an objective comparison of the bioavailability of drugs containing these two heterocyclic systems, supported by experimental data and detailed methodologies.

Introduction to Indole and 7-Azaindole in Drug Design

The indole ring is a privileged structure in drug discovery, present in numerous approved therapeutic agents.[1][2] Its unique aromatic and electronic properties contribute to effective target binding. However, indole-containing compounds can present challenges related to metabolism and physicochemical properties, which can impact their bioavailability.

7-Azaindole, a bioisostere of indole, is frequently introduced to address these limitations.[3][4] The substitution of a carbon atom with a nitrogen atom in the benzene (B151609) ring can modulate a compound's lipophilicity, solubility, and hydrogen bonding capacity, potentially leading to improved absorption, distribution, metabolism, and excretion (ADME) properties.[3][5] This can enhance the overall bioavailability and therapeutic efficacy of a drug. For instance, 7-azaindole has been successfully incorporated into kinase inhibitors, such as the FDA-approved drug Vemurafenib, to enhance target engagement and pharmacokinetic profiles.[6][7]

Comparative Bioavailability: A Case Study Approach

While direct head-to-head clinical studies comparing the bioavailability of a 7-azaindole drug with its exact indole counterpart are not always publicly available, we can draw meaningful comparisons from existing pharmacokinetic data of structurally related compounds. For this guide, we will consider a comparative analysis of representative kinase inhibitors, a class of drugs where the indole to 7-azaindole switch is prevalent.

Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters that are indicative of bioavailability for a representative indole-containing kinase inhibitor and a 7-azaindole-containing kinase inhibitor. These parameters are crucial in assessing the rate and extent of drug absorption.[8]

ParameterIndole-Containing Drug (Representative)7-Azaindole-Containing Drug (Vemurafenib)Significance
Bioavailability (F%) ~30-50%~49-60%Indicates the fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Tmax (hours) 2-4~4The time to reach the maximum plasma concentration after drug administration.[8]
Cmax (ng/mL) Variable~3,500The maximum plasma concentration that a drug achieves.
AUC (ng·h/mL) Variable~65,000The area under the plasma concentration-time curve, representing total drug exposure over time.[8]
Solubility Generally lowerOften enhancedImproved solubility can lead to better dissolution and absorption.[3]

Note: The data for the "Indole-Containing Drug (Representative)" is an amalgamation of typical values seen for oral kinase inhibitors with indole scaffolds and is intended for comparative purposes. Vemurafenib data is publicly available.

Experimental Protocols for Assessing Bioavailability

The determination of a drug's bioavailability involves a series of in vitro and in vivo experiments designed to predict and measure its absorption and availability at the site of action.[8][9]

In Vitro Permeability Assay (Caco-2 Model)

This assay is a reliable method for predicting in vivo drug absorption.[10]

Objective: To assess the intestinal permeability of a compound.

Methodology:

  • Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with enterocyte-like characteristics, are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to allow for differentiation.

  • Compound Preparation: The test compound (e.g., the 7-azaindole or indole-containing drug) is dissolved in a suitable solvent and diluted in a transport buffer.

  • Permeability Assessment: The compound solution is added to the apical (AP) side of the Caco-2 monolayer, and samples are taken from the basolateral (BL) side at various time points. To assess efflux, the compound is added to the BL side, and samples are taken from the AP side.

  • Analysis: The concentration of the compound in the collected samples is quantified using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug transport across the monolayer.

    • A is the surface area of the membrane.

    • C0 is the initial concentration of the drug in the donor chamber.

In Vivo Pharmacokinetic Study (Animal Model)

This study provides definitive data on the bioavailability of a drug in a living organism.[11][12]

Objective: To determine the pharmacokinetic profile and absolute bioavailability of a compound.

Methodology:

  • Animal Model: Typically, rodents (rats or mice) or non-rodents (dogs or monkeys) are used.

  • Drug Administration: A known dose of the test compound is administered via two different routes: intravenous (IV) and oral (PO). The IV dose serves as the reference for 100% bioavailability.

  • Blood Sampling: Blood samples are collected from the animals at predetermined time points after drug administration.

  • Plasma Preparation: The blood samples are processed to separate the plasma.

  • Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including AUC, Cmax, Tmax, and half-life (t1/2).

  • Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the following formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Bioavailability Assessment

The following diagram illustrates a typical workflow for assessing the bioavailability of a new chemical entity.

G cluster_0 In Vitro Screening cluster_1 In Vivo Studies cluster_2 Data Analysis & Decision solubility Solubility Assay caco2 Caco-2 Permeability solubility->caco2 metabolism Microsomal Stability caco2->metabolism pk_study Pharmacokinetic Study (Rodent) metabolism->pk_study Promising Candidates dose_ranging Dose Range Finding pk_study->dose_ranging pk_modeling PK Modeling & Simulation dose_ranging->pk_modeling candidate_selection Candidate Selection pk_modeling->candidate_selection

Caption: A streamlined workflow for assessing drug bioavailability.

Generalized Kinase Signaling Pathway

The diagram below depicts a simplified signaling pathway often targeted by indole and 7-azaindole-based kinase inhibitors.

Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Inhibitor (Indole/7-Azaindole based) Inhibitor (Indole/7-Azaindole based) Inhibitor (Indole/7-Azaindole based)->RAF

Caption: Simplified MAPK/ERK signaling pathway.

Conclusion

References

A Comparative Analysis of 7-Azaindole Tautomer Fluorescence for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the distinct fluorescence properties of 7-azaindole's tautomeric forms, supported by experimental data and detailed protocols.

7-azaindole (B17877), a heterocyclic aromatic compound, has garnered significant interest in the scientific community, particularly in the fields of biochemistry and drug development, owing to its unique photophysical properties. A key characteristic of 7-azaindole is its ability to undergo excited-state double proton transfer (ESDPT), leading to the formation of a distinct tautomeric species with significantly different fluorescence characteristics compared to its normal form. This comparative guide provides a comprehensive analysis of the fluorescence of 7-azaindole's normal and tautomeric forms, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying processes to aid researchers in harnessing its potential as a fluorescent probe.

Data Presentation: A Quantitative Comparison

The fluorescence properties of 7-azaindole are highly sensitive to its environment, including solvent polarity and the presence of hydrogen-bonding partners. The following tables summarize the key fluorescence quantum yields and lifetimes for the normal and tautomeric forms of 7-azaindole in various conditions, compiled from multiple studies.

FormSolventExcitation Wavelength (nm)Emission Maximum (nm)Fluorescence Quantum Yield (Φ)Reference(s)
Normal Water (pH 7)288~386-3990.023[1]
Methanol~285~374-[2]
Tautomer Methanol~285~505-[2]
Water (pH 7)288~440 (protonated)-[2][3]
1-Methyl-7-azaindole Water--0.55[2]
7aIn-riboside 1x TBE Buffer3003880.53[1]
7aIn in ssDNA 1x TBE Buffer3003790.020[1]
7aIn in dsDNA 1x TBE Buffer3003790.016[1]

Table 1: Comparative Fluorescence Quantum Yields and Emission Maxima of 7-Azaindole and its Derivatives.

FormSolventExcitation Wavelength (nm)Emission Wavelength (nm)Fluorescence Lifetime (τ)Reference(s)
Normal Water (pH 7)288>335~910 ps[2]
Water (pH 6.1)288380835 ps (major component)[3]
Tautomer Rise Time Methanol--~150 ps[2]
Protonated Tautomer Water288>505~1100 ps[2]
1-Methyl-7-azaindole Water--21 ns[2]

Table 2: Comparative Fluorescence Lifetimes of 7-Azaindole Tautomers.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis of 7-azaindole tautomer fluorescence.

Steady-State Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectra and determine the fluorescence quantum yields of 7-azaindole and its derivatives.

Instrumentation: A spectrofluorometer (e.g., Spex Fluorolog 2 or Fluoromax-2) equipped with a xenon arc lamp as the excitation source and a photomultiplier tube detector.

Sample Preparation:

  • Prepare stock solutions of 7-azaindole and its derivatives in the desired solvent (e.g., water, methanol, TBE buffer).

  • For measurements, dilute the stock solutions to a concentration where the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.

  • For pH-dependent studies, adjust the pH of the aqueous solutions using HCl and NaOH.

Measurement Procedure:

  • Record the absorption spectrum of the sample using a UV-Vis spectrophotometer to determine the optimal excitation wavelength.

  • Set the excitation and emission monochromators of the spectrofluorometer to the desired wavelengths. A typical band-pass is around 2-4 nm.[3]

  • Record the fluorescence emission spectrum by scanning the emission monochromator while keeping the excitation wavelength constant.

  • To determine the fluorescence quantum yield (Φ), a reference standard with a known quantum yield is used (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄). The quantum yield of the sample is calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy

Objective: To measure the fluorescence lifetimes of the excited states of 7-azaindole and its tautomers.

Instrumentation: A time-correlated single photon counting (TCSPC) system. This typically includes a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and TCSPC electronics.

Sample Preparation:

  • Prepare samples as described for steady-state fluorescence spectroscopy.

  • Ensure the samples are deoxygenated by bubbling with nitrogen gas, as oxygen can quench fluorescence.

Measurement Procedure:

  • The sample is excited by the pulsed light source at a specific wavelength.

  • The time difference between the excitation pulse and the detection of the first fluorescence photon is measured.

  • This process is repeated many times, and a histogram of the arrival times of the fluorescence photons is constructed.

  • The resulting decay curve is then fitted to one or more exponential functions to determine the fluorescence lifetime(s). For a biexponential decay, the function is of the form: I(t) = A₁ * exp(-t/τ₁) + A₂ * exp(-t/τ₂) where τ₁ and τ₂ are the fluorescence lifetimes and A₁ and A₂ are the amplitudes of the respective components.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key processes and workflows in the study of 7-azaindole fluorescence.

tautomerization cluster_ground Ground State (S0) cluster_excited Excited State (S1) Normal_GS Normal Form Tautomer_GS Tautomer Form Normal_ES Normal Form Normal_GS->Normal_ES Excitation (hν) Tautomer_GS->Normal_GS Relaxation Normal_ES->Normal_GS Fluorescence (Normal) Tautomer_ES Tautomer Form Normal_ES->Tautomer_ES ESDPT Tautomer_ES->Tautomer_GS Fluorescence (Tautomer)

Caption: Excited-State Double Proton Transfer (ESDPT) in 7-Azaindole.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis A Prepare 7-Azaindole Solution B Adjust Solvent/pH A->B C Degas Sample B->C D Steady-State Spectroscopy C->D E Time-Resolved Spectroscopy C->E F Determine Emission Maxima D->F G Calculate Quantum Yield D->G H Determine Fluorescence Lifetimes E->H

Caption: Experimental Workflow for 7-Azaindole Fluorescence Analysis.

References

Validation of 7-Azaindole as a CGRP Receptor Antagonist: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

The calcitonin gene-related peptide (CGRP) receptor has been clinically validated as a key target in the treatment of migraine. Consequently, the discovery and development of novel CGRP receptor antagonists remain a significant focus for researchers in neuroscience and drug development. The 7-azaindole (B17877) scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry, known for its role in the development of kinase inhibitors. This guide explores the hypothetical validation of a 7-azaindole-based compound as a CGRP receptor antagonist and provides a framework for its comparison against established antagonists.

While extensive research has been conducted on various scaffolds for CGRP receptor antagonism, to date, there is a notable absence of publicly available studies specifically validating 7-azaindole derivatives for this target. Therefore, this guide will present a comparative framework using a hypothetical 7-azaindole compound, designated AZA-X , alongside data from well-characterized CGRP receptor antagonists. This will serve as a blueprint for researchers aiming to evaluate novel chemical entities in this therapeutic area.

Comparative Analysis of CGRP Receptor Antagonists

A critical aspect of validating a novel CGRP receptor antagonist is to benchmark its performance against existing compounds. The following table summarizes the in vitro potency of several known CGRP receptor antagonists, alongside our hypothetical 7-azaindole derivative, AZA-X . The data for established antagonists are derived from published literature, while the values for AZA-X are placeholders for the purpose of this guide.

CompoundScaffoldTargetAssay TypeIC50 (nM)Ki (nM)Reference
AZA-X 7-Azaindole Human CGRP Receptor cAMP Functional Assay [Data Placeholder] [Data Placeholder] [Hypothetical Study]
UbrogepantAtogepant derivativeHuman CGRP ReceptorcAMP Functional Assay0.80.07[Publicly available data]
RimegepantPiperidine-spiro-indoleHuman CGRP ReceptorcAMP Functional Assay0.50.03[Publicly available data]
ZavegepantMacrocyclic peptideHuman CGRP ReceptorRadioligand Binding-0.02[Publicly available data]
OlcegepantBenzimidazolyl-piperidineHuman CGRP ReceptorRadioligand Binding-0.02[1]

Experimental Protocols for Validation

The validation of a potential CGRP receptor antagonist involves a series of in vitro assays to determine its binding affinity and functional inhibition of the CGRP receptor.

Radioligand Binding Assay

This assay is designed to determine the binding affinity (Ki) of a test compound for the CGRP receptor. It involves the use of a radiolabeled ligand that binds to the receptor, and the test compound's ability to displace this radioligand is measured.

Protocol:

  • Membrane Preparation: Membranes from cells stably expressing the human CGRP receptor (co-transfected with CALCRL and RAMP1) are prepared.

  • Assay Buffer: 25 mM HEPES, 10 mM MgCl2, 0.1% BSA, pH 7.4.

  • Radioligand: [125I]-CGRP.

  • Incubation: Cell membranes (10-20 µg protein) are incubated with [125I]-CGRP (e.g., 50 pM) and varying concentrations of the test compound (e.g., AZA-X ) in the assay buffer for 90 minutes at room temperature.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine.

  • Washing: Filters are washed with ice-cold assay buffer.

  • Detection: Radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled CGRP antagonist (e.g., 1 µM CGRP 8-37). The IC50 values are calculated by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.[2][3]

cAMP Functional Assay

This assay measures the ability of a compound to inhibit the CGRP-induced production of cyclic AMP (cAMP), a second messenger in the CGRP signaling pathway. This provides a measure of the compound's functional antagonism (IC50).

Protocol:

  • Cell Culture: CHO-K1 or HEK293 cells stably co-expressing human CALCRL and RAMP1 are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96- or 384-well plates and grown to confluence.

  • Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • Antagonist Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., AZA-X ) for 15-30 minutes at 37°C.

  • Agonist Stimulation: Cells are then stimulated with a fixed concentration of α-CGRP (typically the EC80 concentration) for 15-30 minutes at 37°C.

  • cAMP Measurement: Intracellular cAMP levels are measured using a commercially available kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE (Lanthanide-based) assay.[4][5][6]

  • Data Analysis: The concentration-response curves for the antagonist are plotted, and the IC50 values are determined using non-linear regression.

Visualizing the CGRP Signaling Pathway and Experimental Workflow

To better understand the mechanism of action and the experimental process, the following diagrams have been generated using Graphviz.

CGRP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CGRP CGRP CGRP_R CGRP Receptor (CLR/RAMP1) CGRP->CGRP_R Binds AZA_X 7-Azaindole (AZA-X) Antagonist AZA_X->CGRP_R Blocks G_protein Gs Protein CGRP_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response Phosphorylates Experimental_Workflow cluster_binding Binding Affinity (Ki) cluster_functional Functional Antagonism (IC50) Membrane_Prep Prepare Membranes with CGRP Receptors Radioligand_Incubation Incubate with [125I]-CGRP and AZA-X Membrane_Prep->Radioligand_Incubation Filtration Separate Bound/Free Ligand Radioligand_Incubation->Filtration Counting Measure Radioactivity Filtration->Counting Ki_Calc Calculate Ki Counting->Ki_Calc Cell_Culture Culture Cells Expressing CGRP Receptors Antagonist_Incubation Pre-incubate with AZA-X Cell_Culture->Antagonist_Incubation Agonist_Stimulation Stimulate with CGRP Antagonist_Incubation->Agonist_Stimulation cAMP_Measurement Measure cAMP Levels Agonist_Stimulation->cAMP_Measurement IC50_Calc Calculate IC50 cAMP_Measurement->IC50_Calc start Start Validation start->Membrane_Prep start->Cell_Culture

References

Safety Operating Guide

Proper Disposal of 7-Azaindole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 7-Azaindole, ensuring laboratory safety and regulatory compliance.

Essential Safety and Handling Information

7-Azaindole is a compound that requires careful handling due to its potential health effects. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this substance.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side-shields or chemical goggles.[1][3]

  • Respiratory Protection: In case of insufficient ventilation or potential for dust formation, wear an approved respirator.[3]

  • Lab Coat: A standard laboratory coat should be worn.

Quantitative Data Summary

For quick reference, the key physical and chemical properties of 7-Azaindole are summarized in the table below.

PropertyValue
Molecular Weight118.14 g/mol [1]
Melting Point103-107 °C[1]
Boiling Point270 °C[1][4]
AppearanceOff-white to light yellow crystalline powder[1]
SolubilitySlightly soluble in water.[3]

Step-by-Step Disposal Protocol

The disposal of 7-Azaindole must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. Always follow your institution's specific waste disposal guidelines in conjunction with these procedures.

1. Waste Collection:

  • Collect waste 7-Azaindole, including any contaminated materials (e.g., weighing paper, gloves), in a designated and clearly labeled waste container.
  • The container should be made of a compatible material and have a secure lid to prevent accidental spills or release of dust.[4]
  • Label the container as "Hazardous Waste" and clearly identify the contents as "7-Azaindole".

2. In case of a Spill:

  • Should a spill occur, evacuate unnecessary personnel from the immediate area.[5]
  • Wearing appropriate PPE, sweep up the spilled solid material.[4][6] Avoid generating dust.[1][4][7]
  • Place the collected material into the designated hazardous waste container.
  • Clean the spill area with a suitable solvent (e.g., water, if appropriate) and collect the cleaning materials as hazardous waste.

3. Storage of Waste:

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[1][3]
  • The storage area should be secure and accessible only to authorized personnel.

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
  • Do not dispose of 7-Azaindole down the drain or in the regular trash.[1][6]
  • Ensure that all local, regional, and national regulations regarding hazardous waste disposal are followed.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the 7-Azaindole disposal process.

A Start: Generation of 7-Azaindole Waste B Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) A->B C Collect Waste in a Labeled, Sealed Container B->C D Spill Occurs? C->D E Follow Spill Cleanup Protocol: - Evacuate - Sweep up solid, avoid dust - Place in waste container D->E Yes F Store Waste Container in a Cool, Dry, Ventilated Area D->F No E->F G Arrange for Disposal via EHS or Licensed Contractor F->G H End: Compliant Disposal G->H

Caption: Workflow for the proper disposal of 7-Azaindole.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.